5-Ethynyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWLAMMSCRRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23486-70-6 | |
| Record name | 5-ethynyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethynyl-1H-pyrazole: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive terminal alkyne appended to the pyrazole core, offers a gateway to a diverse range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside a discussion of its synthesis and potential applications, to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development. The following section details the key properties of this compound.
General and Structural Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂ | |
| Molecular Weight | 92.10 g/mol | |
| CAS Number | 23486-70-6 | |
| Appearance | Solid | |
| SMILES | C#Cc1ccn[nH]1 | |
| InChI | 1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |
| InChI Key | KUOWLAMMSCRRFS-UHFFFAOYSA-N |
Structure of this compound
References
5-Ethynyl-1H-pyrazole CAS number and molecular weight
An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazole for Advanced Research Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this versatile heterocyclic compound. We will explore its fundamental physicochemical properties, common synthetic routes, and its critical applications as a molecular building block in medicinal chemistry. Particular emphasis is placed on its role in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which has revolutionized bioconjugation and drug discovery. This document serves as a practical resource, complete with detailed experimental protocols and mechanistic insights to empower innovation in the laboratory.
Core Physicochemical Properties
For any laboratory application, a precise understanding of a compound's physical and chemical characteristics is paramount. This compound is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 23486-70-6 | --INVALID-LINK--[1] |
| Molecular Weight | 92.10 g/mol | --INVALID-LINK--[2] |
| Molecular Formula | C₅H₄N₂ | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK--[1] |
| SMILES String | C#Cc1ccn[nH]1 | --INVALID-LINK--[1] |
| InChI Key | KUOWLAMMSCRRFS-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Synthesis and Rationale
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient one-pot, three-component procedure involves the condensation of a substituted aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne. This method is valued for its tolerance of various functional groups and its ability to handle sterically hindered substrates, consistently affording the desired pyrazole products in good yields.[3]
Another effective strategy for creating 3,5-disubstituted pyrazoles involves reacting terminal alkynes with aldehydes and molecular iodine, followed by the addition of hydrazine. This approach also demonstrates high regioselectivity and produces the target compounds in favorable yields.[4]
Causality in Synthesis: The choice of a multi-component, one-pot synthesis is driven by efficiency and atom economy. By combining several steps without isolating intermediates, researchers can save significant time, reduce solvent waste, and often increase overall yield. The stability of the pyrazole ring, once formed, makes these convergent strategies highly effective.
Significance in Medicinal Chemistry and Drug Discovery
The Pyrazole Scaffold: A Privileged Structure
The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of therapeutic activities.[7] Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, viral infections, and neurological disorders.[7][8][9]
The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug candidates.[5] Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with protein targets, such as hydrogen bonding and π-π stacking, which are crucial for achieving high binding affinity and selectivity.
The Terminal Alkyne: A Versatile Chemical Handle
The terminal alkyne group (–C≡CH) on this compound is not merely a structural feature; it is a highly versatile functional group that unlocks powerful chemical transformations.[1] Its linear geometry and unique electronic properties make it an important pharmacophore in its own right, capable of forming specific interactions within an enzyme's active site.[1]
Most importantly, the terminal alkyne is one half of the most prominent "click chemistry" reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction allows for the efficient and specific covalent linking of the pyrazole-containing molecule to another molecule bearing an azide group, forming a stable triazole ring.[11][12] This capability is invaluable for:
-
Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments together to create high-affinity ligands.[10]
-
Bioconjugation: Attaching molecules to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.[13]
-
PROTACs and ADCs: Building complex therapeutic modalities like Proteolysis Targeting Chimeras and Antibody-Drug Conjugates.[14]
The CuAAC reaction is exceptionally reliable because it is fast, regiospecific, high-yielding, and can be performed in a wide range of solvents, including water, making it compatible with biological systems.[11][15]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section provides a detailed, self-validating protocol for a typical small-scale CuAAC reaction using this compound.
Workflow Diagram
Caption: Generalized workflow for a CuAAC "click" reaction.
Step-by-Step Methodology
This protocol describes the reaction between this compound (0.5 mmol) and Benzyl Azide (0.5 mmol) as a model system.
Materials:
-
This compound (46.05 mg, 0.5 mmol, 1.0 eq.)
-
Benzyl Azide (66.57 mg, 0.5 mmol, 1.0 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (6.2 mg, 0.025 mmol, 0.05 eq.)
-
Sodium Ascorbate (9.9 mg, 0.05 mmol, 0.1 eq.)
-
Solvent: 1:1 mixture of tert-Butanol and Water (5 mL)
-
Ethyl Acetate, Saturated Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (46.05 mg) and Benzyl Azide (66.57 mg).
-
Dissolution: Add the t-BuOH/H₂O solvent mixture (5 mL) to the flask and stir until all solids are dissolved.
-
Catalyst Addition: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (6.2 mg) in a minimal amount of water (~0.2 mL) and add it to the reaction mixture. The solution may turn a faint blue.
-
Initiation: Prepare a fresh solution of Sodium Ascorbate (9.9 mg) in water (~0.3 mL). Add this solution dropwise to the reaction flask. The reaction is typically initiated upon this addition and may be accompanied by a slight color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 2-4 hours.[15]
-
Workup: Once the reaction is complete, add 10 mL of water and 10 mL of saturated brine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Causality: The brine wash helps to break up any emulsions and begins the process of removing water-soluble components, including the copper catalyst, from the organic layer.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.
-
Characterization (Trustworthiness): The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome of the protocol.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the pyrazole scaffold with the exceptional synthetic utility of a terminal alkyne.[2][12] The ability to readily engage in robust and efficient CuAAC "click" reactions makes it an indispensable tool for constructing complex molecular architectures and bioconjugates. A thorough understanding of its properties and reaction protocols, as detailed in this guide, enables researchers to fully leverage its potential in developing next-generation therapeutics and chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Discovery and History of 5-Ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have rendered it a cornerstone in the design of novel therapeutics.[2] From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[1][3] Within this important class of compounds, 5-Ethynyl-1H-pyrazole (CAS Number: 23486-70-6) has emerged as a particularly valuable building block. The presence of the reactive ethynyl group provides a versatile handle for a variety of chemical transformations, most notably "click chemistry," enabling the facile construction of more complex molecular architectures. This guide delves into the historical origins and discovery of this seemingly simple yet powerful molecule, tracing its synthetic evolution and shedding light on the chemical ingenuity that brought it to the forefront of modern drug discovery.
I. The Genesis of Pyrazoles: A Nod to the Pioneers
To appreciate the discovery of this compound, one must first acknowledge the foundational work on the pyrazole ring system itself. The first synthesis of a pyrazole derivative is widely attributed to German chemist Ludwig Knorr in 1883.[4] His pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be named the Knorr pyrazole synthesis.[4][5] This seminal discovery opened the door to the systematic exploration of pyrazole chemistry and laid the groundwork for the synthesis of countless derivatives in the decades that followed.
II. The Dawn of Ethynylpyrazoles: Unveiling this compound
While the pyrazole ring was known for decades, the introduction of an ethynyl group, a simple yet highly reactive functional group, was a significant advancement. The precise first synthesis of this compound is not prominently documented in widely accessible literature, suggesting it may have been first prepared as part of a broader study on acetylenic heterocycles or as an intermediate in a more complex synthesis.
However, the pioneering work of Soviet chemists, particularly M. S. Shvartsberg and I. L. Kotlyarevskii, in the mid-20th century, was instrumental in developing the chemistry of acetylenic heterocycles, including pyrazoles. Their extensive research into the synthesis and reactions of ethynyl-substituted nitrogen heterocycles laid a crucial foundation for the availability and utility of compounds like this compound. While a specific publication detailing the very first synthesis remains elusive in readily available databases, their contributions to the field of ethynyl heterocycles are of paramount importance to the history of this compound class.
III. Synthetic Evolution: From Classical Approaches to Modern Methodologies
The synthesis of the pyrazole core has evolved significantly since Knorr's initial discovery. These advancements have provided more efficient, versatile, and regioselective routes to a wide array of pyrazole derivatives, including those with the valuable ethynyl functionality.
A. Classical Approaches: The Cyclocondensation Cornerstone
The foundational method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5] This approach remains a robust and widely used strategy.
Conceptual Workflow for Pyrazole Synthesis via Cyclocondensation
Caption: General workflow for the Knorr pyrazole synthesis.
To synthesize an ethynyl-substituted pyrazole via this classical route, a 1,3-dicarbonyl compound bearing an ethynyl or a protected ethynyl group would be required. The challenge often lies in the synthesis and stability of such precursors.
B. Modern Synthetic Protocols: The Rise of Regioselectivity and Efficiency
Modern organic synthesis has brought forth a plethora of innovative methods for pyrazole construction, often offering superior regioselectivity and functional group tolerance compared to classical methods. These are particularly relevant for the synthesis of specifically substituted pyrazoles like the 5-ethynyl derivative.
One of the most powerful modern techniques is the [3+2] cycloaddition reaction . This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).
Experimental Protocol: A Representative Modern Synthesis of a Substituted Pyrazole via [3+2] Cycloaddition
This protocol is a generalized representation of a modern approach and would require specific adaptation for the synthesis of this compound.
-
Preparation of the Diazo Compound: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the corresponding tosylhydrazone precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Base-mediated Decomposition: The solution is cooled to 0 °C in an ice bath. A strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for 30-60 minutes to facilitate the in-situ generation of the diazo compound.
-
Cycloaddition with the Alkyne: The terminal alkyne (in this case, a protected form of acetylene would be used for the synthesis of the target molecule) is added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of reactive intermediates and reagents by atmospheric oxygen and moisture.
-
Anhydrous Solvents: The absence of water is critical as it can react with the strong base and other reactive species in the reaction mixture.
-
In-situ Generation of Diazo Compounds: Many diazo compounds are unstable and potentially explosive. Generating them in-situ and using them immediately in the subsequent reaction is a critical safety and efficiency measure.
-
Choice of Base: A strong, non-nucleophilic base like DBU is chosen to deprotonate the tosylhydrazone without competing in nucleophilic side reactions.
-
Protection of the Ethynyl Group: The terminal proton of the ethynyl group is acidic and can interfere with many reaction conditions. Therefore, it is often protected, for example, as a trimethylsilyl (TMS) derivative, and deprotected in a final step.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23486-70-6 |
| Molecular Formula | C₅H₄N₂ |
| Molecular Weight | 92.10 g/mol |
| Appearance | Solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
IV. The Role of this compound in Modern Drug Discovery
The significance of this compound in contemporary research, particularly in drug discovery, cannot be overstated. Its utility stems from the versatility of the ethynyl group, which serves as a linchpin for a variety of coupling reactions.
Signaling Pathway Visualization: The Utility of "Click Chemistry"
The most prominent application of the ethynyl group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a stable triazole linkage between the pyrazole core and another molecule bearing an azide functional group.
Caption: The CuAAC "click" reaction with this compound.
This powerful transformation enables medicinal chemists to rapidly generate large libraries of diverse compounds for biological screening. By tethering the this compound scaffold to various azide-containing fragments, researchers can systematically explore the structure-activity relationships (SAR) of new drug candidates. This modular approach accelerates the drug discovery process, allowing for the efficient optimization of properties such as potency, selectivity, and pharmacokinetic profiles.
V. Conclusion: A Small Molecule with a Big Impact
From its conceptual roots in the pioneering work of early heterocyclic chemists to its current status as a versatile building block in modern drug discovery, the story of this compound is one of incremental innovation. While the identity of its original discoverer may be lost to the annals of chemical history, its importance to the scientific community is undeniable. The journey of this molecule underscores a fundamental principle of chemical research: the enduring value of fundamental building blocks and the continuous evolution of synthetic methods that unlock their full potential. For researchers, scientists, and drug development professionals, this compound represents not just a chemical entity, but a gateway to new molecular possibilities and, ultimately, to the advancement of human health.
VI. References
-
HETEROCYCLES. Synthesis and Reactions of N-Ethynyl-heterocycles. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: --INVALID-LINK--
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: --INVALID-LINK--
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: --INVALID-LINK--
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--
-
YouTube. synthesis of pyrazoles. Available from: --INVALID-LINK--
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: --INVALID-LINK--
-
PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: --INVALID-LINK--
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: --INVALID-LINK--
-
The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. Available from: --INVALID-LINK--
-
PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: --INVALID-LINK--
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: --INVALID-LINK--
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Ethynyl-1H-pyrazole: A Technical Guide for Researchers
Introduction
5-Ethynyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore present in numerous therapeutic agents, while the terminal ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it a valuable building block in drug discovery and development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from analogous compounds.
Molecular Structure and Tautomerism
This compound, with the chemical formula C₅H₄N₂, possesses a planar five-membered aromatic ring. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid interconversion influences the observed spectroscopic properties, particularly in NMR, where averaged signals for the C3/C5 and associated protons are often observed.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following data are predicted based on established substituent effects on the pyrazole ring and analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the acetylenic proton. Due to tautomerism, the signals for H3 and H5 may be averaged depending on the solvent and temperature.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 12.0 - 13.0 | br s | - |
| H3 | ~7.6 | d | ~2.0 |
| H4 | ~6.4 | d | ~2.0 |
| ≡C-H | ~3.2 | s | - |
Interpretation and Rationale:
-
NH Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, characteristic of acidic protons on nitrogen in aromatic heterocycles.
-
Ring Protons (H3 and H4): The pyrazole ring protons are anticipated to appear in the aromatic region. The electron-withdrawing nature of the ethynyl group at the C5 position will deshield the adjacent H4 proton. The coupling between H3 and H4 is expected to be a small doublet with a coupling constant of approximately 2.0 Hz.[1]
-
Acetylenic Proton (≡C-H): The terminal acetylenic proton is expected to resonate as a sharp singlet around 3.2 ppm. This chemical shift is characteristic of terminal alkynes.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 | ~135 |
| C3 | ~130 |
| C4 | ~110 |
| C≡CH | ~80 |
| C≡CH | ~75 |
Interpretation and Rationale:
-
Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon, bearing the ethynyl substituent, is predicted to be the most downfield. The C3 and C4 carbons will have distinct chemical shifts, with C4 being the most upfield of the ring carbons.
-
Acetylenic Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group are expected to appear in the characteristic range for alkynes, typically between 70 and 90 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16
-
Relaxation delay: 2 s
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse.
-
Number of scans: 1024 or more for good signal-to-noise.
-
Relaxation delay: 5 s
-
Spectral width: 0 to 160 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡C, and C≡C-H bonds, as well as vibrations from the pyrazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (broad) | 3100 - 3300 | Medium |
| ≡C-H stretch (sharp) | ~3300 | Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡C stretch | 2100 - 2150 | Weak to Medium |
| C=N and C=C stretch (ring) | 1400 - 1600 | Medium to Strong |
Interpretation and Rationale:
-
N-H and ≡C-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding. A sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch.
-
C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band in the 2100-2150 cm⁻¹ region.
-
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing:
-
Perform a background scan.
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 92.04 | Molecular Ion |
| [M-H]⁺ | 91.03 | Loss of a hydrogen radical |
| [M-N₂]⁺ | 64.04 | Loss of a neutral nitrogen molecule |
| [M-HCN]⁺ | 65.03 | Loss of hydrogen cyanide |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 92.04 g/mol .
-
Fragmentation Pathway: The fragmentation of pyrazoles is well-documented. Common fragmentation pathways include the loss of a hydrogen radical, the elimination of a neutral nitrogen molecule (N₂), and the loss of hydrogen cyanide (HCN).[2] The relative abundances of these fragment ions will depend on the ionization energy used.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Direct infusion using a suitable solvent (e.g., methanol, acetonitrile) can also be employed with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Ionization Method:
-
Electron Ionization (EI) is a common technique for GC-MS and provides characteristic fragmentation patterns.
-
ESI is a softer ionization technique that often results in a more prominent molecular ion peak.
-
-
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. The predicted data, based on established principles and analysis of analogous structures, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information for the unambiguous characterization of this important heterocyclic building block.
References
A Technical Guide to 5-Ethynyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 5-Ethynyl-1H-pyrazole in Modern Chemistry
This compound (CAS No. 23486-70-6) is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and chemical biology. Its unique molecular architecture, featuring a reactive terminal alkyne appended to a biologically relevant pyrazole scaffold, positions it as a powerful tool for the synthesis of complex molecules and novel chemical entities. The pyrazole core is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in various biological interactions. The ethynyl group, on the other hand, serves as a highly efficient handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile and robust conjugation of molecules. This guide provides an in-depth overview of the commercial availability, quality assessment, synthesis, and practical applications of this compound, designed to empower researchers in their pursuit of scientific innovation.
Commercial Availability and Sourcing Strategies
The accessibility of high-quality starting materials is paramount to the success of any research endeavor. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements.
| Supplier | Product Name/Grade | Purity | Available Quantities | Notes |
| Sigma-Aldrich (MilliporeSigma) | This compound | Not specified | 25 g | Marketed under the "AldrichCPR" brand for early discovery research. The supplier explicitly states that they do not collect analytical data for this product, and the buyer is responsible for confirming its identity and purity[1]. |
| Fisher Scientific | Sigma Aldrich this compound | Not specified | 25 g | Distributor for Sigma-Aldrich[2]. |
| Anichem | This compound | >95% | 1 g | Provides a stated purity, which is a crucial parameter for many applications[3]. |
Expert Insight: The discrepancy in product characterization among suppliers highlights a critical consideration for researchers. While the "AldrichCPR" offering from Sigma-Aldrich may be suitable for initial screening or exploratory work, applications requiring high purity and well-defined specifications, such as in late-stage drug discovery or for quantitative assays, necessitate sourcing from suppliers who provide a certificate of analysis with detailed analytical data.
Quality Control and Purity Assessment: A Researcher's Prerogative
Given the variability in supplier-provided data, independent verification of the purity and identity of this compound is a crucial step in ensuring the reliability and reproducibility of experimental results. A thorough examination of the Certificate of Analysis (CoA) is the first line of defense.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA for this compound should ideally include the following information:
-
Identity Verification:
-
¹H NMR and ¹³C NMR spectroscopy data confirming the chemical structure.
-
Mass Spectrometry (MS) data to verify the molecular weight (92.10 g/mol ).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) providing the purity as a percentage area.
-
Indication of any significant impurities.
-
-
Physical Properties:
-
Appearance (typically a solid).
-
Melting point.
-
Hypothetical CoA Data for High-Purity this compound:
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% |
| Mass Spectrum (ESI) | [M+H]⁺ = 93.05 | Conforms |
Synthesis of this compound: A Practical Approach
While commercially available, there may be instances where a laboratory-scale synthesis of this compound is desirable. A robust and widely applicable method for the introduction of an ethynyl group onto a heterocyclic ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A plausible synthetic route to this compound involves the Sonogashira coupling of a protected 5-iodo-1H-pyrazole with a silylated alkyne, followed by deprotection.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established Sonogashira coupling and deprotection methodologies for similar heterocyclic systems.
Step 1: Protection of 5-Iodo-1H-pyrazole
-
To a solution of 5-iodo-1H-pyrazole (1.0 equiv) in anhydrous THF, add a suitable base such as sodium hydride (1.1 equiv) at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a protecting group reagent, for example, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected 5-iodo-1H-pyrazole.
Step 2: Sonogashira Coupling
-
To a solution of the protected 5-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as THF or DMF, add trimethylsilylacetylene (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
Add a base, typically an amine such as triethylamine (2.0 equiv), and degas the mixture with argon for 15 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the protected 5-(trimethylsilylethynyl)-1H-pyrazole.
Step 3: Deprotection
-
Dissolve the protected 5-(trimethylsilylethynyl)-1H-pyrazole (1.0 equiv) in THF.
-
Add a deprotection reagent such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the crude product by flash column chromatography to yield this compound.
Applications in Drug Discovery and Chemical Biology
The bifunctional nature of this compound makes it a highly valuable building block in several areas of drug discovery and chemical biology.
"Click Chemistry" and Bioconjugation
The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the pyrazole and an azide-modified molecule, such as a protein, nucleic acid, or small molecule probe.
CuAAC Workflow Diagram
Caption: General workflow for a CuAAC "click" reaction.
Illustrative Protocol for CuAAC Bioconjugation (Hypothetical)
This protocol describes the labeling of an azide-modified peptide with this compound.
-
Prepare Stock Solutions:
-
Azide-modified peptide: 1 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
Ligand (e.g., THPTA): 50 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the azide-modified peptide solution (final concentration ~100 µM).
-
Add 2.5 µL of the this compound stock solution (final concentration ~500 µM, 5-fold excess).
-
Add a premixed solution of CuSO₄ (1.25 µL) and THPTA (2.5 µL).
-
Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate solution.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting pyrazole-labeled peptide using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and the copper catalyst.
-
Scaffold for Kinase Inhibitor Synthesis
The pyrazole nucleus is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The C5 position, where the ethynyl group resides in this compound, provides a vector for introducing substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity. The ethynyl group itself can be further elaborated, for example, through Sonogashira coupling with various aryl halides, to generate a library of diverse kinase inhibitor candidates.
Conclusion
This compound is a high-value chemical tool for researchers and drug development professionals. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an accessible building block. The true power of this molecule lies in its dual functionality: the biologically relevant pyrazole core and the versatile terminal alkyne handle. A thorough understanding of its sourcing, quality assessment, and reactivity, as outlined in this guide, will enable scientists to effectively leverage this compound in the design and synthesis of novel therapeutics and chemical probes.
References
Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for 5-Ethynyl-1H-pyrazole Derivatives
Executive Summary
The 5-Ethynyl-1H-pyrazole scaffold is a molecule of significant untapped potential, uniquely positioned at the intersection of medicinal chemistry, chemical biology, and materials science. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1][2] The introduction of a 5-ethynyl group transforms this privileged scaffold into a versatile research tool. This terminal alkyne is not merely a structural modification; it is a reactive handle that opens avenues for covalent targeting of proteins, bioorthogonal "click" chemistry applications, and the construction of novel functional materials.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising, high-impact research areas for these derivatives. We will delve into core synthetic methodologies, propose innovative applications in oncology and chemical biology, and explore their potential in materials science, offering detailed experimental protocols and strategic workflows to catalyze future discoveries.
The this compound Scaffold: A Convergence of Stability and Reactivity
The power of the this compound scaffold lies in the synergistic combination of its two key components:
-
The 1H-pyrazole Ring: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry.[5][6] Its two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, allowing it to anchor molecules within protein active sites, most notably the hinge region of kinases.[1][2] Its aromatic nature contributes to molecular rigidity and favorable stacking interactions. The pyrazole ring is a key component in drugs like Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor), highlighting its proven therapeutic relevance.[1]
-
The 5-Ethynyl Group: The terminal alkyne at the 5-position is a versatile functional group that imparts unique capabilities. Its linear geometry and sp-hybridized carbons provide a rigid linker that can probe deep into binding pockets.[3][7] More importantly, it serves two primary functions:
-
A Covalent Warhead: The terminal alkyne can act as a mild electrophile, capable of forming a covalent bond with a nearby nucleophilic residue (like cysteine) in a protein's active site, leading to irreversible inhibition.[5][8]
-
A "Click" Chemistry Handle: It is the key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and bioorthogonal "click" reactions.[4][9] This allows for the facile attachment of reporter tags, imaging agents, or other molecular entities.
-
This unique combination makes this compound derivatives ideal candidates for developing next-generation kinase inhibitors, chemical probes for target discovery, and advanced functional materials.
Core Synthetic Methodologies: Accessing the Scaffold
The most direct and versatile method for synthesizing this compound derivatives is the Palladium-Copper catalyzed Sonogashira cross-coupling reaction .[10][11] This reaction efficiently couples a terminal alkyne with a halogenated pyrazole precursor.
Workflow for Sonogashira Coupling Synthesis
Caption: General workflow for Sonogashira coupling to synthesize 5-Ethynyl-1H-pyrazoles.
Detailed Experimental Protocol: Standard Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of halogenated pyrazoles.[10][12]
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-halo-pyrazole substrate (1.0 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 - 0.05 eq), and Copper(I) iodide (CuI, 0.06 - 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 - 1.5 eq) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the purified product in a solvent like THF or methanol and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate (K₂CO₃) to yield the terminal alkyne.
Potential Research Area 1: Medicinal Chemistry - Targeted Kinase Inhibitors
The pyrazole scaffold is a proven "hinge-binder" in kinase inhibitors.[2] The addition of the 5-ethynyl group provides a strategic vector to achieve enhanced potency and selectivity, particularly for developing covalent inhibitors that target non-catalytic cysteine residues or to overcome drug resistance.[3][7]
Sub-Area: Covalent Inhibitors for Cysteine-Containing Kinases
Scientific Rationale: Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket. While traditional inhibitors form reversible bonds, a covalent inhibitor forms a permanent bond, offering advantages like prolonged pharmacodynamic effects and high potency. The 5-ethynyl group can function as a "warhead" that covalently reacts with the thiol group of a cysteine residue.[5][8] This strategy is particularly promising for kinases where achieving selectivity with reversible inhibitors is challenging.
Potential Kinase Targets:
-
Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory diseases.
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and a target in lymphomas.
-
Epidermal Growth Factor Receptor (EGFR): Particularly mutants like EGFR(T790M/C797S) where covalent strategies are needed to overcome resistance.
Proposed Research Workflow: Covalent Kinase Inhibitor Development
Caption: Workflow for the development of covalent kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction. The light signal is proportional to the ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential Research Area 2: Chemical Biology - Probes for Target Discovery
The terminal alkyne is the premier functional group for "click" chemistry.[4] This allows this compound derivatives to be used as versatile chemical probes in Activity-Based Protein Profiling (ABPP) , a powerful strategy for identifying new drug targets and elucidating mechanisms of action in native biological systems.[4][13][14]
Scientific Rationale: An ABPP probe consists of a reactive group (the pyrazole scaffold to bind a protein family), a versatile handle (the ethynyl group), and a reporter tag (like biotin for pulldown or a fluorophore for imaging).[13] A this compound derivative can be designed to bind a specific protein family (e.g., kinases). After it binds its target(s) in a cell lysate or live cell, a reporter tag with an azide group is "clicked" onto the ethynyl handle. The tagged proteins can then be isolated and identified by mass spectrometry.
Proposed Research Workflow: Activity-Based Protein Profiling (ABPP)
Caption: Workflow for target identification using an ethynyl-pyrazole ABPP probe.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Protein Labeling: Incubate the proteome (e.g., 1 mg of cell lysate) with the this compound probe (e.g., 1-10 µM final concentration) for 30-60 minutes at room temperature.
-
Prepare Click Reagents: Prepare fresh stock solutions of:
-
Azide-reporter tag (e.g., Azide-Biotin, 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM) as a reducing agent.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM) as a copper-stabilizing ligand.
-
Copper(II) sulfate (CuSO₄, 1 mM).
-
-
Click Reaction: Add the click reagents to the labeled proteome in the following order: azide-reporter, TCEP, TBTA, and finally CuSO₄.
-
Incubation: Vortex the mixture and allow it to react for 1 hour at room temperature.
-
Protein Precipitation/Enrichment: The proteome, now with biotinylated targets, is ready for downstream enrichment using streptavidin beads, followed by proteomic analysis.
Potential Research Area 3: Materials Science Applications
The rigid, planar, and electron-rich nature of the this compound scaffold makes it an attractive building block for novel functional materials.
Sub-Area: Corrosion Inhibitors
Scientific Rationale: Organic molecules containing heteroatoms (like nitrogen and sulfur) and π-systems are effective corrosion inhibitors for metals in acidic environments.[15][16][17] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[15][16] The pyrazole ring, with its two nitrogen atoms, and the π-electrons of the ethynyl group provide multiple adsorption centers. Research in this area would involve synthesizing derivatives and evaluating their inhibition efficiency.
| Derivative Example | Functional Group (R) | Potential Adsorption Sites | Expected Inhibition Efficiency |
| EP-1 | Phenyl | N1, N2 of pyrazole, π-system of alkyne and phenyl ring | High |
| EP-2 | Thiophene | N1, N2, Thiophene Sulfur, π-systems | Very High |
| EP-3 | Pyridyl | N1, N2, Pyridyl Nitrogen, π-systems | Very High |
| Table 1: Proposed this compound derivatives for corrosion inhibition studies. |
Sub-Area: Luminescent Metal Complexes
Scientific Rationale: Pyrazole derivatives are excellent ligands for coordinating with metal ions to form stable complexes.[18][19] When combined with transition metals (e.g., Copper(I), Silver(I), Iridium(III)), these complexes can exhibit interesting photophysical properties, including luminescence.[18][19][20] The extended π-conjugation provided by the ethynyl group can be used to tune the electronic properties and, consequently, the emission wavelengths and quantum yields of these complexes. Such materials have applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Future Outlook
The this compound scaffold represents a confluence of established success and future opportunity. Its synthetic accessibility via robust methods like the Sonogashira coupling allows for broad exploration of its potential. In medicinal chemistry, the focus should be on leveraging the ethynyl group for covalent inhibition to tackle drug resistance and improve selectivity. In chemical biology, these derivatives are poised to become powerful tools for mapping protein activity and discovering novel therapeutic targets. Finally, in materials science, their unique electronic properties offer a rich area for the development of next-generation corrosion inhibitors and luminescent materials. The research avenues outlined in this guide provide a strategic roadmap for scientists to unlock the full potential of this versatile and powerful chemical scaffold.
References
- 1. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-Ethynyl-1H-pyrazole in different solvents
An In-Depth Technical Guide to the Solubility of 5-Ethynyl-1H-pyrazole
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the hydrogen bonding capabilities of the pyrazole ring, makes it a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its solubility profile is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening.[1]
This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound (C₅H₄N₂). We will delve into the molecular characteristics that govern its solubility, predict its behavior in various solvent classes, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.
Part 1: Theoretical Solubility Profile & Molecular Insights
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of this compound's structure provides a strong foundation for predicting its solubility.
1.1. Molecular Structure Analysis
The key structural features of this compound are the aromatic pyrazole ring and the terminal alkyne (ethynyl) group.
-
Pyrazole Ring: This five-membered heterocycle contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the pyridinic nitrogen atom can act as a hydrogen bond acceptor. This duality allows for complex interactions with protic solvents. The ring itself possesses a dipole moment, contributing to its polarity.
-
Ethynyl Group (-C≡CH): The triple bond introduces a region of high electron density, capable of π-π interactions. The terminal hydrogen is weakly acidic. This group is predominantly non-polar and hydrophobic, which will influence solubility in non-polar organic solvents.
Caption: Key structural features of this compound governing solubility.
1.2. Predicted Solubility Behavior
Based on the principle of "like dissolves like," we can predict the solubility of this compound in common laboratory solvents. The parent compound, 1H-pyrazole, is known to be more soluble in organic solvents like ethanol, methanol, and acetone and has limited solubility in water.[2] The addition of the non-polar ethynyl group is expected to decrease its affinity for highly polar solvents like water and increase its affinity for organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyrazole ring's ability to hydrogen bond is counteracted by the hydrophobic ethynyl group. Solubility is expected to be limited in water but should increase in alcohols due to their organic character.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the pyrazole N-H and have strong dipole moments that can interact with the polar pyrazole ring. They can also effectively solvate the non-polar ethynyl moiety. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to Low | Solubility will be dependent on van der Waals forces. Toluene may offer better solubility than hexane due to potential π-π stacking interactions with the pyrazole and ethynyl groups. Dichloromethane's moderate polarity may also aid dissolution. |
Part 2: Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly reliable for sparingly soluble compounds.[3][4]
2.1. Objective
To quantitatively determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature.
2.2. Materials & Equipment
-
This compound (solid, purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
2.3. Step-by-Step Methodology: The Shake-Flask Protocol
Caption: Experimental workflow for the Shake-Flask solubility determination method.
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2-3 mL). "Excess" means that a visible amount of undissolved solid remains after the equilibration period. This ensures the final solution is saturated.[4]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient time to ensure equilibrium is reached, typically 24 to 48 hours. Kinetic solubility studies can help determine the minimum time required to reach a plateau.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter that could falsely elevate the measured concentration.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.
-
Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.
2.4. Trustworthiness and Self-Validation
-
Purity: The purity of both the solute and the solvent is paramount.[4] Impurities can significantly alter solubility.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The solubility value should remain constant once equilibrium is established.
-
Temperature Control: Solubility is highly temperature-dependent.[2] Maintain and report the temperature at which the experiment was conducted.
Part 3: Data Presentation and Influencing Factors
3.1. Quantitative Data Summary
All experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.
Table 2: Example Data Table for Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
3.2. Key Factors Influencing Solubility
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[2] This relationship can be quantified using the van't Hoff equation.[5]
-
pH (for Aqueous Solutions): The pyrazole ring has a pKa and can be protonated or deprotonated. The N-H proton is weakly acidic, and the pyridinic nitrogen is weakly basic. Therefore, the solubility in aqueous buffers will be pH-dependent. At very low pH, protonation could form a more soluble pyrazolium salt. At high pH, deprotonation could form a soluble pyrazolide anion.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiment.
Caption: Predicted solute-solvent interactions for this compound.
Conclusion
The solubility of this compound is governed by a balance between the polar, hydrogen-bonding pyrazole ring and the non-polar, hydrophobic ethynyl group. It is predicted to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and some non-polar solvents like toluene, and low solubility in water and aliphatic hydrocarbons. The robust, step-by-step Shake-Flask protocol provided in this guide serves as a reliable method for obtaining precise, quantitative solubility data. This fundamental physicochemical information is indispensable for the successful application of this compound in all areas of chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 5-Ethynyl-1H-pyrazole for Research and Development
Section 1: Introduction & Hazard Synopsis
5-Ethynyl-1H-pyrazole (CAS No: 23486-70-6) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its rigid structure, combining the biologically active pyrazole core with the versatile ethynyl moiety, makes it a valuable synthon for creating complex molecular architectures. However, this unique combination of functional groups also presents a dual-hazard profile that demands rigorous safety protocols and a deep understanding of its chemical nature.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, chemists, and drug development professionals. The protocols described herein are based on a synthesis of hazard data, analogous compound behavior, and established principles of laboratory safety. The primary objective is to empower scientific personnel to work with this compound safely by understanding the causality behind each procedural recommendation.
1.1 GHS Hazard Summary
The Globally Harmonized System (GHS) classification for this compound, based on available data, highlights its primary health risks.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation[1] |
Section 2: The Dual-Hazard Profile: Pyrazole Toxicity and Acetylenic Reactivity
A thorough risk assessment of this compound must separately analyze the hazards contributed by its two key functional components: the pyrazole ring and the terminal alkyne.
2.1 The Pyrazole Core: Inherent Biological Activity and Toxicity The pyrazole nucleus is a well-known pharmacophore, but its biological activity can also translate to toxicity.[2] The parent compound, pyrazole, is classified as toxic in contact with skin and is known to cause organ damage through prolonged or repeated exposure.[3][4] Studies on pyrazole derivatives have shown potential for mitochondrial toxicity, which may not be apparent in standard cytotoxicity assays but can lead to acute in vivo toxicity.[5]
Causality Insight: The hazards associated with the pyrazole core (skin/eye irritation, oral toxicity) are intrinsic to the ring system. Therefore, preventing direct physical contact and inhalation is paramount, as the compound has the potential to interfere with biological systems.
2.2 The Ethynyl Moiety: A Latent Source of High-Energy Reactivity The terminal alkyne (-C≡CH) group introduces a distinct set of physical and chemical hazards characteristic of acetylenic compounds.
-
Flammability and Explosive Potential: Acetylene itself is an extremely flammable gas that forms explosive mixtures with air over a very wide concentration range (2-80%).[6] While this compound is a solid, its ethynyl group makes it a high-energy compound that may decompose exothermically under certain conditions (e.g., heat, pressure, or shock).
-
Formation of Explosive Acetylides: A critical and often overlooked hazard of terminal alkynes is their ability to form highly unstable and shock-sensitive explosive metal acetylides. This reaction is particularly pronounced with certain metals, including copper, brass (a copper alloy), silver, mercury, and their salts .[6]
Causality Insight: The acetylenic moiety dictates strict control over the experimental environment. The prohibition of specific metal spatulas, tubing, or fittings is not merely a suggestion but a critical control to prevent the inadvertent formation of dangerously explosive compounds.[6]
Section 3: Risk Assessment and Control Hierarchy
A multi-layered approach to risk mitigation is mandatory. The hierarchy of controls, from most to least effective, must be applied.
3.1 Engineering Controls (Primary Barrier) These controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to contain dusts and potential vapors.[7][8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[9]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[7][8]
3.2 Administrative Controls (Procedural Safeguards) These are work practices that reduce the probability of exposure.
-
Standard Operating Procedures (SOPs): This document serves as a basis for a site-specific SOP that all personnel must be trained on.
-
Designated Area: Clearly demarcate the area where this compound is being handled to inform others.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
3.3 Personal Protective Equipment (PPE) (Final Barrier) PPE is essential but should not be relied upon as the sole means of protection.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant).[7][8] A face shield is recommended when handling larger quantities. | Protects against splashes and airborne dust. The "Causes serious eye damage" classification necessitates robust protection.[1] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile).[7] Gloves must be inspected for tears or holes before use. | Prevents skin contact, irritation, and potential absorption. Proper glove removal technique must be used to avoid self-contamination. |
| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 for dusts or an organic vapor cartridge respirator for solutions) is required when dusts are generated or if engineering controls are insufficient.[7][10] | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Section 4: Standard Operating Procedure (SOP) for Handling
This protocol provides a self-validating workflow. Each step is designed to minimize risk and ensure containment.
4.1 Preparation and Pre-Handling Checks
-
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash are unobstructed.
-
Assemble Materials: Gather all necessary PPE, glassware, and non-metallic tools (e.g., plastic or Teflon-coated spatulas). Crucially, ensure no copper, brass, or silver-containing instruments are used. [6]
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound and any other reagents being used in the procedure.[11]
4.2 Weighing and Transferring (Solid)
-
Containment: Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Technique: Use an anti-static weighing dish. Carefully transfer the solid using a non-metallic spatula to minimize the generation of airborne dust.
-
Closure: Immediately and securely close the primary container after dispensing.
4.3 Preparing Solutions
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Dissolution: If sonication or heating is required, ensure it is done in a controlled manner with appropriate monitoring to avoid excessive temperatures.
-
Vessel Sealing: Keep the vessel covered or sealed to the extent possible during the process.
4.4 Post-Handling Decontamination and Cleanup
-
Decontaminate Tools: Wipe down all spatulas and surfaces in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.
-
Dispose of Waste: All contaminated disposable items (gloves, towels, weighing dishes) must be placed in a clearly labeled hazardous waste container.
-
Final Wash: Wash hands thoroughly after removing PPE.
Diagram 1: A standard workflow for the safe handling of this compound.
Section 5: Storage and Chemical Compatibility
Improper storage is a common cause of laboratory incidents. The dual-hazard nature of this compound requires specific storage conditions.
5.1 Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[7][8]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[7]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.[12]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.
5.2 Chemical Incompatibility Avoid storing this compound with the following substances to prevent dangerous reactions.
| Incompatible Class | Specific Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, perchlorates, potassium permanganate | Can react exothermically or explosively with the organic structure and the high-energy ethynyl group.[6][13] |
| Strong Acids/Bases | Sulfuric acid, sodium hydroxide | Can catalyze polymerization or other uncontrolled reactions of the ethynyl group.[14] |
| Certain Metals & Salts | Copper, brass, silver, mercury, and their salts | Critical Hazard: Forms highly shock-sensitive and explosive metal acetylide compounds.[6][13] |
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
6.1 Spill Management
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7][10]
-
Assess: From a safe distance, assess the size of the spill and whether you are equipped to handle it. For large spills, contact your institution's emergency response team.
-
Control: Prevent further spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup (Small Spill):
-
Wear full PPE, including respiratory protection.[8]
-
Gently sweep up the solid material, avoiding dust creation.[7][10]
-
Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[10]
-
Ventilate the area and wash the spill site after the material has been picked up.[7]
-
Diagram 2: A decision tree for responding to a spill of this compound.
6.2 Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]
-
Hazards: In a fire, hazardous combustion products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be generated.[10][14]
-
Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
6.3 First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[7]
Section 7: Waste Disposal
All waste containing this compound, including contaminated lab supplies and excess material, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Section 8: Conclusion
This compound is a valuable research chemical whose safe use is contingent on a comprehensive understanding of its dual-hazard profile. The inherent toxicity of the pyrazole core and the energetic reactivity of the ethynyl group demand strict adherence to a multi-layered safety strategy. By prioritizing engineering controls, following rigorous handling protocols, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound and conduct their work with confidence and safety.
References
- 1. This compound | C5H4N2 | CID 54014389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LCSS: ACETYLENE [web.stanford.edu]
- 7. anichemllc.com [anichemllc.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. capotchem.com [capotchem.com]
- 11. tudublin.ie [tudublin.ie]
- 12. aaronchem.com [aaronchem.com]
- 13. gre.ac.uk [gre.ac.uk]
- 14. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Application of 5-Ethynyl-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and highly efficient method for the construction of 1,4-disubstituted 1,2,3-triazoles. This guide provides an in-depth exploration of the use of 5-ethynyl-1H-pyrazole as a key building block in this reaction, detailing its strategic advantages in medicinal chemistry and offering comprehensive, field-proven protocols for its successful implementation.
Introduction: The Significance of the Pyrazole-Triazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a highly sought-after motif in drug design. When coupled with a 1,2,3-triazole ring via the CuAAC reaction, the resulting pyrazole-triazole hybrid molecules offer an expanded chemical space for targeting a diverse range of biological targets. The triazole moiety itself is not merely a linker; it is a bioisostere for the amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions, and is remarkably stable under physiological conditions.[3] This combination has led to the development of novel compounds with promising anticancer, antifungal, and antimicrobial activities.[4][5][6]
The Heart of the Matter: The CuAAC Reaction Mechanism
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[7] The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁷) and provides exquisite control over the regioselectivity, exclusively yielding the 1,4-disubstituted product.[7]
While the precise mechanism has been a subject of extensive study, a consensus has emerged around a stepwise process involving copper acetylide intermediates. The currently accepted mechanism often involves a dinuclear copper species, which is believed to be kinetically more favorable.
Simplified Catalytic Cycle of the CuAAC Reaction
Caption: A simplified representation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.
Application Notes: Strategic Considerations for Success
The Catalyst System: In Situ Generation of Cu(I)
The active catalyst is the copper(I) ion. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, the most common and reliable method is the in situ generation of Cu(I) from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose.
The Role of Ligands: Enhancing Rate and Stability
The use of a copper-chelating ligand is crucial, particularly in bioconjugation or when working with sensitive substrates. Ligands serve several key functions:
-
Stabilization: They protect the Cu(I) ion from oxidation and disproportionation.
-
Acceleration: They can significantly increase the reaction rate.
-
Solubility: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are essential for reactions in aqueous media.
-
Protection: In biological systems, ligands sequester the copper ions, reducing their cytotoxicity.
Solvent Systems
The CuAAC reaction is remarkably versatile in its choice of solvents. Common solvent systems include:
-
Aqueous mixtures: t-Butanol/water (1:1) is a popular choice, as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.
-
Polar aprotic solvents: DMF, DMSO, and THF are also effective, particularly for less polar reactants.
-
Green Solvents: Recent studies have demonstrated the efficacy of biomass-derived solvents like Cyrene™, offering a more sustainable approach.[8]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) formation) | Use fresh solutions of sodium ascorbate. Degas solvents to remove oxygen. Work under an inert atmosphere (N₂ or Ar) if possible. |
| Poor substrate solubility | Try a different solvent system (e.g., add DMSO or DMF). Gentle heating may also improve solubility. | |
| Interference from buffer components | Avoid buffers containing chelators (e.g., EDTA) or high concentrations of thiols. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of the reducing agent (sodium ascorbate). |
| Biomolecule Degradation | Reactive oxygen species (ROS) generation | The use of a stabilizing ligand is critical. Adding a radical scavenger like aminoguanidine can also be beneficial. |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 23486-70-6)
-
Benzyl azide (Azidomethylbenzene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: t-Butanol, Deionized water, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heat, shock, and friction. Do not use metal spatulas to handle azides. For disposal, consult your institution's safety guidelines; quenching with a reducing agent may be required.
Protocol: Synthesis of 1-Benzyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction between this compound and benzyl azide.
Experimental Workflow for the Synthesis of 1-Benzyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazole
Caption: A typical workflow for the copper-catalyzed synthesis of a pyrazole-triazole hybrid molecule.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a vial, dissolve this compound (92.1 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (133.2 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and deionized water (10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol, 0.01 equiv) and THPTA (5.4 mg, 0.012 mmol, 0.012 equiv) in deionized water (1 mL).
-
Prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol, 0.1 equiv) in deionized water (1 mL).
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the catalyst solution and stir for 5 minutes at room temperature.
-
Add the sodium ascorbate solution dropwise to initiate the reaction. The solution may change color.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The product spot should be more polar than the starting materials.
-
-
Work-up:
-
Once the reaction is complete, add deionized water (20 mL) to the reaction mixture.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazole as a solid.
-
Expected Characterization Data
Based on similar structures reported in the literature, the following characterization data can be expected for the product, 1-benzyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazole:
-
¹H NMR (400 MHz, DMSO-d₆) δ: ~13.0 (br s, 1H, pyrazole NH), ~8.2 (s, 1H, triazole CH), ~7.6 (d, J ≈ 1.8 Hz, 1H, pyrazole CH), ~7.4-7.3 (m, 5H, Ar-H), ~6.5 (d, J ≈ 1.8 Hz, 1H, pyrazole CH), ~5.6 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: ~145.0, ~140.0, ~136.0, ~130.0, ~129.0, ~128.5, ~128.0, ~122.0, ~105.0, ~53.0.
-
HRMS (ESI): Calculated for C₁₂H₁₁N₅ [M+H]⁺, found value should be consistent with the calculated mass.
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition of this compound is a powerful and reliable method for the synthesis of novel pyrazole-triazole hybrids. These scaffolds are of significant interest in drug discovery and development due to their favorable physicochemical properties and diverse biological activities. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in this guide, researchers can efficiently access a wide array of complex molecules with high potential for therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 5-Ethynyl-1H-pyrazole in Bioconjugation Techniques
Introduction: The Strategic Advantage of 5-Ethynyl-1H-pyrazole in Modern Bioconjugation
In the landscape of chemical biology and therapeutic development, the precise and stable ligation of molecular components is paramount. Bioconjugation, the science of covalently linking molecules, has been revolutionized by the advent of "click chemistry," a set of reactions prized for their efficiency, specificity, and biocompatibility.[1] Within this toolbox, the terminal alkyne stands out as a uniquely versatile functional handle. This guide focuses on a particularly strategic building block: This compound .
This compound (C₅H₄N₂) is a heterocyclic compound featuring a five-membered pyrazole ring functionalized with a terminal ethynyl (alkyne) group.[2] This structure is not a random choice for bioconjugation; it is a deliberate selection based on two key attributes:
-
The Ethynyl Group: This terminal alkyne is the reactive handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent click chemistry reaction. This reaction forms an exceptionally stable triazole linkage under mild, often aqueous, conditions, making it ideal for modifying sensitive biomolecules.[1][3]
-
The Pyrazole Core: The pyrazole ring is a "privileged scaffold" in medicinal chemistry.[4][5] This means it is a common structural motif found in a multitude of FDA-approved drugs and biologically active compounds, recognized for its metabolic stability and ability to participate in favorable interactions with biological targets.[4][6][7] Its inclusion can influence the physicochemical properties of the final conjugate, potentially enhancing solubility, cell permeability, or even conferring biological activity.
This combination makes this compound a powerful tool for researchers, scientists, and drug development professionals aiming to construct sophisticated bioconjugates, from fluorescently labeled proteins to complex Antibody-Drug Conjugates (ADCs).
Core Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The workhorse reaction for this compound is the CuAAC. This reaction is celebrated for its remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction), stereospecificity, and tolerance of a wide range of functional groups and solvents, including water.[1][8]
The fundamental transformation involves the reaction between the terminal alkyne of this compound and an azide-functionalized molecule (e.g., a protein, nucleic acid, or drug payload) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The key to this efficiency is the copper(I) catalyst.[1][8]
The Catalytic Cycle:
-
The active Cu(I) catalyst is typically generated in situ from a readily available Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, most commonly sodium ascorbate.[1][9]
-
The Cu(I) ion coordinates with the terminal alkyne of the pyrazole, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.
-
This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the Cu(I) catalyst.
A critical component in modern CuAAC protocols, especially in a biological context, is the use of a stabilizing ligand. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential for two reasons: they protect the Cu(I) catalyst from oxidation and disproportionation, and they shield the biomolecule from potential oxidative damage caused by reactive oxygen species that can be generated by the Cu/ascorbate system.[1][3][9]
Caption: The CuAAC reaction workflow for bioconjugation.
Experimental Design: Key Parameters and Considerations
Successful bioconjugation with this compound hinges on the careful optimization of several key parameters.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Reactant Ratio | 1.1 to 10-fold molar excess of the limiting reagent (often the pyrazole) | Driving the reaction to completion, especially when one component is precious or at a low concentration. For biomolecules, a lower excess (e.g., 2-4 fold) is often used to minimize off-target effects and simplify purification.[9] |
| Copper (CuSO₄) Conc. | 50 µM - 1 mM | Higher concentrations can accelerate the reaction but also increase the risk of oxidative damage to biomolecules. For sensitive proteins, starting at the lower end (50-100 µM) is advisable.[1][9] |
| Ligand (THPTA) Conc. | 5x molar excess relative to copper | This is a critical parameter for protecting biomolecules. A 5:1 ligand-to-copper ratio is a robust starting point to prevent Cu(I)-mediated damage and enhance catalytic efficiency.[1][4][9] |
| Reducing Agent | 5-50 mM (Freshly Prepared) | Sodium ascorbate is prone to oxidation. Always use a freshly prepared stock solution. A significant excess ensures the copper remains in the active Cu(I) state throughout the reaction. |
| pH | 7.0 - 8.0 | Optimal for maintaining the stability and function of most biomolecules. The CuAAC reaction itself is tolerant of a wide pH range (4-12).[8] |
| Temperature | 4°C to 37°C (Room temp is common) | The reaction is typically efficient at room temperature (20-25°C). For highly sensitive biomolecules, performing the reaction at 4°C for a longer duration may be beneficial. |
| Solvent System | Aqueous Buffers (e.g., PBS) | For biological applications, aqueous buffers are standard. A co-solvent like DMSO or DMF (up to 10% v/v) may be required to dissolve hydrophobic reagents like this compound.[10] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS (for small molecules) or SDS-PAGE/Mass Spec (for proteins). Most reactions reach completion within 1-2 hours. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common applications of this compound.
Protocol 1: Labeling an Azide-Modified Antibody with this compound
This protocol describes the conjugation of the small molecule this compound onto a larger biomolecule, such as an antibody that has been functionalized with azide groups.
Materials:
-
Azide-modified antibody (Az-Ab) in Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (MW: 92.10 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc)
-
Deionized water
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the Azide-modified antibody to a final concentration of 5 mg/mL in PBS. For a 500 µL final reaction volume, this would be a starting volume of Az-Ab solution.
-
Add a 10-fold molar excess of the this compound stock solution to the antibody solution. Mix gently by pipetting.
-
-
Catalyst Premix Preparation:
-
Initiation of Conjugation:
-
Add the catalyst premix from step 3 to the antibody/pyrazole mixture.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of the 100 mM stock for a 500 µL reaction).[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. If the antibody is sensitive, the reaction can be performed at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Purification:
-
Purify the resulting antibody conjugate using a desalting or SEC column appropriate for the antibody's size to remove excess small molecules (pyrazole, catalyst, ascorbate).
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using methods such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase Liquid Chromatography (RP-LC), or Mass Spectrometry (MS).
-
Caption: General workflow for antibody labeling using CuAAC.
Protocol 2: Small Molecule Synthesis via CuAAC
This protocol outlines the synthesis of a 1,4-disubstituted triazole from this compound and an azide-containing small molecule (e.g., Benzyl Azide).
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and Benzyl Azide (1.1 mmol, 1.1 equivalents) in the t-butanol/water solvent mixture (10 mL).
-
-
Catalyst and Reductant Addition:
-
Add Sodium Ascorbate (0.1 mmol, 0.1 equivalents) to the solution.
-
Add Copper(II) Sulfate Pentahydrate (0.05 mmol, 0.05 equivalents) to the solution.
-
-
Incubation:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triazole conjugate.[1]
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive Catalyst: Sodium ascorbate solution is old; Cu(I) oxidized to Cu(II). | Prepare a fresh solution of sodium ascorbate immediately before use. Ensure all reagents are high-purity.[1] |
| Low Reactant Concentration: Reaction is too dilute. | Increase the concentration of the limiting reagent if possible. | |
| Steric Hindrance: The azide or alkyne is in a sterically hindered position. | Increase reaction time and/or temperature. Increase catalyst and ligand concentration. | |
| Biomolecule Degradation or Aggregation | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system. | Increase the ligand-to-copper ratio (e.g., 5:1 or higher).[1][4] Add a radical scavenger like aminoguanidine.[1][9] Keep reaction times as short as possible. |
| Precipitation: Poor solubility of a reactant or product. | Adjust the percentage of organic co-solvent (e.g., DMSO, DMF), but keep it below 10-15% to maintain protein integrity. | |
| Inconsistent Results | Reagent Variability: Purity of starting materials is inconsistent. | Use high-purity reagents and solvents. Purify starting materials if necessary.[1] |
| Oxygen Contamination: Dissolved oxygen can inhibit the reaction by oxidizing Cu(I). | For highly sensitive reactions, degas buffer solutions prior to use. |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent across multiple scientific disciplines.
-
Drug Discovery: As a privileged scaffold, the pyrazole moiety is integral to many therapeutic agents.[5][7] Using this compound allows for its direct incorporation into complex molecules. This is particularly relevant in the construction of ADCs, where a linker containing this moiety can be conjugated to an azide-modified antibody and a cytotoxic drug.[10]
-
Chemical Biology: The ethynyl group serves as a bioorthogonal handle for labeling and detection. Biomolecules (proteins, glycans, lipids) can be metabolically engineered to incorporate azide groups and subsequently labeled with a this compound-linked probe (e.g., a fluorophore or biotin tag) for visualization and pull-down experiments.
-
Materials Science: The rigid, aromatic nature of the pyrazole-triazole system formed after click chemistry can be exploited to create novel polymers and functional materials with specific electronic or self-assembly properties.[6]
Conclusion
This compound stands as a powerful and versatile building block for modern bioconjugation. By leveraging the robust and efficient copper-catalyzed click reaction, it provides a reliable method for linking its medicinally relevant pyrazole core to a vast array of molecules. The straightforward reaction protocols, coupled with the stability of the resulting conjugate, empower researchers to construct complex, well-defined molecular architectures for advancing the frontiers of medicine, diagnostics, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2 | CID 54014389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royal-chem.com [royal-chem.com]
- 7. nbinno.com [nbinno.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. axispharm.com [axispharm.com]
Application Note & Protocol: Sonogashira Coupling with 5-Ethynyl-1H-pyrazole for Advanced Synthesis
Introduction: Bridging Heterocyclic Chemistry and Catalysis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]
This guide focuses on a particularly relevant substrate: 5-ethynyl-1H-pyrazole. The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its diverse biological activities.[5][6][7] The ability to functionalize the pyrazole ring at the 5-position with a variety of substituents via the ethynyl linker is a critical strategy for generating novel chemical entities in drug discovery programs.[8] However, the presence of the N-heterocyclic pyrazole core introduces specific challenges, primarily the potential for catalyst inhibition.[9] This document provides a detailed, experience-driven protocol to navigate these challenges, ensuring robust and reproducible outcomes for researchers in synthetic and medicinal chemistry.
The Catalytic Heart: Understanding the Sonogashira Mechanism
The elegance of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles, one driven by palladium and the other by copper.[8] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle : The active catalyst, a Pd(0) species, undergoes oxidative addition into the aryl-halide bond (e.g., an iodopyrazole), forming a Pd(II) complex.
-
Copper Cycle : Concurrently, the terminal alkyne (this compound) is deprotonated by an amine base to form an acetylide. This acetylide reacts with the copper(I) salt (typically CuI) to generate a more reactive copper-acetylide intermediate.[10]
-
Transmetalation : The crucial step involves the transfer of the acetylide group from copper to the palladium(II) center, regenerating the copper catalyst and forming a diorganopalladium(II) complex.
-
Reductive Elimination : This final step sees the formation of the C(sp²)-C(sp) bond, yielding the desired pyrazole-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
// Inputs and Outputs aryl_halide [label="Ar-X\n(e.g., Iodo-pyrazole)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-C≡C-R\n(Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="bold"];
// Connections aryl_halide -> pd_complex [style=invis]; cu_acetylide -> transmetal_complex [label="Transmetalation\nInput", color="#34A853", arrowhead="vee"]; transmetal_complex -> product [style=invis];
// Invisible nodes for layout {rank=same; pd0; alkyne} {rank=same; pd_complex; cu_acetylide} }
Caption: Dual catalytic cycle of the Sonogashira coupling.
The Challenge of Heterocyclic Substrates
A critical consideration, often learned through experience, is that N-heterocycles like pyrazole can act as ligands, coordinating to the palladium center. This can sequester the catalyst, leading to inhibition and low or no conversion.[9] The choice of palladium source and, more importantly, the phosphine ligand is therefore not trivial. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often superior to standard triphenylphosphine (PPh₃) as they promote the desired catalytic cycle and are less easily displaced by the pyrazole substrate.[9]
The Copper Question: To Use or Not to Use?
While the classic Sonogashira protocol employs a copper(I) co-catalyst to increase reactivity, copper's presence can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[1][11] This is especially problematic in the presence of oxygen. Consequently, copper-free Sonogashira protocols have been developed. These methods are often preferred to ensure product purity but may require more specialized palladium catalysts, different bases, or higher reaction temperatures to proceed efficiently.[12][13]
Core Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound with a generic aryl iodide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure reproducibility.
Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a reliable starting point for reactive aryl halides, such as iodides and bromides.[8][9]
Table 1: Reagents for Standard Protocol (1.0 mmol Scale)
| Reagent/Component | M.W. ( g/mol ) | Amount | Equivalents | Role |
|---|---|---|---|---|
| Aryl Halide (e.g., 4-Iodotoluene) | 218.04 | 218 mg | 1.0 | Electrophile |
| This compound | 92.09 | 101 mg | 1.1 | Nucleophile |
| PdCl₂(PPh₃)₂ | 701.90 | 35.1 mg | 0.05 (5 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 19.0 mg | 0.10 (10 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | Base/Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Solvent |
Equipment:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas manifold (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stir plate with heating capabilities
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).[9]
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed DMF (5 mL) followed by triethylamine (3.0 eq) via syringe. The mixture may turn a yellowish/brown color.
-
Alkyne Addition: Add a solution of this compound (1.1 eq) in a small amount of DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature. For less reactive halides like aryl bromides, heating to 60-80 °C may be necessary.[11][14]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing or eliminating alkyne homocoupling side products. It often employs a more specialized catalyst system.[9]
Table 2: Reagents for Copper-Free Protocol (1.0 mmol Scale)
| Reagent/Component | M.W. ( g/mol ) | Amount | Equivalents | Role |
|---|---|---|---|---|
| Aryl Halide (e.g., 4-Bromotoluene) | 171.04 | 171 mg | 1.0 | Electrophile |
| This compound | 92.09 | 110 mg | 1.2 | Nucleophile |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 (5 mol%) | Catalyst Precursor |
| SPhos (Ligand) | 410.47 | 41.0 mg | 0.10 (10 mol%) | Ligand |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 276 mg | 2.0 | Base |
| Toluene | 92.14 | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), SPhos ligand (0.10 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to a Schlenk flask.
-
Solvent & Alkyne Addition: Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene (5 mL) followed by this compound (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is often required to facilitate the reaction in the absence of copper.
-
Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1. The workup may include an initial filtration step to remove the inorganic base.
Field-Proven Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions based on established principles and field experience.
Table 3: Troubleshooting Sonogashira Couplings with Pyrazole Substrates
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
|---|---|---|---|
| Low or No Conversion | 1. Catalyst Inhibition: Pyrazole substrate is coordinating to and deactivating the Pd catalyst. 2. Inactive Reagents: Solvent or base is not anhydrous; catalyst has degraded. 3. Insufficient Temperature: The energy barrier for oxidative addition (especially with aryl bromides/chlorides) is not being met. | 1. Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. 2. Use freshly distilled/dried solvents and bases. Ensure catalysts are stored properly under inert atmosphere. 3. Gradually increase the reaction temperature in 10-20 °C increments. | [9] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of the copper acetylide. 2. High Copper Concentration: Can favor the homocoupling pathway. | 1. Ensure rigorous degassing of solvents (freeze-pump-thaw is most effective). Maintain a positive pressure of inert gas throughout. 2. Reduce CuI loading (e.g., to 1-2 mol%) or switch to a copper-free protocol. Slow addition of the alkyne can also help. | [9][11][15] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) catalyst has aggregated and precipitated out of solution. 2. Solvent Effects: Some solvents (anecdotally, THF) may promote decomposition under certain conditions. | 1. Ensure high-purity reagents and solvents. Lowering the reaction temperature may prevent decomposition. 2. Screen alternative solvents like DMF, Toluene, or Dioxane. | [11][16] |
| Reaction Stalls | 1. Catalyst Death: The catalyst has completed a limited number of turnovers and is now inactive. | 1. Add a fresh portion of the palladium catalyst/ligand to the reaction mixture. | - |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing diverse molecular architectures crucial for drug discovery and materials science. Success hinges on a clear understanding of the reaction mechanism and a proactive approach to the specific challenges posed by N-heterocyclic substrates. By selecting the appropriate catalyst system, maintaining rigorous anhydrous and anaerobic conditions, and employing systematic troubleshooting, researchers can reliably leverage this powerful reaction to advance their scientific goals. The protocols provided herein serve as a validated foundation for both routine synthesis and further methodological development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
The Strategic Application of 5-Ethynyl-1H-pyrazole in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent properties, including its aromaticity, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability, make it an attractive starting point for drug design.[2] The introduction of an ethynyl group at the 5-position of the pyrazole ring creates 5-Ethynyl-1H-pyrazole , a molecule that retains the desirable features of the parent heterocycle while introducing a highly versatile functional handle for a range of modern bioconjugation and drug discovery techniques. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and utilization in key medicinal chemistry workflows.
Core Rationale: Why the Ethynyl Group at the 5-Position?
The strategic placement of the ethynyl group on the pyrazole ring is a key design element. This functional group serves as a linchpin for several powerful chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the way chemists assemble complex molecular architectures.[4] The ethynyl moiety transforms the pyrazole scaffold from a mere pharmacophore into a versatile building block for:
-
Fragment-Based Drug Discovery (FBDD): The small, rigid nature of this compound makes it an ideal fragment for screening against biological targets. The ethynyl group allows for the rapid and efficient elaboration of initial "hits" into more potent leads through click chemistry.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique utilizes chemical probes to assess the functional state of enzymes directly in complex biological systems.[5][6] this compound can be incorporated into these probes as a reporter tag, enabling the subsequent attachment of visualization agents (like fluorophores) or affinity handles (like biotin) via CuAAC.[7]
-
Bioconjugation: The ability to selectively link molecules in a biological environment is crucial for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and tools for studying biological processes. The ethynyl group on the pyrazole provides a bioorthogonal handle for these applications.[8]
-
Kinase Inhibitor Scaffolding: Pyrazole derivatives are prominent in the design of kinase inhibitors.[2][9] The ethynyl group can be used to explore the ATP-binding site of kinases, forming key interactions or serving as an attachment point for linkers to other pharmacophoric elements.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction, starting from a halogenated pyrazole precursor, typically 5-iodo-1H-pyrazole.[10] This palladium- and copper-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol details the synthesis of this compound from the readily available 5-iodo-1H-pyrazole and a suitable acetylene source, such as ethynyltrimethylsilane, followed by deprotection.
Materials:
-
5-Iodo-1H-pyrazole
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF or DMF (to achieve a concentration of approximately 0.1-0.2 M of the starting pyrazole) and triethylamine (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain 5-(trimethylsilylethynyl)-1H-pyrazole.
-
Deprotection:
-
Dissolve the purified silylated pyrazole in THF.
-
Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Alternatively, for a milder deprotection, dissolve the silylated pyrazole in methanol and add potassium carbonate (2.0 eq). Stir at room temperature.
-
-
Final Work-up and Purification:
-
Quench the deprotection reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, and the copper acetylide intermediate can undergo oxidative homocoupling (Glaser coupling).[11] An inert atmosphere is crucial to prevent these side reactions and ensure high yields.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation and side product formation.
-
Base: The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. Triethylamine also acts as a scavenger for the HI generated during the reaction.
-
TMS-acetylene: The use of a silyl-protected acetylene prevents the self-coupling of the terminal alkyne and allows for controlled introduction of the ethynyl group. The silyl group is easily removed under mild conditions.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Application in "Click" Bioconjugation
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable triazole linkage between an alkyne and an azide.[12][13] this compound serves as the alkyne component in this reaction.
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Aminoguanidine (optional, to scavenge reactive oxygen species)
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in the chosen buffer to a known concentration.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
The solution of the azide-modified biomolecule.
-
The stock solution of this compound (a slight excess, e.g., 1.5-5 equivalents relative to the biomolecule, is often used).
-
A premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is recommended to protect the biomolecule from oxidative damage.[1]
-
(Optional) Aminoguanidine solution.
-
-
Initiate the Reaction: Add the sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytically active Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. The reaction time can vary from 1 to several hours, depending on the concentration and reactivity of the substrates.
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a chelating agent like EDTA.
-
Purify the conjugated biomolecule using a method that separates it from unreacted small molecules (e.g., dialysis, size-exclusion chromatography).
-
Causality Behind Experimental Choices:
-
Ligand (THPTA): The ligand accelerates the reaction and protects the biomolecule from damage caused by reactive oxygen species that can be generated by the copper/ascorbate system.[1]
-
Sodium Ascorbate: This reducing agent is essential for maintaining copper in its catalytically active Cu(I) oxidation state.
-
Order of Addition: It is crucial to pre-mix the CuSO₄ and the ligand before adding them to the biomolecule. The reaction is initiated by the addition of sodium ascorbate.[1]
Visualization of the CuAAC Reaction:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Application in Kinase Inhibitor Design and Discovery
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs containing this motif.[2] this compound can be strategically employed in this area in several ways.
Fragment Library Component
In fragment-based drug discovery (FBDD), small molecules ("fragments") are screened for weak binding to a protein target. Hits are then optimized into more potent leads. This compound is an excellent fragment due to its low molecular weight, defined vector for growth (the ethynyl group), and the known propensity of the pyrazole ring to interact with the hinge region of kinases.
| Parameter | Value | Significance in FBDD |
| Molecular Weight | ~94 g/mol | Complies with the "Rule of Three" for fragments. |
| cLogP | ~0.5 | Good balance of solubility and lipophilicity. |
| H-bond Donors/Acceptors | 1 / 2 | Potential for key interactions with protein targets. |
| Rotatable Bonds | 0 | Low conformational entropy loss upon binding. |
Table 1: Physicochemical Properties of this compound as a Fragment
Activity-Based Protein Profiling (ABPP) of Kinases
ABPP probes for kinases are often designed to covalently modify a conserved residue (e.g., a cysteine) in or near the ATP-binding site. This compound can be incorporated into the design of such probes. The pyrazole moiety can provide initial binding affinity and selectivity, while the ethynyl group serves as a reporter tag for downstream analysis via click chemistry.
Visualization of a Kinase Signaling Pathway Targeted by Pyrazole Inhibitors:
Many pyrazole-based inhibitors target kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Perspectives
This compound represents a powerful convergence of a privileged medicinal chemistry scaffold with a versatile chemical handle for modern drug discovery techniques. Its applications in fragment-based screening, activity-based protein profiling, and bioconjugation are poised to accelerate the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and rationale presented in this guide offer a solid foundation for researchers to harness the potential of this valuable chemical tool. As the fields of chemical biology and targeted drug delivery continue to evolve, the strategic utility of well-designed building blocks like this compound will undoubtedly continue to grow.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
Harnessing the Reactivity of 5-Ethynyl-1H-pyrazole for the Synthesis of Novel Bioactive Heterocycles
An Application Note for Medicinal and Synthetic Chemists
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2][3][4] Its prevalence has driven a continuous search for versatile pyrazole-based building blocks to accelerate drug discovery. 5-Ethynyl-1H-pyrazole has emerged as a particularly powerful synthon due to the high reactivity of its terminal alkyne group. This functionality serves as a versatile handle for constructing a diverse array of fused and linked heterocyclic systems through various modern synthetic methodologies. This guide provides detailed protocols and mechanistic insights for leveraging this compound in key transformations, including cycloaddition reactions, Sonogashira couplings, and annulation strategies, to generate novel heterocyclic scaffolds of high interest to drug development professionals.
Introduction: The Strategic Value of this compound
The pyrazole moiety is considered a "privileged structure" in drug design, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking, while often improving physicochemical properties.[3] The introduction of an ethynyl group at the C5 position unlocks a gateway to a vast chemical space. The terminal alkyne is not merely a passive linker; its rich electron density and linear geometry make it an ideal participant in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This application note details three field-proven, high-impact strategies for elaborating the this compound core:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," providing rapid and efficient access to pyrazolyl-1,2,3-triazole conjugates.
-
Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization: A robust method for creating C-C bonds with subsequent intramolecular cyclization to form fused systems like pyrazolo[4,3-c]pyridines.
-
Annulation via [3+2] Cycloaddition with N-ylides: An elegant approach for the one-step synthesis of fused bicyclic systems such as pyrazolo[1,5-a]pyridines.
The following sections provide the causal logic behind these methodologies, step-by-step protocols, and data to guide researchers in their own synthetic endeavors.
Figure 1: Overview of synthetic strategies from this compound.
Strategy 1: [3+2] Cycloaddition via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[5][6][7] This reaction stereospecifically joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linker, a common bioisostere for amide bonds in medicinal chemistry.
Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. The Cu(I) coordinates with the terminal alkyne of the pyrazole, lowering the pKa of the terminal proton and forming a copper acetylide intermediate. This species then readily reacts with an organic azide in a stepwise fashion, ultimately leading to the triazole ring and regeneration of the Cu(I) catalyst. The use of a stabilizing ligand like THPTA or TBTA can prevent copper precipitation and accelerate the reaction.[8]
Figure 2: General scheme for the CuAAC reaction with this compound.
Protocol 2.1: Synthesis of a Pyrazolyl-Triazole Derivative
This protocol describes the synthesis of a hybrid molecule containing pyrazolo[3,4-d]pyrimidin-4(5H)-one tethered to a 1,2,3-triazole scaffold, a class of compounds investigated for anticancer activity.[9]
Materials:
-
5-Ethynyl-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq)
-
Benzyl Azide (1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Solvent: tert-Butanol and Water (1:1 mixture)
-
Reaction Vessel: 25 mL round-bottom flask with a magnetic stir bar
Procedure:
-
Reactant Setup: To the round-bottom flask, add the pyrazolopyrimidinone-alkyne (1.0 eq) and benzyl azide (1.2 eq).
-
Solvent Addition: Add the t-BuOH/H₂O (1:1) solvent mixture to dissolve the reactants. Stir the solution vigorously.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). Add the CuSO₄ solution to the reaction mixture first, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired triazole product.
| Entry | R-Group (on Azide) | Catalyst System | Time (h) | Yield (%) |
| 1 | Benzyl | CuSO₄/NaAsc | 2.5 | 92 |
| 2 | 4-Methoxybenzyl | CuSO₄/NaAsc | 3 | 90 |
| 3 | Propargyl | CuSO₄/NaAsc | 2 | 95 |
| 4 | Phenyl | CuSO₄/NaAsc | 4 | 88 |
Table 1: Representative yields for the synthesis of pyrazolyl-triazoles via CuAAC. Data synthesized from typical click reaction outcomes.[9]
Strategy 2: Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, co-catalyzed by palladium and copper, is instrumental in synthesizing complex molecular architectures. For our purpose, we can couple this compound with a suitably functionalized halo-heterocycle (e.g., a 2-chloronicotinaldehyde) to create an intermediate that can undergo a subsequent intramolecular cyclization to form a fused ring system.
Mechanistic Rationale: The catalytic cycle involves two interconnected parts. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide (formed from the pyrazole alkyne and a Cu(I) salt). Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The key is to use a halo-heterocycle that contains another reactive group positioned to allow for a subsequent ring-closing reaction.
Protocol 3.1: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
This protocol is adapted from methodologies used to synthesize pyrazolo[4,3-c]pyridines, which involve a Sonogashira coupling followed by a microwave-assisted cyclization with an amine.[11]
Step A: Sonogashira Coupling Materials:
-
5-Ethynyl-1-phenyl-1H-pyrazole (1.1 eq)
-
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Solvent: Anhydrous, degassed DMF
-
Reaction Vessel: Schlenk flask with a magnetic stir bar
Procedure:
-
Inert Atmosphere: Set up the Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) to the flask.
-
Solvent and Base: Add anhydrous DMF, followed by triethylamine. Stir for 10 minutes.
-
Alkyne Addition: Add the 5-ethynyl-1-phenyl-1H-pyrazole (1.1 eq) solution in DMF dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir until TLC indicates the consumption of the starting halide (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the crude intermediate by column chromatography.
Step B: Microwave-Assisted Cyclization Materials:
-
Coupled Product from Step A (1.0 eq)
-
tert-Butylamine (excess, ~10 eq)
-
Reaction Vessel: Microwave reaction vial with a stir bar
Procedure:
-
Setup: Place the purified intermediate and tert-butylamine into the microwave vial.
-
Reaction: Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.
-
Workup and Purification: After cooling, remove the excess amine under reduced pressure. Purify the residue by column chromatography to obtain the final 1-phenylpyrazolo[4,3-c]pyridine product.[11]
Figure 3: Workflow for the two-step synthesis of fused pyrazoles.
Strategy 3: Annulation for Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are bicyclic heteroaromatics with significant biological activities. A highly efficient method for their synthesis involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes.[12][13] In this strategy, the this compound acts as the dipolarophile, reacting with the ylide generated in situ from an N-aminopyridine precursor.
Mechanistic Rationale: The N-aminopyridinium ylide is a 1,3-dipole. It is typically formed by reacting an N-aminopyridine with an oxidizing agent or by deprotonation. This dipole then undergoes a concerted or stepwise cycloaddition with the alkyne. The initial cycloadduct is often unstable and rapidly undergoes aromatization, typically through the elimination of a small molecule, to yield the stable pyrazolo[1,5-a]pyridine core. This method provides a high degree of atom economy and can be performed under metal-free conditions.[12]
Protocol 4.1: Oxidative [3+2] Cycloaddition
This protocol describes a metal-free synthesis of a functionalized pyrazolo[1,5-a]pyridine via the oxidative cycloaddition of an N-aminopyridine.[12]
Materials:
-
This compound derivative (e.g., ethyl 3-(1H-pyrazol-5-yl)propiolate) (1.0 eq)
-
N-Aminopyridine (1.2 eq)
-
Iodobenzene diacetate (PIDA) (1.5 eq)
-
Solvent: N-Methylpyrrolidone (NMP)
-
Reaction Vessel: Schlenk tube with a magnetic stir bar
Procedure:
-
Reagent Setup: In the Schlenk tube, dissolve the this compound derivative (1.0 eq) and N-aminopyridine (1.2 eq) in NMP.
-
Oxidant Addition: Add the PIDA (1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The N-aminopyridinium ylide is generated in situ and reacts with the alkyne.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 8-16 hours).
-
Workup: Pour the reaction mixture into water and extract with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired pyrazolo[1,5-a]pyridine.
| Entry | Alkyne Substituent (R) | N-Aminopyridine Substituent | Yield (%) |
| 1 | -COOEt | H | 78 |
| 2 | -C(O)Ph | H | 82 |
| 3 | -COOEt | 4-Me | 75 |
| 4 | -C(O)Ph | 4-Cl | 85 |
Table 2: Representative yields for pyrazolo[1,5-a]pyridine synthesis. Data is illustrative of typical outcomes for this reaction type.[12]
Conclusion
This compound is a supremely versatile building block for the construction of novel heterocyclic compounds. The protocols detailed herein—spanning click chemistry, transition-metal-catalyzed cross-coupling, and metal-free annulation—represent reliable and scalable methods for accessing diverse molecular scaffolds. By understanding the mechanistic principles behind each transformation, researchers can rationally design and execute synthetic routes to new chemical entities with high potential for applications in drug discovery and materials science. These strategies provide a robust toolkit for any scientist aiming to explore the rich chemical space accessible from this valuable pyrazole synthon.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. rroij.com [rroij.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. eijppr.com [eijppr.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
5-Ethynyl-1H-pyrazole as a building block for functional materials
An Application Guide to 5-Ethynyl-1H-pyrazole: A Versatile Synthon for Advanced Functional Materials
Introduction: The Unique Duality of a High-Value Building Block
In the landscape of modern chemistry, the demand for versatile molecular building blocks that offer both a stable, functional core and a reactive handle for conjugation is paramount. This compound emerges as a preeminent example of such a synthon. This molecule elegantly combines the proven biological relevance and coordination capabilities of the pyrazole nucleus with the exceptional reactivity of a terminal alkyne.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6] Simultaneously, the ethynyl group serves as a powerful gateway for a suite of highly efficient and specific chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".
This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the properties, applications, and detailed experimental protocols for utilizing this compound as a foundational component in the design and synthesis of next-generation functional materials.
Table 1: Physicochemical Properties of this compound [7]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₄N₂ |
| Molecular Weight | 92.10 g/mol |
| CAS Number | 23486-70-6 |
| Appearance | (Varies) Typically a solid |
| SMILES | C#CC1=CC=NN1 |
| InChIKey | KUOWLAMMSCRRFS-UHFFFAOYSA-N |
Scientific Rationale: The Synergy of Pyrazole and Ethynyl Moieties
The utility of this compound stems from the distinct and synergistic properties of its two key functional components.
The Pyrazole Core: A Stable Anchor and Functional Hub
The pyrazole ring is an aromatic heterocycle that imparts significant structural and chemical advantages.[8][9]
-
Pharmacological Relevance: The pyrazole nucleus is a cornerstone in drug discovery, present in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (Viagra®).[4][5] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic rings makes it a highly sought-after scaffold for interacting with biological targets.[3][4]
-
Coordination Chemistry: The pyridine-like nitrogen atom (N2) of the pyrazole ring is a Lewis basic site, capable of coordinating with a wide range of metal ions. This property is exploited in the development of metal-organic frameworks (MOFs), catalysts, and sensors.[10]
-
Tunable Substitution: The pyrrole-like nitrogen (N1) can be readily alkylated or arylated, providing a straightforward method to modulate the molecule's steric and electronic properties, including solubility and biological activity, without altering the core scaffold.[11]
The Ethynyl Group: A Versatile Reactive Handle
The terminal alkyne is one of the most versatile functional groups in organic synthesis, enabling precise and efficient covalent bond formation.
-
Click Chemistry (CuAAC): The most prominent application is its participation in the Huisgen 1,3-dipolar cycloaddition with azides, catalyzed by Copper(I).[12] This reaction is renowned for its high yield, stereospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for bioconjugation, drug discovery, and materials synthesis.[13]
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the ethynyl group to aryl or vinyl halides, forming C(sp)-C(sp²) bonds. This is a powerful method for constructing conjugated systems used in organic electronics.
-
Polymerization: The alkyne can participate in various polymerization reactions, leading to the formation of porous organic polymers (POPs) with applications in gas storage and catalysis.[14]
Application Notes: From Advanced Therapeutics to Smart Materials
The dual functionality of this compound allows it to serve as a linchpin in diverse scientific fields.
Application in Medicinal Chemistry and Drug Discovery
The molecule is an ideal building block for creating complex drug candidates and biological probes. The pyrazole core can serve as the primary pharmacophore that binds to a target protein (e.g., a kinase), while the ethynyl handle allows for the attachment of other molecular fragments, solubility enhancers, or fluorescent tags via click chemistry.
Caption: Workflow for synthesizing bioactive molecules using this compound via click chemistry.
Application in Materials Science
The rigid, planar geometry of the pyrazole ring and the linear nature of the alkyne make this compound an excellent monomer for constructing highly ordered and porous materials.
-
Porous Organic Polymers (POPs): Through multicomponent tandem polymerization, this compound or its derivatives can react with other monomers to form robust, porous networks.[14] The pyrazole units integrated into the polymer backbone can act as binding sites for iodine capture or as supports for catalytic metal nanoparticles.[14]
-
Metal-Organic Frameworks (MOFs): While not a direct linker itself, the ethynyl group is perfect for post-synthetic modification (PSM). A pyrazole-based linker can first be used to construct the MOF, leaving the ethynyl groups pointing into the pores. These accessible alkynes can then be modified using click chemistry to introduce new functionalities, altering the pore environment for selective gas adsorption or catalysis.[10]
Caption: Synthesis of a pyrazole-containing porous polymer via a multicomponent tandem reaction.
Detailed Experimental Protocols
The following protocols provide standardized, field-proven methodologies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Substituted this compound
Objective: To synthesize a custom N-substituted this compound from a corresponding 5-iodopyrazole precursor via Sonogashira coupling, followed by deprotection. This protocol is essential when a specific N-substituent is required for tuning molecular properties.
Causality: The Sonogashira reaction is a reliable C-C bond-forming reaction between a terminal alkyne and an aryl/vinyl halide. A trimethylsilyl (TMS) protecting group is used on the alkyne to prevent self-coupling and ensure a clean reaction. The subsequent deprotection with a mild base like potassium carbonate cleanly reveals the terminal alkyne.
Materials:
-
N-substituted 5-iodo-1H-pyrazole (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Potassium carbonate (K₂CO₃) (3.0 eq for deprotection)
-
Methanol (MeOH) and Dichloromethane (DCM) (solvents)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-substituted 5-iodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous TEA or DIPEA to dissolve the solids. To this stirred solution, add ethynyltrimethylsilane (1.5 eq) dropwise.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product (the TMS-protected pyrazole) by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected pyrazole in a 1:1 mixture of methanol and DCM. Add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 1-3 hours, monitoring by TLC.
-
Final Purification: Once deprotection is complete, filter off the solids and concentrate the filtrate. The residue can be purified again by column chromatography to yield the pure N-substituted this compound.
Protocol 2: General Protocol for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound (or its N-substituted derivative) with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Causality: This protocol uses an in-situ source of the active Cu(I) catalyst. Copper(II) sulfate is the stable precursor, which is reduced to Cu(I) by sodium ascorbate. A ligand, such as THPTA (for aqueous reactions) or TBTA (for organic solvents), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[13]
Materials:
-
This compound derivative (1.0 eq)
-
Azide-containing compound (R-N₃) (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.2-0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Typically a 1:1 mixture of water and t-butanol or DMSO.
Procedure:
-
Stock Solutions: It is often convenient to prepare stock solutions, for example: 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), 100 mM THPTA in water.
-
Reaction Mixture: In a vial, dissolve the this compound derivative (1.0 eq) and the azide compound (1.1 eq) in the chosen solvent system (e.g., 1 mL of H₂O/t-BuOH 1:1).
-
Catalyst Premixing (Optional but Recommended): In a separate microfuge tube, briefly mix the CuSO₄ solution with the THPTA ligand solution.[12]
-
Initiation: Add the CuSO₄ (and ligand, if premixed) to the reaction vial, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[13]
-
Reaction: Stopper the vial and stir or shake at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor progress by TLC or LC-MS.
-
Purification: Upon completion, the product can be isolated. For small molecules, an extractive workup followed by column chromatography is common. For biomolecules, purification might involve precipitation or chromatography techniques like HPLC.
Table 2: Example CuAAC Reaction Parameters
| Alkyne Component | Azide Component | Catalyst System | Solvent | Time (h) | Typical Yield |
| 5-Ethynyl-1-phenyl-1H-pyrazole | Benzyl azide | 5 mol% CuSO₄, 20 mol% NaAsc | H₂O/t-BuOH | 2 | >90% |
| This compound | 1-Azido-3-phenylpropane | 10 mol% CuI | THF | 6 | >85% |
| Boc-Lys(N₃)-OMe | 5-Ethynyl-1-methyl-1H-pyrazole | 2 mol% CuSO₄/THPTA, 10 mol% NaAsc | H₂O/DMSO | 1 | >95% |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C5H4N2 | CID 54014389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Semantic Scholar [semanticscholar.org]
- 11. 5-ethynyl-1-(propan-2-yl)-1H-pyrazole | C8H10N2 | CID 115011280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. confluore.com.cn [confluore.com.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Role of 5-Ethynyl-1H-pyrazole in Modern Synthesis
An Application Guide to Click Chemistry Protocols Featuring 5-Ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile interaction capabilities.[1][2][3][4] The introduction of an ethynyl group at the 5-position transforms this valuable heterocycle into a powerful building block for "click chemistry." this compound serves as a terminal alkyne, ready to participate in highly efficient and specific ligation reactions. Its inclusion in a molecule can shorten synthetic routes and provide access to novel chemical entities with desirable pharmacological properties.[5][6][7]
The resulting 1,2,3-triazole linkage, formed via click chemistry, is not merely a passive linker; it is exceptionally stable to chemical and metabolic degradation and can act as a bioisostere for amide bonds, often improving the pharmacokinetic profile of a drug candidate.[5][8] This guide provides detailed application notes and protocols for the two primary click chemistry paradigms involving this compound: the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, renowned for its speed, reliability, and high yields.[9][10] It involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[11]
Reaction Mechanism: The Copper Cycle
The reaction proceeds through a catalytic cycle where Cu(I) coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges and, upon protonolysis, releases the stable triazole product and regenerates the Cu(I) catalyst.[]
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Application Note: Key Considerations for Robust CuAAC Protocols
Successful CuAAC, particularly in sensitive applications like bioconjugation, hinges on maintaining a sufficient concentration of the active Cu(I) catalyst while preventing oxidative damage to substrates.
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as the precatalyst because it is stable and highly soluble in aqueous media. It must be reduced in situ to the active Cu(I) form.
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent. It rapidly converts Cu(II) to Cu(I) and helps scavenge reactive oxygen species (ROS) that can be generated, thereby protecting sensitive biomolecules.[13]
-
Accelerating Ligands: The use of a copper-chelating ligand is critical. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, prevent copper precipitation, and accelerate the reaction rate.[14][15] For bioconjugation, using a 5-fold excess of ligand to copper is a common practice to protect proteins and nucleic acids from potential oxidative damage.[13][14]
Protocol 1A: CuAAC for Small Molecule Synthesis
This protocol describes the synthesis of a novel compound by reacting this compound with benzyl azide, a common model substrate.
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >95% |
| Benzyl Azide | Commercial | >95% |
| Copper(II) Sulfate Pentahydrate | Sigma-Aldrich | ACS Reagent |
| Sodium L-Ascorbate | Sigma-Aldrich | BioXtra, ≥99% |
| tert-Butanol (t-BuOH) | Fisher Scientific | Certified ACS |
| Deionized Water | In-house | 18.2 MΩ·cm |
| Dichloromethane (DCM) | VWR | HPLC Grade |
| Saturated NaCl solution (brine) | In-house | |
| Anhydrous Magnesium Sulfate | Acros Organics | Anhydrous, 99.5% |
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (94 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in 1 mL of water. In another vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol, 0.1 equiv) in 1 mL of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄ solution. The order of addition is crucial to ensure the reducing agent is present to generate Cu(I) immediately.
-
Incubation: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1B: CuAAC for Peptide Bioconjugation
This protocol details the labeling of an azide-functionalized peptide with this compound.
Experimental Workflow
Caption: General workflow for the CuAAC-mediated bioconjugation of a peptide.
Reagent Concentrations and Ratios
| Component | Stock Concentration | Final Concentration | Molar Ratio (vs. Peptide) |
| Azide-Peptide | 10 mM | 1 mM | 1 |
| This compound | 100 mM in DMSO | 2 mM | 2 |
| THPTA Ligand | 50 mM in Water | 1.25 mM | 1.25 |
| Copper(II) Sulfate | 20 mM in Water | 250 µM | 0.25 |
| Sodium Ascorbate | 100 mM in Water (Fresh) | 5 mM | 5 |
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions as detailed in the table above. Use a degassed phosphate buffer (100 mM, pH 7.4) for all aqueous solutions to minimize oxidation.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer to reach the final volume.
-
Azide-Peptide solution.
-
This compound solution.
-
THPTA ligand solution. Mix gently by pipetting.
-
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution, mix, and then immediately add the CuSO₄ solution. This sequence ensures the rapid formation of the active Cu(I)-ligand complex.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours on an end-over-end rotator.
-
Purification: Purify the resulting peptide conjugate using reverse-phase HPLC or a desalting column (e.g., PD-10) to remove excess reagents and catalyst.
-
Characterization: Confirm the successful conjugation and purity of the product by MALDI-TOF or ESI Mass Spectrometry, observing the expected mass shift.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, enabling covalent modifications in living systems without the need for a potentially toxic copper catalyst.[16] The reaction's driving force is the high ring strain of a cyclooctyne, which dramatically accelerates the cycloaddition with an azide.[17][]
Important Distinction: In this context, the terminal alkyne this compound is not the strained component. Instead, a molecule of interest would be functionalized with this compound via a different chemical handle, or more commonly, a pyrazole derivative would be functionalized with an azide to react with a strained alkyne that is incorporated into a biological system. For this guide, we will consider the latter and more practical scenario: using an azido-pyrazole probe to label a strained alkyne.
Reaction Mechanism: Strain-Release Driven Ligation
The SPAAC mechanism is a concerted [3+2] cycloaddition. The high energy of the strained alkyne lowers the activation energy of the transition state, allowing the reaction to proceed rapidly at physiological temperatures.[19] This process is highly selective, as both azides and strained alkynes are chemically inert to most biological functional groups.[16]
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application Note: Choosing the Right SPAAC Reagents
The kinetics of SPAAC are highly dependent on the structure of the strained alkyne.[17]
-
DBCO (Dibenzocyclooctyne): Offers a good balance of high reactivity and stability. It is a common choice for many bioorthogonal applications.
-
BCN (Bicyclo[6.1.0]nonyne): Generally more stable than DBCO but with slightly slower reaction kinetics. Its smaller size can be advantageous.
-
DIFO (Difluorinated Cyclooctyne): Exhibits extremely fast kinetics due to electron-withdrawing fluorine groups but can have lower stability.[19]
The choice of reagent depends on the specific application, balancing the need for rapid labeling with the requirement for reagent stability over the course of the experiment.
Protocol 2: SPAAC for Live Cell Imaging
This protocol describes labeling of live cells that have metabolically incorporated a strained alkyne (e.g., DBCO-functionalized mannosamine) with a custom-synthesized fluorescent azido-pyrazole probe.
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| DBCO-functionalized Mannosamine (Ac₄ManN-DBCO) | Commercial | Cell Culture Grade |
| Fluorescent Azido-Pyrazole Probe | Custom Synthesis | >95% |
| Mammalian Cell Line (e.g., HeLa) | ATCC | |
| Complete Cell Culture Medium (e.g., DMEM + 10% FBS) | Gibco | |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 16% Solution |
| Hoechst 33342 Nuclear Stain | Thermo Fisher |
Step-by-Step Methodology
-
Metabolic Labeling: Plate HeLa cells on glass-bottom dishes and allow them to adhere overnight. Replace the medium with fresh medium containing 25-50 µM of Ac₄ManN-DBCO. Incubate for 48-72 hours to allow incorporation into cell-surface glycans.
-
Cell Preparation: Gently wash the cells three times with warm, serum-free medium or PBS to remove any unincorporated DBCO-sugar.
-
SPAAC Reaction (Live Cell Staining): Prepare a 10 µM solution of the fluorescent azido-pyrazole probe in complete culture medium. Add this solution to the washed cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Fixation and Counterstaining:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash a final three times with PBS.
-
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst stain. Include a negative control (cells not treated with the DBCO-sugar) to confirm the specificity of the labeling.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (CuAAC) | Inactive catalyst (Cu(I) oxidized); Reagent degradation; Poor solubility of substrates. | Use degassed buffers; Prepare ascorbate solution fresh; Increase ligand-to-copper ratio (e.g., 10:1); Add a co-solvent like DMSO or DMF (up to 20%); Increase reagent concentration. |
| Low or No Signal (SPAAC) | Inefficient metabolic labeling; Low probe concentration; Insufficient incubation time. | Increase concentration or incubation time of the metabolic label; Increase probe concentration or incubation time; Check probe for degradation. |
| Side Reactions/Byproducts | Oxidative damage to biomolecules (CuAAC); Off-target reactions of the probe. | Ensure sufficient reducing agent and ligand are used; Degas all solutions thoroughly; Run control experiments to assess non-specific binding of the probe. |
| Poor Reproducibility | Inconsistent reagent preparation; Variation in reaction time or temperature. | Always use freshly prepared catalyst and reducing agent solutions; Standardize incubation times and maintain consistent temperature; Ensure accurate pipetting of all components. |
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijpsjournal.com [ijpsjournal.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of Biomolecules with 5-Ethynyl-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction: Harnessing the Power of Pyrazole and Click Chemistry
In the dynamic landscape of molecular biology and drug discovery, the ability to selectively tag and visualize biomolecules is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a "biologically privileged" structure, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its inherent versatility and favorable interaction with biological targets make it a structure of immense interest in medicinal chemistry and chemical biology.[4][5][6] This guide focuses on a specific, functionalized pyrazole derivative, 5-Ethynyl-1H-pyrazole , a powerful tool for biomolecular labeling.
The true potential of this compound is unlocked when paired with the Nobel Prize-winning concept of "click chemistry." Specifically, we will focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is celebrated for its exceptional specificity, high yield, and bioorthogonality—meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[7][8][9][10][11] The CuAAC reaction joins the terminal alkyne of this compound with an azide-modified molecule (such as a fluorescent dye) to form an extremely stable triazole linkage.[12][13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using this compound for the fluorescent labeling of biomolecules. We will delve into the causality behind experimental choices and provide robust, self-validating protocols.
The Labeling Strategy: A Conceptual Workflow
The core strategy involves a two-step process. First, the alkyne-bearing pyrazole moiety is incorporated into a target biomolecule. Second, this alkyne handle is "clicked" with an azide-functionalized fluorescent reporter dye using CuAAC. This modular approach provides immense flexibility in choosing the fluorophore for detection.
Figure 1: General workflow for biomolecule labeling using this compound and CuAAC.
Core Reagents and Their Roles
Successful labeling hinges on understanding the function of each component in the click reaction cocktail.
-
The Alkyne Handle (this compound): This reagent provides the terminal alkyne necessary for the CuAAC reaction. It can be incorporated into biomolecules through various methods, including metabolic labeling (e.g., as a modified nucleoside for RNA synthesis) or chemical conjugation to proteins.[14][15]
-
The Azide-Modified Fluorophore: A vast library of fluorescent dyes is commercially available with azide modifications, allowing for detection across the spectral range.[16][17] The choice of dye depends on the instrumentation available and the requirements of multiplexing experiments.
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Feature |
| Alexa Fluor™ | Alexa Fluor 488 Azide | ~495 | ~519 | Bright and photostable |
| Alexa Fluor 594 Azide | ~590 | ~617 | Excellent for red channel | |
| Alexa Fluor 647 Azide | ~650 | ~668 | Ideal for far-red channel | |
| Cyanine Dyes | Cy®3 Azide | ~550 | ~570 | Commonly used in microarrays |
| Cy®5 Azide | ~649 | ~670 | Bright in the far-red | |
| Other Dyes | FITC Azide | ~494 | ~520 | Cost-effective green fluorophore |
| TAMRA Azide | ~557 | ~583 | Often used as a FRET acceptor |
Table 1: Common azide-modified fluorophores for click chemistry. Data is approximate; refer to the manufacturer's specifications.
-
The Catalyst System: The CuAAC reaction is driven by a Copper(I) catalyst.
-
Copper(II) Sulfate (CuSO₄): This is the stable, readily available source of copper.
-
Reducing Agent (e.g., Sodium Ascorbate): In biological applications, the active Cu(I) catalyst is generated in situ from the Cu(II) source by a reducing agent.[15] This is crucial as Cu(I) is unstable in aqueous, aerobic environments.
-
Copper-Stabilizing Ligand (e.g., TBTA): Tris(benzyltriazolylmethyl)amine (TBTA) is a ligand that complexes with and protects the Cu(I) ion from oxidation and disproportionation. This enhances reaction efficiency and protects biomolecules from potential damage by free copper ions.[7]
-
Protocol 1: Metabolic Labeling of Nascent RNA in Live Cells
This protocol describes the detection of newly synthesized RNA by metabolically incorporating a 5-ethynyl-pyrazole-modified nucleoside analog, followed by click chemistry-based fluorescent detection. The principle is adapted from established methods using analogs like 5-ethynyluridine (EU) or 5-ethynylcytidine (EC).[14]
Principle: Actively transcribing cells will incorporate the alkyne-modified nucleoside into newly synthesized RNA. After fixation and permeabilization, the incorporated alkyne is detected with an azide-fluorophore via a click reaction, allowing for visualization of transcriptional activity.
Figure 2: Workflow for fluorescently labeling newly synthesized RNA in cells.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Plate cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Prepare a working solution of the 5-ethynyl-pyrazole nucleoside analog (e.g., 0.1-1 mM in culture medium). The optimal concentration must be determined empirically for each cell type.
-
Remove the old medium and add the labeling medium to the cells. Incubate for a period ranging from 30 minutes to 4 hours, depending on the desired labeling window.
-
-
Fixation and Permeabilization:
-
Causality: Fixation crosslinks cellular components, preserving morphology, while permeabilization creates pores in the membranes to allow the click reagents access to the incorporated alkynes.
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Causality: This step covalently attaches the fluorescent dye to the alkyne-modified RNA. The components are added in a specific order to ensure the catalyst is generated just before use.
-
Prepare a 1X Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume:
-
430 µL of 1X Click Reaction Buffer
-
20 µL of CuSO₄ (from a 50 mM stock, final concentration 2 mM)
-
2.5 µL of Azide-Fluorophore (from a 1 mM stock, final concentration 5 µM)
-
50 µL of Sodium Ascorbate (from a 100 mM stock, final concentration 10 mM). Add this last and mix gently.
-
-
Remove the PBS from the coverslips and add enough Click Reaction Cocktail to cover the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and counterstain.
-
Protocol 2: In Vitro Labeling of an Alkyne-Modified Protein
This protocol is designed for labeling a purified protein that has been engineered or chemically modified to contain a terminal alkyne group, such as one derived from this compound.
Principle: The purified alkyne-protein is reacted in solution with an azide-fluorophore and the CuAAC catalyst system. The resulting fluorescently labeled protein is then purified from excess reaction components.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Alkyne-Protein: Prepare a solution of your protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. Avoid buffers containing chelating agents like EDTA.
-
Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
TBTA Ligand: Prepare a 10 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Click Reaction Setup:
-
Causality: The reaction is assembled to achieve specific final concentrations. A molar excess of the dye is used to drive the reaction to completion. The catalyst components are premixed to ensure efficient catalyst formation.
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-Protein (to a final concentration of 10-50 µM)
-
Azide-Fluorophore (to a final concentration of 100-250 µM; typically a 5-10 fold molar excess over the protein)
-
TBTA Ligand (to a final concentration of 100-200 µM; typically 1-2x the copper concentration)
-
CuSO₄ (to a final concentration of 50-100 µM)
-
Sodium Ascorbate (to a final concentration of 1-2 mM)
-
-
Example Reaction (100 µL total volume):
-
50 µL of 40 µM Alkyne-Protein (final: 20 µM)
-
2 µL of 10 mM Azide-Fluorophore (final: 200 µM)
-
2 µL of 10 mM TBTA (final: 200 µM)
-
2 µL of 50 mM CuSO₄ (final: 1 mM)
-
Buffer to bring the volume to 90 µL.
-
Vortex gently.
-
Add 10 µL of fresh 100 mM Sodium Ascorbate (final: 10 mM).
-
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light. The optimal time may vary.
-
-
Purification:
-
Causality: It is critical to remove unreacted fluorophore and catalyst components, which can interfere with downstream applications.
-
Size-Exclusion Chromatography (SEC): This is the preferred method. Use a desalting column (e.g., PD-10) equilibrated with your desired storage buffer to separate the high-molecular-weight labeled protein from the small-molecule reagents.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer over 24-48 hours with several buffer changes.
-
-
Characterization and Validation:
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel alongside an unlabeled control. Visualize the gel using a fluorescence scanner with the appropriate excitation/emission settings. A fluorescent band should appear at the correct molecular weight for your protein. Follow up with a Coomassie or silver stain to visualize total protein.
-
Spectrophotometry: Measure the absorbance of the sample at 280 nm (for protein) and the absorbance maximum of the dye to calculate the degree of labeling (DOL).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Fluorescent Signal | 1. Inefficient alkyne incorporation. 2. Degraded sodium ascorbate solution. 3. Incorrect buffer (e.g., contains chelators). 4. Insufficient dye concentration. | 1. Optimize metabolic labeling time/concentration. 2. Always prepare sodium ascorbate fresh. 3. Use a non-chelating buffer like Tris or HEPES. 4. Increase the molar excess of the azide-fluorophore. |
| High Background Signal | 1. Insufficient washing (cell-based). 2. Inadequate purification (in vitro). 3. Non-specific binding of the dye. | 1. Increase the number and duration of PBS washes. 2. Use SEC for more efficient removal of small molecules. 3. Add a blocking agent like BSA during the wash steps (cell-based). |
| Cell Death/Morphology Change | 1. Copper toxicity. 2. High concentration of labeling reagent. 3. Harsh permeabilization. | 1. Ensure a copper-chelating ligand (TBTA) is used. Decrease copper concentration or incubation time. 2. Perform a dose-response curve to find the optimal, non-toxic concentration. 3. Reduce the concentration or incubation time for Triton™ X-100. |
Conclusion and Future Perspectives
The combination of this compound with copper-catalyzed click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its bioorthogonal nature allows for specific tagging in complex environments, from purified protein solutions to the interior of living cells. The pyrazole core, a privileged scaffold in pharmacology, offers exciting possibilities for developing dual-function probes for both imaging and therapeutic applications.[1][2][3] As research continues to demand more precise tools for tracking and understanding biological processes, this powerful chemical biology strategy is poised to be an indispensable part of the modern scientist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. biocompare.com [biocompare.com]
The Strategic Application of 5-Ethynyl-1H-pyrazole in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful therapeutic agents.[1][2] This application note delves into the specific utility of a highly versatile derivative, 5-ethynyl-1H-pyrazole, as a pivotal building block in the synthesis of potent and selective kinase inhibitors. The ethynyl group at the 5-position serves as a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyrazole core to optimize binding affinity and selectivity for target kinases. This guide provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for its application in a representative synthesis, and expert insights into the nuances of the experimental design.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery. The pyrazole ring system has proven to be an exceptional framework for the design of such inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an ideal anchor for inhibitor binding.[3]
Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib.[1][2] This underscores the clinical significance of this heterocyclic motif. The strategic functionalization of the pyrazole ring is paramount in achieving high potency and selectivity. The introduction of an ethynyl group, as in this compound, provides a powerful tool for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles.
The Role of the Ethynyl Group: A Gateway to Structural Diversity
The terminal alkyne functionality of this compound is a versatile synthetic handle for introducing a wide array of substituents. The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful method for this purpose.[4][5] This reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it highly suitable for the synthesis of complex drug-like molecules.[5]
By coupling this compound with various (hetero)aryl halides, a library of derivatives can be rapidly synthesized. This allows for the systematic probing of structure-activity relationships (SAR) to identify compounds with optimal inhibitory activity against a specific kinase target. For instance, the introduction of specific aromatic systems can lead to enhanced interactions with hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity.
Featured Application: Synthesis of a VEGFR-2 Inhibitor Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Consequently, VEGFR-2 is a well-established target for anti-cancer drug development.[3] Many potent VEGFR-2 inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase.[3][8]
In this application note, we present a representative protocol for the synthesis of a pyrazole-based VEGFR-2 inhibitor scaffold, specifically the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is another privileged scaffold found in numerous kinase inhibitors and serves as an excellent coupling partner to build a potent pharmacophore.[4][9]
Synthetic Scheme
The overall synthetic strategy involves a Sonogashira coupling reaction as the key step to link the pyrazole and pyrrolo[2,3-d]pyrimidine moieties.
Caption: Synthetic route to a VEGFR-2 inhibitor scaffold.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ≥97% | Commercially Available |
| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Commercially Available |
| Copper(I) iodide | 99.99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Schlenk flask | Standard laboratory supplier | |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Inert gas (Argon or Nitrogen) line | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Rotary evaporator | Standard laboratory supplier | |
| Column chromatography setup | Standard laboratory supplier |
Step-by-Step Protocol for Sonogashira Coupling
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Causality: The Schlenk flask and flame-drying ensure an anhydrous and inert atmosphere, which is crucial for the stability and activity of the palladium catalyst.[5]
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalysts. Triethylamine acts as a base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[4]
-
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates the progress of the reaction.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and triethylamine. c. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-((1H-pyrazol-5-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine.
Mechanistic Insights: The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Structure-Activity Relationship (SAR) Insights
The synthesized 4-((1H-pyrazol-5-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a core scaffold. Further optimization can be achieved by modifying both the pyrazole and the pyrrolo[2,3-d]pyrimidine rings.
| Position of Modification | Potential Impact on Activity |
| Pyrazole N1 | Introduction of small alkyl or substituted aryl groups can modulate solubility and interactions with the solvent-exposed region of the kinase. |
| Pyrazole C3/C4 | Substitution at these positions can influence the electronic properties of the pyrazole ring and provide additional interaction points with the kinase active site. |
| Pyrrolo[2,3-d]pyrimidine N7 | Functionalization at this position can be used to attach solubilizing groups or moieties that can interact with the ribose-binding pocket of the ATP-binding site. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its utility, primarily through the Sonogashira coupling reaction, allows for the efficient construction of complex molecules with diverse substitution patterns. The presented protocol for the synthesis of a VEGFR-2 inhibitor scaffold provides a robust starting point for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The inherent modularity of this synthetic approach enables the rapid exploration of SAR, accelerating the identification of potent and selective kinase inhibitors for the treatment of various diseases.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Ethynyl-1H-pyrazole
Introduction: The Significance of 5-Ethynyl-1H-pyrazole in Modern Drug Discovery
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid pyrazole core, combined with the reactive terminal alkyne functionality, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ethynyl group serves as a key functional handle, enabling a variety of chemical transformations for lead optimization and the development of novel chemical entities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for derivatizing this compound. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the purification and characterization of the resulting derivatives.
Strategic Approaches to Derivatization
The terminal alkyne of this compound is the primary site for derivatization. The choice of reaction is dictated by the desired final structure and the compatibility of other functional groups on the reaction partner. The most prominent and effective strategies include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. Its broad functional group tolerance and mild reaction conditions make it a cornerstone of modern medicinal chemistry for creating libraries of compounds.
-
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling: This powerful method allows for the formation of a carbon-carbon bond between the terminal alkyne of the pyrazole and an aryl or vinyl halide. This reaction is instrumental in constructing complex molecular architectures by linking the pyrazole core to other aromatic or unsaturated systems.
-
Cyclization and Cycloaddition Reactions: The ethynyl group can participate in various intramolecular and intermolecular cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. These fused systems often exhibit unique biological activities.
The following sections will provide detailed protocols for each of these key derivatization strategies.
Visualizing the Derivatization Pathways
To provide a clear overview of the synthetic possibilities, the following diagram illustrates the primary derivatization routes for this compound.
Caption: Key derivatization pathways for this compound.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for linking the this compound core to a wide variety of molecules bearing an azide functional group. The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.
Experimental Protocol: General Procedure for CuAAC
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvent systems like THF/water or DMF.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.
-
Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the catalytically active Cu(I) species.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in a minimal amount of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation and Causality:
-
Why an inert atmosphere? Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thus quenching the reaction.
-
Why fresh solutions of catalyst components? Sodium ascorbate is a reducing agent and can degrade over time, especially in solution. Using freshly prepared solutions ensures the efficient in-situ generation of the Cu(I) catalyst.
-
Why monitor the reaction? Reaction times can vary depending on the substrates. Monitoring ensures the reaction is driven to completion and prevents the formation of side products due to prolonged reaction times.
Data Presentation: Representative CuAAC Reactions
| Entry | Azide Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | 5% CuSO₄·5H₂O, 10% NaAsc | t-BuOH/H₂O | 2 | 95 |
| 2 | 1-Azido-4-nitrobenzene | 5% CuSO₄·5H₂O, 10% NaAsc | t-BuOH/H₂O | 4 | 92 |
| 3 | 3-Azidopropan-1-ol | 5% CuSO₄·5H₂O, 10% NaAsc | THF/H₂O | 3 | 88 |
Part 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a versatile and powerful tool for the formation of C(sp)-C(sp²) bonds. This reaction allows for the direct connection of the this compound to various aromatic and vinylic systems, providing access to a broad range of conjugated molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (iodides and bromides are most common)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the base. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Self-Validation and Causality:
-
Why a palladium and copper co-catalyst system? The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the alkyne.
-
Why an anhydrous solvent and inert atmosphere? Moisture and oxygen can deactivate the catalysts and lead to unwanted side reactions, such as the homocoupling of the alkyne.
-
Why a base? The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Aryl/Vinyl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2%) | 4% | TEA | THF | 25 | 6 | 90 |
| 2 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3%) | 6% | DIPEA | DMF | 60 | 12 | 85 |
| 3 | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄ (2%) | 4% | TEA | THF | 25 | 8 | 88 |
Part 3: Cyclization and Cycloaddition Reactions
The ethynyl group of this compound can participate in a variety of cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
This protocol describes the synthesis of pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridinium ylides with this compound.
Materials:
-
This compound
-
N-Aminopyridinium iodide
-
Oxidizing agent (e.g., Phenyliodine(III) diacetate (PIDA))
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Ylide Formation: In a round-bottom flask, stir a mixture of the N-aminopyridinium iodide (1.2 eq) and potassium carbonate (2.0 eq) in dichloromethane at room temperature for 30 minutes.
-
Reactant Addition: Add this compound (1.0 eq) to the mixture.
-
Oxidant Addition: Add the oxidizing agent, PIDA (1.5 eq), portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture and wash the solid with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Self-Validation and Causality:
-
Why an oxidizing agent? The oxidizing agent is necessary to generate the reactive nitrene intermediate from the N-aminopyridinium ylide, which then undergoes the cycloaddition.
-
Why a base? The base is used to deprotonate the N-aminopyridinium salt to form the corresponding ylide in situ.
Purification and Characterization of Derivatives
The successful synthesis of derivatives of this compound must be followed by rigorous purification and characterization to ensure the identity and purity of the final compounds.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives. A variety of stationary phases (e.g., silica gel, alumina) and mobile phases (e.g., mixtures of hexanes and ethyl acetate) can be used.
-
Crystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Preparative HPLC: For challenging separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Characterization Methods
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
Elemental Analysis: Confirms the elemental composition of the compound.
Safety Precautions
Working with ethynyl-containing compounds and the reagents used in their derivatization requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Azides: Organic azides can be explosive, especially low molecular weight azides. Handle with care and avoid heat, shock, and friction.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents are flammable and toxic. Handle in a fume hood and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block in modern chemical synthesis. The derivatization strategies outlined in this document, including click chemistry, Sonogashira coupling, and cyclization reactions, provide researchers with a powerful toolkit for the synthesis of novel and diverse pyrazole-containing molecules. By understanding the underlying principles of these reactions and adhering to the detailed protocols and safety precautions, scientists can effectively leverage the synthetic potential of this compound in their drug discovery and development efforts.
Workflow for a Typical Derivatization Experiment
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethynyl-1H-pyrazole
Introduction
Welcome to the technical support center for the synthesis of 5-Ethynyl-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its rigid, linear structure and its capacity for further functionalization, notably in click chemistry and as a precursor for more complex heterocyclic systems.[1][2] However, its synthesis, while well-established, can present challenges that impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of the synthesis and improve your experimental outcomes. The primary focus will be on the most prevalent and versatile method for this transformation: the Sonogashira cross-coupling reaction.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound, primarily via the Sonogashira coupling of a 5-halo-1H-pyrazole with a terminal alkyne.
Scenario 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm recovering only starting material. What are the common causes and how can I improve it?
Answer: Low yield is the most frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction environment.[4][5] A systematic approach is crucial for diagnosis.
The following workflow provides a logical path for diagnosing the cause of low product yield.
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Inactive Catalyst System | The Sonogashira reaction relies on a dual-catalyst system, typically Palladium(0) and Copper(I).[3] The Pd(0) species can be oxidized and deactivated if not handled under inert conditions. The Cu(I) co-catalyst is essential for the formation of the copper acetylide intermediate; if it is oxidized to Cu(II), this pathway is inhibited, leading to reaction failure.[6] | • Use fresh, high-purity catalysts. For Pd, [Pd(PPh₃)₂Cl₂] is common.[7]• Ensure the CuI is white or off-white, not green/blue which indicates oxidation.• Consider using a more robust Pd catalyst or ligand system if standard conditions fail. |
| Ineffective Base | A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves two roles: neutralizing the HX byproduct generated in the catalytic cycle and deprotonating the terminal alkyne. If the base is wet or of poor quality, it can be ineffective.[7] | • Use a freshly distilled or newly opened bottle of the amine base.• Ensure at least 2-3 equivalents of the base are used.• Consider a stronger, non-nucleophilic base if deprotonation of the alkyne is suspected to be an issue, though this is less common. |
| Presence of Oxygen | Oxygen is highly detrimental. It promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct.[3] It can also contribute to the deactivation of the Pd(0) catalyst. | • Thoroughly degas the reaction solvent (e.g., by three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30+ minutes).• Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration. |
| Poor Starting Material Quality | The reactivity of the 5-halo-1H-pyrazole is critical. The order of reactivity is I > Br >> Cl.[3] If using a 5-bromo-pyrazole, higher temperatures or a more active catalyst system may be required. Impurities in either the pyrazole or the alkyne can poison the catalyst. | • Confirm the identity and purity of starting materials by NMR and/or LC-MS.• For 5-bromo-1H-pyrazole, consider increasing the reaction temperature to 60-80 °C.[6] For 5-chloro-1H-pyrazole, Sonogashira coupling is very challenging and alternative methods should be considered.[7] |
| N-H Acidity of Pyrazole | The proton on the pyrazole nitrogen is acidic and can interfere with the reaction, especially if a strong base is used or if the pyrazole is deprotonated. This can affect catalyst coordination and overall reactivity. | • Protect the pyrazole nitrogen with a suitable protecting group, such as a Boc, PMB, or a simple alkyl group if the final product does not require a free N-H.[8] An ethoxyethyl protecting group has also been shown to be effective.[9] |
Scenario 2: Significant Side Product Formation
Question: My TLC/LC-MS shows the formation of a major byproduct. How can I identify and suppress it?
Answer: The most common side product in a Sonogashira reaction is the alkyne homocoupled diyne. However, other side reactions involving the starting materials can also occur.
| Side Product | Identification | Cause & Mechanism | Suppression Strategy |
| Alkyne Homocoupling (Diyne) | A non-polar spot on TLC, often UV active. Mass will correspond to (2 x Alkyne - 2H). | Glaser Coupling: This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[3] | • Rigorously exclude oxygen from the reaction mixture (see solutions in Scenario 1).• Run the reaction in the absence of a copper co-catalyst ("copper-free Sonogashira"), although this may require different ligands and conditions.[3] |
| Dehalogenated Pyrazole | Mass will correspond to the starting halopyrazole minus the halogen. | Proto-dehalogenation: This can be catalyzed by the Pd(0) species, especially if there are sources of protons (e.g., water) and a reducing agent in the mixture. | • Use anhydrous solvents and reagents.• Ensure the inert atmosphere is maintained to prevent side reactions that could generate reducing species. |
| Isomerization/Rearrangement | Unexpected regioisomer formation. | While less common for the pyrazole core itself, if the starting material is synthesized via methods like the Knorr synthesis with unsymmetrical precursors, regioisomers can be present from the start.[5][10] | • Confirm the regiochemical purity of the 5-halo-1H-pyrazole starting material before beginning the coupling reaction.[11] |
Scenario 3: Product Purification and Stability
Question: My crude product is a dark oil or solid, and it's difficult to purify. What are the best practices?
Answer: Purification can be challenging due to residual palladium catalyst, copper salts, and polymeric byproducts. The product, this compound, is a solid. If you obtain an oil, it is likely impure.[12]
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Ethynyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Ethynyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique combination of a pyrazole ring and a terminal ethynyl group makes this molecule highly valuable in synthesis, particularly in click chemistry and as a precursor for more complex scaffolds.[1][2] However, these same features present specific challenges during purification.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and establish robust purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your purification.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns stem from the high reactivity of the terminal alkyne.
-
Polymerization/Oligomerization: The ethynyl group can undergo self-coupling reactions, particularly in the presence of trace metals (especially copper), heat, light, or air (oxygen). This can lead to the formation of insoluble, colored byproducts or a mixture of oligomers, significantly reducing the yield of the desired monomer. Oxidative coupling to form butadiyne-linked dimers is a known side reaction for terminal alkynes.[3]
-
Decomposition: While the pyrazole ring is generally stable, the molecule as a whole can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Always perform pH adjustments at low temperatures and avoid prolonged exposure to strong acids or bases.
-
Handling: Given its reactivity, it is best to handle the compound under an inert atmosphere (nitrogen or argon) when possible, especially during solvent removal or when heating.
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities will depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as a protected pyrazole precursor or the alkyne source used in the synthesis.
-
Isomeric Byproducts: Depending on the regioselectivity of the pyrazole ring formation, other pyrazole isomers may be present.[4]
-
Coupling Byproducts: As mentioned above, butadiyne dimers formed via oxidative coupling are a frequent impurity.[3]
-
Residual Catalysts: If transition metals like palladium or copper were used in the synthesis (e.g., in a Sonogashira-type reaction), trace amounts may remain and can catalyze degradation.
-
Solvents and Reagents: Residual high-boiling solvents (like DMF or DMSO) or reagents from the workup.
Q3: Which purification technique is generally recommended: column chromatography or recrystallization?
A3: The choice depends on the nature and quantity of the impurities.
-
Column Chromatography is the most versatile method, especially for removing impurities with different polarities, such as non-polar starting materials or highly polar byproducts. It is often the first method of choice for a new synthesis.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities, provided the crude material is already of moderate-to-high purity (>90%). It is particularly effective if you can find a solvent system where the impurities are either much more or much less soluble than your product. A combination of chromatography followed by recrystallization often yields the highest purity material.
Q4: How should I properly store the purified this compound?
A4: To ensure long-term stability, store the purified solid in a tightly sealed amber vial to protect it from light and air.[5] For maximum shelf-life, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a freezer (-20 °C) or refrigerator (2-8 °C).[5] Avoid storing it in solution for extended periods, as this can accelerate degradation.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool, but the unique properties of this compound can cause issues.
Q1: My compound is streaking/tailing badly on the silica gel column. What can I do?
A1: Tailing is a classic sign of strong interaction between your compound and the stationary phase. The pyrazole ring contains both a hydrogen-bond-donating NH group and basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor peak shape and inefficient separation.
Causality & Solution: To mitigate this, you need to modify the mobile phase or the stationary phase.
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (e.g., 0.1-1% v/v) to your eluent. These bases will preferentially bind to the acidic sites on the silica, masking them from your compound and resulting in sharper peaks.
-
Add a Polar Protic Solvent: Incorporating a small amount of methanol or ethanol (e.g., 1-5%) in the eluent can also help. These solvents compete with your compound for hydrogen bonding sites on the silica, improving elution.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reversed-phase chromatography). For reversed-phase, you would use polar solvents like water/acetonitrile or water/methanol as the eluent.
| Troubleshooting Summary: Tailing on Silica Gel | | :--- | :--- | | Problem | Severe peak tailing and poor separation. | | Cause | Strong interaction between the pyrazole's nitrogen atoms and acidic silanol groups on silica. | | Primary Solution | Add 0.1-1% triethylamine (Et₃N) to the eluent. | | Secondary Solution | Add 1-5% methanol (MeOH) to the eluent (e.g., EtOAc/Hexane/MeOH). | | Alternative | Switch to a neutral stationary phase (e.g., neutral alumina) or use reversed-phase chromatography. |
Q2: I'm seeing a new, less polar spot appear on my TLC plates during purification. What is it?
A2: The appearance of a new, less polar spot (higher Rf) during purification often indicates the formation of a butadiyne-linked dimer through oxidative coupling of the terminal alkyne. This reaction can be catalyzed by trace metals and oxygen.
Causality & Solution:
-
Mechanism: Two molecules of your product couple at the ethynyl terminus to form a symmetrical dimer. This dimer is larger and often significantly less polar than the monomer, as the polar pyrazole groups are now further apart relative to the overall molecular size.
-
Prevention:
-
Degas Solvents: Before preparing your eluent, sparge the solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Run the column under a slight positive pressure of nitrogen or argon if possible.
-
Avoid Copper: Be mindful of any copper utensils or fittings. If your synthesis used copper, ensure it is thoroughly removed during workup before chromatography.
-
Q3: My yield after column chromatography is very low. Where did my compound go?
A3: Low recovery can be due to several factors:
-
Irreversible Adsorption: If tailing is severe, a significant portion of your compound may remain permanently adsorbed to the silica gel. The solutions in Q1 can help prevent this.
-
On-Column Degradation: The slightly acidic nature of silica gel can sometimes catalyze the degradation or polymerization of sensitive compounds, especially if they remain on the column for an extended period.
-
Co-elution: The compound may have co-eluted with a UV-inactive impurity, leading you to discard fractions that actually contained the product. Always analyze fractions by a secondary method (e.g., staining or mass spectrometry) if you suspect this.
To improve recovery:
-
Run the column faster: Do not let the compound sit on the silica for too long. Use flash chromatography with positive pressure.
-
Deactivate the silica: Use the basic or polar modifiers described in Q1.
-
Check fraction purity thoroughly: Don't rely solely on UV visualization.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization can be an efficient final polishing step.
Q1: My compound won't crystallize. It just oils out when I cool the solution. What should I do?
A1: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common for compounds with low melting points or when significant impurities are present.
Troubleshooting Steps:
-
Use a More Dilute Solution: Start again by dissolving the oil in more of the hot solvent and allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: The initial solvent may be unsuitable. Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. For ethynylpyrazoles, pairs like Chloroform/Hexane or Ethyl Acetate/Hexane can be effective.[3]
-
Try Vapor Diffusion: Dissolve the compound in a small amount of a volatile "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., pentane or hexane). The poor solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow crystal growth over several days.
Q2: The purity of my compound doesn't improve after recrystallization. Why?
A2: This usually indicates that the impurities have very similar solubility properties to your product in the chosen solvent system, causing them to co-crystallize. Alternatively, the impurity may be trapped within the crystal lattice (an inclusion). The solution is to try a different solvent or solvent system that can better discriminate between the product and the impurity.
Section 4: Purity Assessment Protocols
Confirming the purity of your final product is critical. Here are two recommended protocols.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This method is excellent for quantifying purity and detecting polar and non-polar impurities.
-
Instrumentation: HPLC with a PDA or UV detector and a C18 column.
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Method:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in ACN or a mixture of ACN/Water.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes). This will help to elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm and 254 nm) to ensure detection of all aromatic components.
-
Analysis: Integrate the peak areas. The purity is reported as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity against a certified internal standard, without relying on response factors.[6]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Materials:
-
Your purified this compound.
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). Choose a standard with a simple spectrum that has at least one peak well-resolved from your compound's signals.
-
An appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Method:
-
Sample Preparation: Accurately weigh a specific amount of your compound (~5-10 mg) and the internal standard (~5-10 mg) into the same vial. Dissolve them completely in a precise volume of the deuterated solvent.
-
Acquisition Parameters (Crucial for Quantification):
-
Relaxation Delay (d1): Set a long delay of at least 5 times the longest T₁ relaxation time of any proton being integrated (both in your compound and the standard). A delay of 30-60 seconds is often a safe starting point for accurate results.[7]
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire enough scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing:
-
Apply careful phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from your compound and one from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity (wt%).
-
Section 5: Visualization & Workflows
Purification Strategy Decision Tree
The following diagram provides a logical path for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
General Purification and Analysis Workflow
This workflow outlines the essential steps from crude product to a fully characterized, pure compound.
Caption: Standard workflow for purification and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 5-Ethynyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful coupling of 5-Ethynyl-1H-pyrazole, a critical building block in modern medicinal chemistry.
Introduction: The Versatility and Challenges of this compound
This compound is a highly valuable heterocyclic building block, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its terminal alkyne functionality makes it an ideal substrate for Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[1][2][3]
However, the pyrazole core presents unique challenges. The nitrogen atoms can act as ligands, potentially coordinating to and inhibiting the palladium catalyst.[4][5] Furthermore, the acidic N-H proton can participate in side reactions if not carefully managed.[5][6] This guide is structured to address these specific issues, providing field-proven insights to optimize your reaction outcomes.
Section 1: Sonogashira Coupling - Troubleshooting & Optimization
The Sonogashira reaction is a cornerstone method for coupling terminal alkynes with aryl or vinyl halides.[7] This section addresses the most common issues encountered when applying it to this compound.
Q1: My Sonogashira reaction is showing low or no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in Sonogashira couplings involving pyrazole substrates typically stems from three areas: catalyst inactivation, poor reagent quality, or sub-optimal reaction conditions.
-
Catalyst Inactivation: Pyrazoles, as N-heterocycles, can coordinate to the palladium center, inhibiting the catalytic cycle.[4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8]
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][9] These ligands promote the formation of highly active monoligated palladium complexes and sterically hinder coordination of the pyrazole nitrogen to the metal center.[10]
-
-
Reagent & Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities.
-
Oxygen: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also oxidize the active Pd(0) catalyst.[4][9] Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the liquid for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[4]
-
Water: Water can negatively impact catalyst activity.[4] Use anhydrous solvents and ensure your amine base is dry. Distilling the amine base prior to use can sometimes resolve reaction failures.[4]
-
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive coupling partners (e.g., aryl bromides or chlorides) may require elevated temperatures (e.g., 60-80 °C) to facilitate the rate-limiting oxidative addition step.[4][11] However, be aware that excessively high temperatures can accelerate catalyst decomposition.[4]
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly in copper-co-catalyzed protocols, and is promoted by the presence of oxygen.[4][9]
-
Switch to Copper-Free Conditions: The copper(I) co-catalyst is a primary driver of homocoupling.[4][7] Switching to a copper-free Sonogashira protocol is often the most effective strategy to eliminate this side product.[4][9]
-
Ensure Rigorous Anaerobic Conditions: As mentioned above, thoroughly degas your reaction mixture and maintain a robust inert atmosphere.[4]
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture via syringe pump helps maintain a low instantaneous concentration, favoring the desired cross-coupling pathway over the second-order homocoupling pathway.[4]
Q3: How do I choose the right solvent and base for the reaction?
A3: The choice of solvent and base can dramatically influence reaction yield.
-
Solvents: Polar aprotic solvents are generally preferred. Studies have shown that solvents like DMF and DMSO can lead to excellent yields in copper-free systems.[4] Acetonitrile and 1,4-dioxane are also effective choices.[1][4] It is critical that the solvent is anhydrous and deoxygenated.[8]
-
Bases: An amine base is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide in copper-catalyzed systems.[12] Common choices include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). For copper-free systems, inorganic bases like K₂CO₃ or K₃PO₄ can also be effective, particularly in Suzuki couplings of related pyrazoles.[13]
Data Presentation: Effect of Solvent & Base on a Model Copper-Free Sonogashira Coupling
The following data, adapted from literature, illustrates the profound impact of solvent and base selection on reaction yield.[4]
| Entry | Solvent | Yield (%) |
| 1 | THF | 62 |
| 2 | 1,4-Dioxane | 74 |
| 3 | Acetonitrile | 85 |
| 4 | DMF | 90 |
| 5 | DMSO | 100 |
| Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst, DABCO (1.0 mmol) at room temperature for 18 hours under argon. Yield determined by LC/MS.[4] |
| Entry | Base | Yield (%) |
| 1 | DABCO | 100 |
| 2 | Et₃N | 80 |
| 3 | DIPEA | 89 |
| 4 | (i-Pr)₂NH | 100 |
| 5 | Morpholine | 28 |
| Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst (5 mol %), in DMSO at room temperature for 18 hours under argon. Yield determined by LC/MS.[4] |
Visualization: Sonogashira Catalytic Cycles
The diagram below illustrates the interconnected palladium and copper cycles in a traditional Sonogashira coupling. Understanding this mechanism is key to rational troubleshooting.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[12]
Visualization: Troubleshooting Workflow for Low Sonogashira Yield
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: Troubleshooting workflow for low Sonogashira yield.
Section 2: Click Chemistry (CuAAC) - FAQs
For many applications, particularly in bioconjugation and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an excellent alternative to Sonogashira coupling.[2][3]
Q1: When should I choose Click Chemistry over Sonogashira coupling?
A1: Choose Click Chemistry when your application benefits from its unique features:
-
Orthogonality: The azide and alkyne groups are largely unreactive with most biological functional groups, making CuAAC ideal for bioconjugation in complex environments.[14]
-
Mild Conditions: The reaction is often performed in aqueous solutions at room temperature, preserving the integrity of sensitive biomolecules.[3]
-
Robustness: The reaction is highly reliable, proceeds to high conversion, and typically requires minimal purification.[3]
Q2: What are the key parameters to optimize for the CuAAC reaction with this compound?
A2: A successful CuAAC reaction depends on an effective catalytic system.
-
Copper(I) Source: Copper(I) is the active catalyst but is prone to oxidation.[15] It is typically generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[15]
-
Ligand: A stabilizing ligand is crucial to prevent copper oxidation and aggregation. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous and biological applications.[15]
-
Solvent: The reaction is versatile and can be run in a wide range of solvents, including water, t-BuOH/H₂O mixtures, and polar organic solvents like DMF or DMSO.
Section 3: Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from procedures for the coupling of halo-pyrazoles.[12][16]
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an anhydrous, degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq).
-
Alkyne Addition: Add this compound (1.1-1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (start at room temperature and heat to 50-80 °C if necessary). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: TMS-Alkyne Deprotection
If using a silyl-protected pyrazole, deprotection is necessary to reveal the terminal alkyne. This is typically done prior to coupling.
-
Setup: Dissolve the silyl-protected ethynyl pyrazole (1.0 eq) in a suitable solvent like THF or methanol in a round-bottom flask.
-
Reagent Addition (Fluoride Method): Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically 1M in THF) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude terminal alkyne can often be used directly in the next step after ensuring complete solvent removal.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established procedures for Click Chemistry.[15]
-
Stock Solutions: Prepare stock solutions of CuSO₄ (e.g., 20 mM in H₂O), Sodium Ascorbate (e.g., 300 mM in H₂O, prepare fresh), and a suitable ligand like THPTA (e.g., 100 mM in H₂O).
-
Setup: In a vial, dissolve the azide partner (1.0 eq) and this compound (1.0-1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Addition: Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution may turn a faint yellow/orange color.
-
Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Depending on the product's properties, it can be isolated by direct filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Section 4: Purification Strategies
Q: Standard silica gel chromatography is giving me poor recovery and streaking with my pyrazole product. What are my options?
A: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.
-
Deactivate the Silica: Pre-treat your silica gel slurry or the column with a solvent system containing a small amount of a volatile base like triethylamine (~1%). This neutralizes the acidic sites and improves elution.[17]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina or C-18 reversed-phase silica for purification.[17]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids chromatography altogether.[17]
-
Acid-Base Extraction: For products with sufficient stability, an acid-base workup can remove many impurities. Dissolve the crude material in an organic solvent, wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyrazole and extract it into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract the purified product into an organic solvent.[18][19]
References
- 1. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. broadpharm.com [broadpharm.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Dimerization of 5-Ethynyl-1H-pyrazole in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling 5-Ethynyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. A common challenge encountered when working with terminal alkynes, including this compound, is their propensity to undergo dimerization, leading to the formation of a symmetrical 1,3-diyne byproduct. This unwanted side reaction can significantly decrease the yield of desired products and introduce complexities in purification.
This guide provides an in-depth analysis of the causes of dimerization and offers field-proven troubleshooting strategies, preventative protocols, and analytical methods to ensure the integrity of your experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm performing a Sonogashira coupling reaction and observing a significant, less polar byproduct by TLC and LC-MS. Could this be a dimer?
A1: Yes, this is a classic symptom of terminal alkyne homocoupling, also known as Glaser coupling.[1][2] This side reaction is particularly common in copper-catalyzed reactions like the Sonogashira coupling, where two molecules of your this compound react with each other instead of with the intended aryl or vinyl halide.[3] The resulting symmetrical 1,3-diyne is less polar than the starting material and will have a mass corresponding to (2 * M) - 2, where M is the molecular weight of the starting alkyne.
Q2: My solution of this compound has developed a slight color after being stored for a few days. Is the compound degrading?
A2: Discoloration can be an indicator of degradation or side reactions. While the pyrazole ring itself is generally stable, the terminal alkyne moiety can be reactive, especially in the presence of trace metal impurities (like copper) and oxygen.[4][5] This can initiate the dimerization process, which may sometimes be accompanied by the formation of colored polymeric byproducts. Proper storage is critical to prevent this.
Q3: What are the primary factors that promote the dimerization of this compound?
A3: The dimerization is an oxidative homocoupling reaction. The key contributing factors are:
-
Presence of Oxygen: Oxygen acts as the terminal oxidant in the catalytic cycle, particularly in Glaser and Hay couplings.[6]
-
Copper Catalysts: Copper(I) salts are highly effective catalysts for this reaction.[2] Even trace amounts of copper contamination can promote dimerization.
-
Basic Conditions: A base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[7]
-
Elevated Temperatures: Higher temperatures can increase the rate of the dimerization side reaction.[8]
Q4: What are the best solvents and general storage conditions for this compound to ensure its stability?
A4: To maximize stability and prevent dimerization during storage, follow these guidelines:
-
Solid Storage: Store the solid compound in a tightly sealed amber vial in a cool (2-8 °C), dry place, preferably under an inert atmosphere (argon or nitrogen).[4][9]
-
Solution Storage: If you must store it in solution, use high-purity, degassed aprotic solvents like anhydrous tetrahydrofuran (THF) or toluene.[4] Aprotic polar solvents such as DMF or acetonitrile can also be used, but they must be rigorously dried and deoxygenated. Avoid protic solvents for long-term storage. Prepare solutions fresh whenever possible.
Core Concepts: The Science Behind Dimerization
The primary pathway for the dimerization of this compound is the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[2][10] Understanding this mechanism is fundamental to designing effective preventative strategies.
The reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant (typically O₂ from the air).[6]
The Catalytic Cycle involves:
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates with a Cu(I) salt to form a copper(I) acetylide complex.[2]
-
Oxidative Coupling: Two of these copper acetylide complexes undergo an oxidative step. The two alkynyl fragments are coupled together, forming the 1,3-diyne C-C bond, while the copper is formally oxidized.[2]
-
Regeneration of Catalyst: The reduced copper species is reoxidized by the terminal oxidant (e.g., O₂) back to the active Cu(I) state, allowing the catalytic cycle to continue.[6]
Preventative Measures & Protocols
Effectively preventing dimerization requires a multi-faceted approach, from optimizing storage and handling to making strategic choices during reaction setup.
Decision Workflow for Preventing Dimerization
Summary of Prevention Strategies
| Strategy | Principle | Best For | Key Considerations |
| Inert Atmosphere | Excludes O₂, which is required for Cu(I) catalyst regeneration in the Glaser-Hay cycle.[6] | All applications (storage and reaction). | Use Schlenk line techniques or a glovebox. Degas all solvents thoroughly. |
| Low Temperature | Reduces the rate of the dimerization side reaction relative to the desired reaction.[11] | Reactions where the desired transformation can proceed at lower temperatures. | May require longer reaction times. Monitor reaction progress carefully. |
| Reducing Agents | Maintains copper in the Cu(I) oxidation state, preventing the oxidative coupling step.[11][12] | Copper-catalyzed reactions where dimerization is problematic. | Additives like ascorbate or hydroquinone can be effective. Ensure compatibility with other reagents. |
| Copper-Free Conditions | Eliminates the primary catalyst for Glaser-Hay dimerization.[1] | Sonogashira and other cross-coupling reactions. | May require different ligands or conditions to achieve good yields in the desired cross-coupling.[13] |
| Protecting Groups | The acidic alkyne proton is replaced with a group like Trimethylsilyl (TMS), blocking deprotonation and subsequent dimerization.[1] | Cases of severe dimerization or when the alkyne needs to be carried through multiple steps. | Requires additional synthetic steps for protection and deprotection. |
Experimental Protocol: Storage and Handling of this compound Stock Solutions
This protocol details the best practices for preparing and storing a stock solution to minimize the risk of dimerization over time.
Materials:
-
This compound (solid)
-
Anhydrous, Aprotic Solvent (e.g., Tetrahydrofuran, Toluene) of high purity
-
Schlenk flask or septum-sealed amber vial
-
Inert gas source (Argon or Nitrogen)
-
Gas-tight syringes and needles
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask or oven-dry an amber vial with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Weighing: Quickly weigh the required amount of solid this compound and add it to the prepared vessel. Immediately purge the vessel with inert gas.
-
Solvent Degassing: Degas the anhydrous solvent by subjecting it to at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes.
-
Solution Preparation: Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the vessel containing the pyrazole.
-
Dissolution: Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.
-
Storage: Tightly seal the vessel (use vacuum grease for Schlenk stopcocks and wrap the septum with electrical tape or Parafilm®). Store the solution in a refrigerator (2-8 °C), protected from light.
-
Usage: When accessing the solution, use a proper inert gas technique (e.g., maintaining a positive pressure of argon/nitrogen) to prevent the introduction of air.
Analytical Detection of Dimerization
If you suspect dimerization has occurred, you can use standard analytical techniques to confirm the presence of the 1,3-diyne byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The dimer will typically appear as a new, less polar peak in the chromatogram (eluting later on a reverse-phase column). The mass spectrum will show an [M+H]⁺ ion corresponding to (2 * Molecular Weight of Monomer) - 1.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic signal for the terminal alkyne proton (a singlet) will be absent in the dimer. The overall integration of the pyrazole ring protons will correspond to the symmetrical structure.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to quantify the percentage of monomer remaining and the percentage of dimer formed over time, which is useful for stability studies.[17][18]
By implementing these preventative strategies and understanding the underlying chemistry, researchers can significantly improve the reliability and success of their experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. For HCP's | Yeztugo® (lenacapavir) Storage and Stability of Injection Solution [askgileadmedical.com]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. ijcpa.in [ijcpa.in]
Technical Support Center: Enhancing the Stability of 5-Ethynyl-1H-pyrazole
Introduction:
5-Ethynyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid structure and the versatile reactivity of its terminal alkyne and pyrazole functionalities. However, researchers frequently encounter stability issues that can compromise experimental outcomes, leading to reduced yields, impure products, and inconsistent results. This guide provides a comprehensive technical resource for understanding and mitigating the instability of this compound. We will delve into the root causes of its degradation and offer field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your starting material and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of instability in this compound?
A1: The instability of this compound arises from two main structural features:
-
The Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic and susceptible to deprotonation by strong bases.[1] The triple bond itself is electron-rich and can undergo unintended reactions, such as oxidative cleavage or polymerization, particularly in the presence of heat, light, or certain metal catalysts.[2]
-
The Pyrazole N-H Group: The pyrazole ring contains an acidic N-H proton. While the pyrazole ring itself is generally stable, this proton can be removed by bases, and the nitrogen can participate in various side reactions if left unprotected.[3]
Q2: What are the visual or analytical signs of this compound degradation?
A2: Degradation can often be detected through the following observations:
-
Visual Changes: Discoloration of the solid material, often turning yellow or brown, is a common sign of degradation, potentially due to oligomerization or oxidative processes.[4]
-
Analytical Changes:
-
NMR Spectroscopy: In the ¹H NMR spectrum, a decrease in the intensity of the characteristic ethynyl proton peak and the appearance of new, unidentified signals are indicative of degradation.
-
LC-MS: Loss of the parent compound peak and the emergence of new peaks with different mass-to-charge ratios over time suggest decomposition.[4]
-
Q3: What are the recommended storage conditions for this compound?
A3: To maximize shelf-life, this compound should be stored under the following conditions:
-
Temperature: Cool, ideally refrigerated (2-8 °C).[4]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
-
Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.[4]
-
Moisture: In a dry environment, as moisture can facilitate certain degradation pathways. A desiccator is recommended.[5]
Troubleshooting Guides: Experimental Challenges
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or no yield in a coupling reaction (e.g., Sonogashira, Click Chemistry).
-
Question: I am performing a Sonogashira coupling with this compound, but I'm getting a very low yield of my desired product. I suspect my starting material has degraded. How can I confirm this and what can I do to improve the outcome?
-
Answer & Troubleshooting Steps:
-
Verify Starting Material Integrity: Before starting your reaction, always check the purity of your this compound. Run a quick ¹H NMR or LC-MS. If you observe signs of degradation (as mentioned in the FAQs), it is the likely cause of your low yield.
-
The Causality: Terminal alkynes can be prone to oxidative coupling (homocoupling) under certain conditions, especially in the presence of copper catalysts used in Sonogashira or click reactions, leading to the formation of a 1,3-diyne byproduct. This side reaction consumes your starting material and reduces the yield of the desired heterodimer.
-
Solution - Protective Group Strategy: The most robust solution is to temporarily "protect" the reactive terminal alkyne. A trimethylsilyl (TMS) group is a common and effective choice.[6][7] This group is sterically bulky enough to prevent homocoupling but is easily removed when desired.
-
Workflow:
-
Protect the this compound with a TMS group (see Protocol 1).
-
Perform your Sonogashira coupling reaction with the TMS-protected pyrazole.
-
Remove the TMS group (deprotection) to yield your final product (see Protocol 2).
-
This workflow is illustrated in the diagram below.
-
-
Issue 2: Unwanted N-alkylation or N-acylation of the pyrazole ring.
-
Question: I am trying to perform a reaction at a different position on the pyrazole ring, but I am observing side products that suggest the reaction is also occurring at the pyrazole nitrogen. How can I prevent this?
-
Answer & Troubleshooting Steps:
-
The Causality: The N-H proton on the pyrazole ring is acidic and the nitrogen is nucleophilic after deprotonation.[3] In the presence of bases and electrophiles (like alkyl halides or acyl chlorides), you can get competing N-functionalization, which reduces the yield of your desired isomer.
-
Solution - N-H Protection: To ensure regioselectivity, you should protect the pyrazole nitrogen. A common and easily removable protecting group for pyrazoles is the 1-(ethoxyethyl) (EVE) group, which is installed using ethyl vinyl ether.[3] This group is stable to many reaction conditions but can be easily removed with mild acid.
-
Experimental Consideration: When choosing a protecting group for the pyrazole nitrogen, ensure its installation and removal conditions are compatible with the terminal alkyne and any other functional groups in your molecule.
-
Issue 3: My compound turns brown upon dissolution in a solvent.
-
Question: My solid this compound looks fine, but when I dissolve it in DMSO for my experiment, the solution quickly turns brown. What is happening?
-
Answer & Troubleshooting Steps:
-
The Causality: This is likely due to solvent-mediated degradation. Some solvents, especially polar aprotic solvents like DMSO or DMF, can accelerate decomposition if they contain impurities like water or peroxides, or if they are not properly de-gassed.[4] The discoloration suggests the formation of polymeric or oxidized byproducts.
-
Solutions:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents. If possible, use freshly distilled or purchased solvents.
-
De-gas the Solvent: Before use, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Perform a Solvent Stability Test: Dissolve a small amount of your compound in the intended solvent and monitor it over time by TLC or LC-MS before committing to a large-scale reaction.
-
Consider Alternative Solvents: If instability persists, investigate other less reactive solvents that are compatible with your reaction, such as THF or dioxane.
-
-
Protocols for Stabilization
The following protocols provide step-by-step instructions for protecting the reactive sites of this compound.
Protocol 1: Protection of the Terminal Alkyne with a Trimethylsilyl (TMS) Group
This protocol masks the acidic alkyne proton, preventing unwanted side reactions like homocoupling.[7]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and nitrogen/argon line
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. Causality: The strong base n-BuLi deprotonates the terminal alkyne to form a lithium acetylide.
-
Silylation: Add chlorotrimethylsilane (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of the TMS Group
This protocol regenerates the terminal alkyne for subsequent reactions.[6]
Materials:
-
TMS-protected this compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using K₂CO₃):
-
Setup: Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
-
Deprotection: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Remove the methanol under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.
Analytical Monitoring of Stability
Regularly assessing the stability of your this compound is crucial. The table below summarizes key analytical techniques for this purpose.
| Technique | Parameter to Monitor | Interpretation of Instability |
| ¹H NMR | Disappearance of the ethynyl proton signal (~3.0-3.5 ppm); Appearance of new, complex signals. | Indicates consumption of the starting material and formation of degradation byproducts. |
| LC-MS | Decrease in the area of the parent ion peak over time; Appearance of new peaks. | Quantifies the rate of degradation and helps identify the mass of degradation products. |
| TLC | Appearance of new spots (often at lower Rf) or streaking from the baseline. | A quick, qualitative check for the presence of more polar impurities or polymeric material. |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving stability issues with this compound.
References
- 1. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Workup Procedures for 5-Ethynyl-1H-Pyrazole Products
Welcome to the technical support center for the purification of 5-ethynyl-1H-pyrazole products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable heterocyclic building blocks. The unique chemical architecture of 5-ethynyl-1H-pyrazoles—combining a weakly basic pyrazole ring with a reactive terminal alkyne—presents specific challenges during reaction workup and purification. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges and achieve high purity for your target compounds.
Section 1: Troubleshooting Palladium Contamination
The synthesis of 5-ethynyl-1H-pyrazoles frequently involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1][2] A primary challenge in the workup is the removal of residual palladium, as regulatory bodies are progressively lowering the acceptable limits of metal impurities in active pharmaceutical ingredients (APIs).[3]
Frequently Asked Questions (FAQs)
Q1: My crude product is a black or grey solid/oil after a Sonogashira reaction. What is the cause and initial step?
A1: A dark coloration is almost always indicative of precipitated palladium metal (Palladium Black). This occurs when the soluble palladium catalyst, typically Pd(0) or Pd(II), is reduced to its metallic state. The first and simplest step is a filtration through Celite.[4]
-
Causality: Celite, a diatomaceous earth, is an inert filter aid that creates a fine porous bed. This bed can trap finely dispersed, insoluble metal particles that would otherwise pass through standard filter paper.[4]
-
Protocol: Dilute the entire crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM). Prepare a short plug of Celite (1-2 cm thick) in a fritted glass funnel. Pass the diluted mixture through the Celite plug, washing thoroughly with the same solvent until all organic product has been eluted. This will remove the bulk of the metallic palladium.[4]
Q2: After Celite filtration, my product still has a high palladium content according to ICP-MS analysis. What are the next steps?
A2: Residual palladium may be colloidal or exist as soluble organometallic complexes that are not removed by simple filtration.[4] In this case, more targeted methods are required, such as treatment with metal scavengers or activated carbon.
-
Expertise & Experience: While traditional methods like chromatography can remove palladium, they often lead to product loss on the column.[5] Metal scavengers are highly effective because they use functional groups (e.g., thiourea, thiol) with a high affinity for palladium to selectively bind and remove it from solution.[5][6] Activated carbon works through adsorption and can remove various palladium species.[6]
-
Trustworthiness: The choice of scavenger depends on the nature of your product and the solvent. It is crucial to screen a few scavengers on a small scale to identify the most efficient one for your specific system without causing product degradation.
Protocol 1: Palladium Scavenging Workflow
-
Dissolution: Dissolve the crude product (post-Celite filtration) in an appropriate organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of ~20-50 mg/mL.
-
Scavenger Selection: Add a suitable palladium scavenger. Common choices include silica-bound thiourea, thiol resins, or specialized commercial scavengers. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Remove the scavenger resin by filtration, washing the resin thoroughly with the solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS to confirm removal to the desired level.
Data Presentation: Comparison of Palladium Removal Techniques
| Method | Principle | Pros | Cons |
| Celite Filtration | Physical separation of insoluble particles.[4] | Inexpensive, fast, removes bulk metallic Pd. | Ineffective against soluble or colloidal Pd species.[4] |
| Activated Carbon | Adsorption of metal species onto a high-surface-area carbon matrix.[6] | Cost-effective, removes a broad range of Pd species.[6] | Can adsorb the desired product, leading to yield loss. |
| Metal Scavengers | Covalent or coordinative binding of palladium to functionalized solid supports.[5][7] | High selectivity, highly efficient for trace removal (<1 ppm).[5] | Higher cost, requires screening for optimal scavenger. |
| Column Chromatography | Differential adsorption of product and Pd complexes on a stationary phase. | Can remove Pd and other impurities simultaneously. | Potential for product loss on column, can be time-consuming.[4] |
| Recrystallization | Separation based on differential solubility. | Can provide very high purity product. | Palladium can sometimes co-crystallize or concentrate in the product.[3] |
Section 2: Addressing Product Instability and Side Reactions
The N-H of the pyrazole ring and the terminal alkyne are both reactive functional groups. This can lead to instability, side reactions, or difficulties during purification, particularly on silica gel.
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q3: I see a significant amount of a less polar byproduct in my Sonogashira reaction that I believe is the alkyne homocoupling (Glaser) dimer. How can I minimize its formation and remove it?
A3: Homocoupling is a very common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[1][8]
-
Minimizing Formation: The most critical factor is to ensure strictly anaerobic conditions. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes).[1] Running the reaction under a positive pressure of an inert gas is also crucial.[1]
-
Removal: The dimer is typically much less polar than the desired N-H pyrazole product. This difference in polarity is exploited for separation.
-
Column Chromatography: Careful column chromatography on silica gel can effectively separate the non-polar dimer from the more polar product.
-
Recrystallization: If the product is a solid, recrystallization can be very effective. A solvent system where the dimer is highly soluble and the product has lower solubility is ideal (e.g., an ethyl acetate/hexane or ethanol/water mixture).[9][10]
-
Q4: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. Why does this happen and how can I fix it?
A4: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This causes tailing and sometimes irreversible adsorption of the product onto the column.
-
Causality & Solution: To solve this, you must deactivate the silica gel. This is most commonly done by adding a small amount of a volatile amine base, like triethylamine (Et₃N), to the eluent system (typically 0.5-1% v/v).[9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic pyrazole product to elute cleanly with symmetrical peak shapes. Alternatively, neutral alumina can be used as the stationary phase.[9]
Q5: My purified this compound seems to decompose over time, even when stored. Are these compounds inherently unstable?
A5: While many are stable, the combination of the pyrazole N-H and the terminal alkyne can make some derivatives sensitive to air, light, acid, or base.[11] The N-H proton is acidic and can be removed by a strong base, while the ring can be protonated by strong acids.[12]
-
Expertise & Solution: For particularly sensitive derivatives or for multi-step syntheses, it is often wise to protect the pyrazole N-H.[13][14] A protecting group serves to temporarily mask the reactive N-H, preventing side reactions and often simplifying purification.[15]
-
Recommended Protecting Group: The 1-(1-ethoxyethyl) (EtOEt) group is an excellent choice for pyrazoles. It is easily introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.[13][14] The key advantage is its facile removal under mild acidic conditions, which are often compatible with the terminal alkyne.[13][14]
Section 3: General and Advanced Purification Protocols
Beyond addressing specific problems, a robust general purification strategy is essential. Acid-base extraction and recrystallization are powerful techniques for pyrazole-containing molecules.
Visualization: General Workup & Purification Workflow
Caption: Standard workflow for workup and purification of pyrazole products.
Frequently Asked Questions (FAQs)
Q6: Can I use acid-base extraction to purify my this compound?
A6: Yes, this can be a very powerful technique, especially for removing non-basic organic impurities. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[16]
-
Causality: The principle is to convert the water-insoluble basic pyrazole into a water-soluble salt by treating it with an aqueous acid.[17] Neutral impurities will remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the neutral, water-insoluble pyrazole, which can be extracted back into an organic solvent or collected by filtration if it precipitates.[16][17]
-
Caution: Care must be taken. The terminal alkyne can be sensitive to strong acids. It is best to use a mild acid like 1M HCl or even saturated aqueous ammonium chloride (NH₄Cl). Avoid strong, hot acids.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). Combine the aqueous layers.
-
Back-Wash (Optional): To remove any trapped neutral impurities, "back-wash" the combined acidic aqueous layers with a fresh portion of ethyl acetate. Discard this organic wash.[17]
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) with stirring until the solution is basic (pH > 8), which should precipitate the pyrazole product or prepare it for extraction.
-
Final Extraction/Filtration: Extract the regenerated pyrazole back into fresh ethyl acetate or DCM (3 times). If the product precipitates as a clean solid, it can be collected by vacuum filtration.
-
Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q7: What are the best solvent systems for recrystallizing 5-ethynyl-1H-pyrazoles?
A7: The ideal solvent depends heavily on the substituents on your specific pyrazole. However, good starting points can be recommended based on common practice.[10]
-
Single Solvents: For moderately polar pyrazoles, alcohols like ethanol or isopropanol are often effective.[9] For less polar derivatives, ethyl acetate or even toluene/heptane mixtures can work.
-
Mixed-Solvent Systems: This is often the most powerful technique. Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in which the compound is very soluble. Then, add a hot "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble dropwise until the solution becomes faintly turbid. Allowing this mixture to cool slowly often yields high-quality crystals.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Terminal Alkynes: A Comparative Analysis of 5-Ethynyl-1H-pyrazole
In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of reliability and efficiency.[1][2][3] This "click chemistry" reaction offers a powerful method for covalently linking molecular entities with high yields and specificity.[4][5] At the heart of this transformation lies the terminal alkyne, a functional group whose identity can profoundly influence not only the reaction kinetics but also the properties of the final product.
This guide provides an in-depth comparison of 5-Ethynyl-1H-pyrazole with other commonly employed terminal alkynes. We will move beyond simple reaction efficiency to explore how the choice of alkyne is a critical design element, imparting unique characteristics to the resulting 1,2,3-triazole conjugate. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Crucial Role of the Terminal Alkyne
The CuAAC reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6] While the reaction is robust, the alkyne's structure dictates several key parameters:
-
Reactivity: The acidity of the terminal proton and the electronic nature of the substituent influence the rate of copper acetylide formation, a key step in the catalytic cycle.
-
Solubility: The alkyne's structure impacts the solubility of the starting material and the final conjugate in aqueous or organic media.
-
Product Properties: The substituent on the alkyne is incorporated into the final product, where it can influence biological activity, stability, and coordination properties.[6]
Spotlight on this compound: A Heterocyclic Advantage
This compound is a terminal alkyne featuring a pyrazole ring. This heterocyclic moiety is not merely a passive structural element; it is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to engage in hydrogen bonding as both a donor and acceptor.[7][8]
The incorporation of a pyrazole ring via a triazole linkage creates a conjugate with a unique set of properties. The resulting 1,2,3-triazole-pyrazole scaffold can participate in various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition in biological systems.[9] This makes this compound an excellent choice when the final product's interaction with a biological target is a primary consideration.
Comparative Analysis with Other Terminal Alkynes
To understand the relative merits of this compound, we compare it to other widely used terminal alkynes. The choice between them depends entirely on the desired outcome of the synthesis.
| Feature | This compound | Propargyl Alcohol | Phenylacetylene | Propiolamides |
| Structure | Heterocyclic Alkyne | Aliphatic Alcohol Alkyne | Aromatic Alkyne | Electron-Deficient Alkyne |
| Reactivity in CuAAC | Moderate to High | Moderate[10] | Moderate to Low | High[11][12] |
| Aqueous Solubility | Moderate | High[13] | Low | Variable, often low |
| Stability of Alkyne | High | High | High | Susceptible to Michael addition[11] |
| Key Property of Resulting Triazole | H-bond donor/acceptor, potential pharmacophore, metal chelation.[6][8] | Introduces a hydrophilic hydroxyl group for further functionalization. | Introduces a rigid, hydrophobic aromatic group. | Electron-withdrawing group, can influence triazole pKa. |
| Primary Application Focus | Medicinal chemistry, creating bioactive conjugates, materials science.[14][15] | Bioconjugation, improving solubility.[16] | Materials science, introducing aromatic cores. | Situations requiring very fast kinetics, radiolabeling.[12] |
Experimental Methodologies
A self-validating system is crucial for ensuring reproducible results. The following protocols provide a framework for performing the CuAAC reaction and for comparing the reactivity of different alkynes.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for labeling an azide-containing molecule with a terminal alkyne.
Rationale: This protocol uses an in-situ reduction of Copper(II) to the active Copper(I) catalyst via sodium ascorbate. A copper-chelating ligand, THPTA, is used to stabilize the Cu(I) oxidation state, increase reaction rate, and reduce potential cytotoxicity or damage to biomolecules.[17][18]
Materials:
-
Azide-containing molecule (10 mM stock in DMSO or water)
-
Terminal alkyne (e.g., this compound) (10 mM stock in DMSO or water)
-
Copper(II) Sulfate (CuSO₄) (100 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (200 mM stock in water)[17]
-
Sodium Ascorbate (1 M stock in water, always freshly prepared )
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
To a microcentrifuge tube, add the azide-containing molecule to a final concentration of 100 µM in the desired reaction volume with the reaction buffer.
-
Add the terminal alkyne to the tube to a final concentration of 200 µM (a 2-fold excess is a good starting point).
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions in a 1:2 ratio and let stand for 2 minutes.[19]
-
Add the CuSO₄/THPTA mixture to the main reaction tube to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the tube briefly to mix. Allow the reaction to proceed at room temperature for 1-2 hours.
-
The reaction progress can be monitored by LC-MS or TLC.
-
Purify the resulting triazole conjugate using an appropriate method (e.g., size exclusion chromatography for biomolecules, or standard silica gel chromatography for small molecules).
Protocol 2: Comparative Kinetic Analysis of Terminal Alkyne Reactivity
This protocol uses a competitive reaction setup to objectively compare the relative reaction rates of different alkynes.
Rationale: By reacting a limiting amount of an azide with an equimolar mixture of two different alkynes, the ratio of the two triazole products directly reflects the relative reactivity of the alkynes under the specific reaction conditions. This provides robust, internally validated comparative data.
Procedure:
-
Prepare a stock solution containing an equimolar mixture of two terminal alkynes to be compared (e.g., 10 mM of this compound and 10 mM of Propargyl Alcohol) in a suitable solvent.
-
In a reaction vessel, add the azide starting material to a final concentration of 100 µM in reaction buffer.
-
Add the alkyne mixture to the reaction to a final concentration of 100 µM for each alkyne (total alkyne concentration will be 200 µM).
-
Initiate the CuAAC reaction as described in Protocol 1 (steps 3-5).
-
Take aliquots from the reaction mixture at various time points (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot immediately (e.g., by adding EDTA to chelate the copper).
-
Analyze the quenched aliquots by LC-MS to determine the ratio of the two triazole products formed.
-
Plot the formation of each product over time to visualize the kinetic differences.
Visualizing Key Processes
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the CuAAC mechanism and the workflow for comparing alkyne performance.
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the comparative kinetic analysis of terminal alkynes.
Conclusion and Authoritative Insights
The selection of a terminal alkyne for click chemistry is a critical decision that extends beyond mere reaction kinetics. While propargyl derivatives offer excellent utility for general bioconjugation and propiolamides provide rapid reaction rates, This compound presents a unique and compelling advantage for applications in medicinal chemistry and drug discovery.[14][15]
The true value of this compound lies in the functionality it imparts to the final conjugate. The pyrazole ring is a privileged scaffold in drug design, capable of forming key interactions with biological targets that can enhance potency and selectivity.[6][7][8] Therefore, a researcher should choose this compound when the goal is not simply to link two molecules, but to create a new chemical entity where the linker itself contributes positively to the final product's biological or material properties. By carefully considering the properties of both the alkyne and the resulting triazole, scientists can better design and synthesize molecules with tailored functions.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry - A Review [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rawsource.com [rawsource.com]
- 14. dovepress.com [dovepress.com]
- 15. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rawsource.com [rawsource.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. confluore.com [confluore.com]
A Comparative Guide to Catalysts for the Functionalization of 5-Ethynyl-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in blockbuster drugs highlights its importance as a privileged structure. The introduction of an ethynyl group at the 5-position of the pyrazole ring unlocks a versatile handle for a myriad of chemical transformations, enabling the synthesis of complex molecular architectures. However, the efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of catalytic systems for three key reactions of 5-Ethynyl-1H-pyrazole: Sonogashira cross-coupling, azide-alkyne cycloaddition, and selective hydrogenation. The discussion is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Comparative Analysis of Palladium Catalysts
The choice of the palladium catalyst, particularly the ancillary phosphine ligand, significantly influences the reaction's efficiency. Below is a comparison of commonly employed palladium catalysts for the Sonogashira coupling of an ethynylpyrazole with an aryl iodide.
| Catalyst | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages & Disadvantages |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 2 | 6 | 85 | Readily available, cost-effective. Can be sluggish with less reactive halides. |
| Pd(PPh₃)₄ | Triphenylphosphine | 2 | 4 | 92 | Highly active for a broad range of substrates. Air-sensitive. |
| Pd(OAc)₂/dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 1.5 | 3 | 95 | Excellent for electron-rich and sterically hindered substrates. Higher cost. |
| [DTBNpP]Pd(crotyl)Cl | Di(tert-butyl)neopentylphosphine | 2.5 | 1.5 | >95 | Air-stable precatalyst, highly active for copper-free Sonogashira reactions.[1][2] |
Causality Behind Catalyst Performance:
The primary role of the phosphine ligand is to stabilize the palladium center and modulate its reactivity.
-
Triphenylphosphine (PPh₃): A versatile and widely used ligand, it provides a good balance of steric bulk and electron-donating ability. While effective, catalysts like PdCl₂(PPh₃)₂ may require higher temperatures or longer reaction times for challenging substrates. Pd(PPh₃)₄ is a Pd(0) source and often more active, but its air sensitivity can be a practical drawback.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This bidentate ligand forms a stable chelate with the palladium center, preventing catalyst decomposition and promoting reductive elimination. Its large bite angle is particularly beneficial for coupling sterically demanding substrates.
-
Di(tert-butyl)neopentylphosphine (DTBNpP): This bulky and electron-rich monophosphine ligand facilitates the oxidative addition of even less reactive aryl chlorides and promotes rapid reductive elimination, leading to highly efficient copper-free Sonogashira couplings.[1][2]
The Role of the Copper Co-catalyst
The conventional Sonogashira protocol employs a copper(I) salt, typically CuI, as a co-catalyst. The copper acetylide is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step with the palladium complex. However, the use of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling).
Copper-Free Sonogashira Reactions: The development of highly active palladium catalysts with bulky, electron-rich phosphine ligands has enabled efficient Sonogashira couplings in the absence of a copper co-catalyst.[1][2] These systems are advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
Diagram of the Experimental Workflow:
Caption: General workflow for the Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), 4-iodoanisole (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes, then heat to 60 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Azide-Alkyne Cycloaddition: Constructing Triazole Rings
The [3+2] cycloaddition of an azide with the terminal alkyne of this compound is a highly efficient method for the synthesis of 1,2,3-triazoles, a motif of significant interest in medicinal chemistry. This reaction, a prime example of "click chemistry," is most commonly catalyzed by copper(I) or ruthenium(II) complexes, which notably lead to different regioisomers.
Comparative Analysis of Copper and Ruthenium Catalysts
The choice between a copper and a ruthenium catalyst is primarily dictated by the desired triazole regioisomer.
| Catalyst System | Regioisomer | Catalyst Loading (mol%) | Reaction Conditions | Key Advantages & Disadvantages |
| CuSO₄/Sodium Ascorbate | 1,4-disubstituted | 1-5 | Room Temp, aq. solvent | Mild conditions, high yields, readily available reagents. Requires a reducing agent to generate Cu(I) in situ. |
| CuI | 1,4-disubstituted | 5 | Room Temp, organic solvent | Direct use of Cu(I). Can be sensitive to air. |
| [Cu(IPr)Cl] | 1,4-disubstituted | 5 | Room Temp, neat | Highly active N-heterocyclic carbene (NHC) complex. Steric bulk may hinder reaction with some substrates.[3] |
| Cp*RuCl(PPh₃)₂ | 1,5-disubstituted | 5-10 | 60-80 °C, organic solvent | Provides access to the complementary 1,5-regioisomer. Higher reaction temperatures may be required.[4] |
Causality Behind Catalyst Performance and Regioselectivity:
-
Copper(I) Catalysis (CuAAC): The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide.[5][6] The reaction proceeds through a six-membered copper metallacycle intermediate, leading to the exclusive formation of the 1,4-disubstituted triazole.[3] Various sources of copper(I) can be used, with the in situ reduction of CuSO₄ by sodium ascorbate being a popular and robust method.
-
Ruthenium(II) Catalysis (RuAAC): In contrast, the ruthenium-catalyzed reaction proceeds via an oxidative coupling of the alkyne and azide to form a ruthenacycle intermediate.[4][7][8] Subsequent reductive elimination yields the 1,5-disubstituted triazole. This complementary regioselectivity makes RuAAC a valuable tool for accessing triazole isomers that are not available through CuAAC.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Diagram of the Experimental Workflow:
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (10 mL).
-
Add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.1 mmol, 0.1 equiv).
-
Add a 1 M aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The product can often be purified by recrystallization or flash column chromatography if necessary.
Diagram of the Catalytic Cycles (CuAAC vs. RuAAC):
Caption: Contrasting mechanisms of CuAAC and RuAAC leading to different regioisomers.
Selective Hydrogenation: From Alkyne to Alkene
The selective reduction of the ethynyl group of this compound to a vinyl group is a valuable transformation, providing access to building blocks for further functionalization, such as in Heck or Suzuki couplings. The primary challenge in this reaction is to prevent over-reduction to the corresponding ethyl-pyrazole.
Comparative Analysis of Hydrogenation Catalysts
The key to achieving high selectivity for the alkene is the use of a "poisoned" or modified catalyst that is less active towards alkene hydrogenation.
| Catalyst | Description | Stereoselectivity | Key Advantages & Disadvantages |
| Lindlar's Catalyst | Pd on CaCO₃ or BaSO₄, poisoned with lead acetate and quinoline.[5][9] | syn-addition (cis-alkene) | The classic and most reliable method for selective alkyne hydrogenation. The lead poison can be a disposal concern. |
| P-2 Nickel (Ni₂B) | Prepared from Ni(OAc)₂ and NaBH₄.[5][9] | syn-addition (cis-alkene) | A good alternative to Lindlar's catalyst, avoiding the use of lead. Can sometimes be less selective. |
| Pd/C with Additive | Standard Pd/C with a nitrogen-containing additive like quinoline or pyridine.[10] | syn-addition (cis-alkene) | A more tunable system where the degree of "poisoning" can be adjusted. Optimization may be required. |
| Homogeneous Catalysts | e.g., Wilkinson's catalyst (RhCl(PPh₃)₃) | syn-addition (cis-alkene) | High selectivity, less prone to over-reduction and isomerization.[11] More expensive and difficult to separate from the product. |
Causality Behind Catalyst Performance:
-
Heterogeneous Catalysts (Lindlar, P-2 Ni): In these systems, both the alkyne and hydrogen adsorb onto the catalyst surface. The "poison" (e.g., lead salts, quinoline) deactivates the most active sites on the palladium surface, making it less effective at hydrogenating the less strongly adsorbing alkene product.[5][9] The alkyne adsorbs more strongly and is hydrogenated in a syn-fashion to give the cis-alkene, which then desorbs before further reduction can occur.
-
Homogeneous Catalysts: These catalysts operate in the solution phase, and their selectivity is often governed by steric and electronic factors.[11] They can be more selective as the catalyst's coordination sphere can be finely tuned with different ligands.
Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst
Diagram of the Experimental Workflow:
Caption: General workflow for the selective hydrogenation of an alkyne.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 50 mg, ~5 mol% Pd).
-
Add ethyl acetate (10 mL).
-
Seal the flask with a septum and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature.
-
Monitor the reaction carefully by TLC or GC-MS to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the desired 5-vinyl-1H-pyrazole. Further purification can be performed by column chromatography if needed.
Conclusion
The functionalization of this compound is a gateway to a vast chemical space of high-value molecules. The choice of catalyst is paramount in dictating the outcome of these transformations. For Sonogashira couplings, modern air-stable palladium precatalysts with bulky phosphine ligands offer high efficiency, even in the absence of a copper co-catalyst. In azide-alkyne cycloadditions, the selection between copper and ruthenium catalysts provides a powerful tool for controlling the regioselectivity of the resulting triazole. For the selective reduction of the ethynyl group, poisoned heterogeneous catalysts like Lindlar's catalyst remain the workhorse for accessing the corresponding vinyl pyrazole with high selectivity. A thorough understanding of the underlying mechanistic principles governing these catalytic systems is essential for troubleshooting, optimization, and the rational design of novel synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. chesci.com [chesci.com]
- 9. Khan Academy [khanacademy.org]
- 10. Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00147K [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cycloaddition Reactions: 5-Ethynyl-1H-pyrazole vs. Ethynylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), stand out for their reliability, efficiency, and broad applicability.[1][2][3] This powerful "click chemistry" reaction has transformed fields from medicinal chemistry to materials science by enabling the robust formation of 1,2,3-triazoles.[2] At the heart of this transformation are terminal alkynes, whose structural and electronic properties dictate the reaction's kinetics and success.
This guide provides an in-depth comparison of two prominent terminal alkynes: 5-ethynyl-1H-pyrazole and the archetypal aromatic alkyne, ethynylbenzene. We will dissect their reactivity, explore the mechanistic underpinnings of their behavior, and provide practical, field-proven protocols to empower your experimental design.
Molecular Structure and Electronic Landscape: A Tale of Two Rings
The fundamental difference between this compound and ethynylbenzene lies in the aromatic ring attached to the ethynyl group. This distinction is not merely structural; it creates a profoundly different electronic environment that directly influences reactivity.
-
Ethynylbenzene (Phenylacetylene): Features a phenyl group, a neutral carbocyclic aromatic system. The phenyl group exerts a mild electron-withdrawing inductive effect and a resonance effect on the alkyne. It is a standard, relatively unactivated terminal alkyne used in countless applications.[4]
-
This compound: Features a pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. Due to the electronegativity of the nitrogen atoms, the pyrazole ring is significantly more electron-deficient than a benzene ring. This potent electron-withdrawing character is the primary driver of its distinct reactivity.[5]
This electronic difference has a critical consequence: the acidity of the terminal alkyne proton (pKa). The electron-withdrawing pyrazole ring stabilizes the resulting acetylide anion, making the terminal proton of this compound more acidic than that of ethynylbenzene. This enhanced acidity is a key factor in accelerating the rate-determining step of the CuAAC reaction.
Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle, the initiation of which involves the deprotonation of the terminal alkyne by a copper(I) species to form a crucial copper-acetylide intermediate.[1][6][7] The facility of this step directly impacts the overall reaction rate.
Mechanism: The Copper(I) Catalytic Cycle
The generally accepted mechanism involves the formation of a dinuclear copper acetylide complex, which then reacts with the azide to form the triazole product.[6]
Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Kinetic Implications: Why the Pyrazole Accelerates the "Click"
The enhanced acidity of this compound's terminal proton leads to a faster formation of the copper-acetylide intermediate compared to ethynylbenzene. This directly translates to a higher overall reaction rate under typical CuAAC conditions.
While uncatalyzed [3+2] cycloadditions are accelerated by electron-withdrawing groups that lower the alkyne's LUMO energy, the effect in CuAAC is primarily governed by the ease of acetylide formation.[8] Therefore, the electron-deficient nature of the pyrazole ring provides a distinct kinetic advantage.
Quantitative Data Summary
Direct kinetic comparisons in the literature are sparse, but the principle is well-established. Alkynes substituted with electron-withdrawing groups consistently show enhanced reactivity in CuAAC reactions. The data below is illustrative of the expected trend.
| Alkyne | Aromatic System | Electronic Nature | Expected Relative Rate in CuAAC | Yield (Typical) |
| Ethynylbenzene | Benzene | Neutral / Weakly Deactivating | Baseline (1x) | >90%[1] |
| This compound | Pyrazole | Strongly Electron-Withdrawing | Faster (>1x) | >95%[9] |
Note: Relative rates are estimations based on established mechanistic principles. Actual values are dependent on specific reaction conditions (ligand, solvent, temperature).
Experimental Workflow and Self-Validating Protocol
Executing a successful CuAAC reaction requires careful attention to the reagents and conditions, particularly the maintenance of the copper(I) oxidation state. The following protocol is a robust, self-validating system designed for high-yield triazole synthesis.
Workflow Overview
Caption: Standard experimental workflow for a CuAAC "click" reaction.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the reaction of an azide with either ethynylbenzene or this compound on a 1.0 mmol scale.
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Alkyne (ethynylbenzene or this compound) (1.1 mmol, 1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.15 mmol, 15 mol%)
-
Solvent: 1:1 mixture of t-BuOH/H₂O or DMF (5 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the azide (1.0 mmol) and the alkyne (1.1 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of 1:1 t-BuOH/H₂O). Stir the mixture until all solids are dissolved.
-
Catalyst Introduction: In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.15 mmol) in H₂O (0.5 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in H₂O (0.5 mL).
-
Causality Check: Preparing fresh solutions of the reducing agent and catalyst ensures their potency. Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ.[10] The excess ascorbate maintains the catalytic pool in the +1 oxidation state throughout the reaction.
-
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may change color (often to a yellow or heterogeneous green/brown), indicating the formation of the active catalyst complex.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the consumption of the limiting reagent (the azide) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness: Monitoring the reaction ensures you can identify the endpoint, preventing the formation of byproducts from prolonged reaction times and confirming the protocol's effectiveness with your specific substrates.
-
-
Work-up: Once the reaction is complete, add 10 mL of water and 10 mL of an organic solvent like ethyl acetate. If the product is water-soluble, alternative extraction or purification methods will be needed. For organic-soluble products, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.
Practical Considerations and Field Insights
Solvent Choice:
-
Ethynylbenzene: Being nonpolar, it is highly soluble in a wide range of organic solvents (THF, DCM, DMF) and solvent mixtures (t-BuOH/H₂O).
-
This compound: The pyrazole moiety increases its polarity. While soluble in DMF and DMSO, it may have lower solubility in less polar solvents like DCM. Protic solvent mixtures like t-BuOH/H₂O or EtOH/H₂O are often excellent choices.
Catalyst Interactions (A Key Difference):
-
The two nitrogen atoms of the pyrazole ring in this compound can act as potential ligands, coordinating to the copper catalyst.
-
Potential Issue: This coordination could, in some cases, sequester the catalyst, leading to a reduction in the reaction rate.
-
Scientist's Solution: This is often overcome by the standard use of an accelerating ligand like THPTA or TBTA.[6] These ligands form stable, highly active complexes with copper(I), preventing unwanted side-coordination from the pyrazole substrate while dramatically accelerating the desired cycloaddition. For pyrazole-containing substrates, the use of such a ligand is strongly recommended for ensuring robust and reproducible results.
Conclusion: Selecting the Right Alkyne for Your Application
Both this compound and ethynylbenzene are effective substrates in CuAAC reactions, but they serve distinct strategic purposes.
-
Ethynylbenzene is the workhorse for introducing a simple, stable phenyl-triazole linkage. Its reactivity is predictable, and its hydrophobic nature is a known quantity in downstream applications.
-
This compound is a superior choice when the goal is to introduce a functional heterocyclic moiety with enhanced reactivity. Its electron-deficient nature provides a kinetic advantage, leading to faster reaction times and potentially milder conditions. The resulting pyrazolyl-triazole core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and act as a bioisostere, making this alkyne a highly valuable building block for drug discovery and the development of functional materials.
By understanding the fundamental electronic differences and their mechanistic consequences, researchers can make informed decisions, optimizing their synthetic strategies to achieve their molecular goals with precision and efficiency.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1 H-Pyrazol-5-yl-pyridin-2-yl-[1,2,4]triazinyl Soft-Lewis Basic Complexants via Metal and Oxidant Free [3 + 2] Dipolar Cycloaddition of Terminal Ethynyl Pyridines with Tosylhydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Ethynyl-1H-pyrazole Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 5-ethynyl-1H-pyrazole is a versatile building block, prized for its reactive ethynyl group and the inherent biological significance of the pyrazole core. However, the trifecta of reactivity—cycloadditions, cross-coupling reactions, and nucleophilic additions—presents a significant analytical challenge: confirming the precise structure and regiochemistry of the resulting products. This guide provides an in-depth comparison of the primary reaction pathways of this compound, offering experimental data, detailed protocols, and the underlying principles for unambiguous structural elucidation.
Part 1: Navigating the Reactivity Landscape of this compound
The reactivity of this compound is dominated by the chemistry of its terminal alkyne. The choice of reaction conditions and reagents dictates the final molecular architecture. Here, we compare the three major reaction classes, focusing on predictability, yield, and structural diversity.
[3+2] Cycloaddition Reactions: Building Fused Heterocycles
The reaction of the ethynyl group with 1,3-dipoles is a powerful method for constructing five-membered heterocyclic rings. This approach is particularly valuable for generating novel bicyclic systems with potential pharmacological activity.
Comparison of Common 1,3-Dipoles:
| 1,3-Dipole | Product Type | Regioselectivity | Typical Yields | Key Advantages |
| Azides | 1,2,3-Triazoles | High (often a single regioisomer) | 70-95% | "Click" chemistry, high efficiency, and biocompatibility. |
| Nitrile Imines | Substituted Pyrazoles | Generally high, but can be influenced by substituents. | 60-90% | Access to complex pyrazole derivatives.[1][2] |
| Nitrones | Isoxazolines | Good to excellent | 65-85% | Synthesis of isoxazoline-containing compounds. |
Expert Insights: The regioselectivity of these cycloadditions is a critical consideration. In the case of azides, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole, while the ruthenium-catalyzed reaction (RuAAC) can favor the 1,5-disubstituted regioisomer.[3] For nitrile imines, the electronic nature of the substituents on the dipole plays a significant role in directing the addition.[1][4]
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Sonogashira coupling is the preeminent cross-coupling reaction for terminal alkynes like this compound, enabling the formation of a C-C bond with aryl or vinyl halides.[5] This reaction is a cornerstone of modern synthetic chemistry for creating complex aromatic systems.
Comparison of Common Cross-Coupling Partners:
| Coupling Partner | Catalyst System | Product Type | Typical Yields | Key Advantages |
| Aryl Iodides | Pd(PPh₃)₂Cl₂/CuI | Aryl-substituted alkynes | 85-98% | High reactivity and yields.[6][7] |
| Aryl Bromides | Pd(PPh₃)₂Cl₂/CuI | Aryl-substituted alkynes | 70-90% | More readily available starting materials than iodides.[6] |
| Aryl Chlorides | More advanced Pd catalysts (e.g., with Buchwald ligands) | Aryl-substituted alkynes | 40-70% | Cost-effective starting materials, but require more specialized catalysts. |
Expert Insights: While Sonogashira coupling is highly reliable, catalyst selection and reaction conditions are paramount to avoid side reactions like Glaser coupling (homocoupling of the alkyne).[5] The choice of palladium catalyst and ligands can significantly impact the reaction's efficiency, especially with less reactive aryl chlorides.[5]
Nucleophilic Addition Reactions: Introducing Heteroatoms
The electron-deficient nature of the alkyne in this compound allows for nucleophilic (Michael) addition of heteroatoms, such as nitrogen and sulfur. This pathway is a direct route to functionalized pyrazoles with exocyclic double bonds.
Comparison of Common Nucleophiles:
| Nucleophile | Product Type | Regioselectivity | Typical Yields | Key Advantages |
| Amines | Enamines | Generally high (Markovnikov or anti-Markovnikov depending on conditions) | 50-80% | Direct route to nitrogen-containing functional groups.[8][9] |
| Thiols | Vinyl sulfides | High (anti-Markovnikov) | 75-95% | Efficient formation of sulfur-containing compounds. |
Expert Insights: The regioselectivity of nucleophilic addition is governed by both steric and electronic factors.[10] For primary and secondary amines, the reaction can be reversible and may require careful optimization of conditions to favor the desired product.
Part 2: Experimental Protocols and Structural Confirmation
Unambiguous structural determination is paramount. This section provides detailed experimental protocols for each reaction type and discusses the key analytical techniques for confirming the structure of the products, with a focus on resolving regioisomers.
Experimental Workflows
Caption: Generalized experimental workflows for the three major reaction classes of this compound.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 mmol) and an organic azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Sonogashira Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous and degassed triethylamine (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Addition of an Amine
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF), add the amine (1.2 mmol) and a catalytic amount of a base (e.g., potassium carbonate) or acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding enamine.
Confirming the Structure: A Multi-Technique Approach
The primary challenge in characterizing the products of this compound reactions is often determining the regiochemistry. A combination of spectroscopic techniques is essential for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides initial information about the product structure, including the presence of aromatic and aliphatic protons. For cycloaddition products, the chemical shift of the new heterocyclic ring protons is diagnostic.
-
¹³C NMR: This is a powerful tool for distinguishing between regioisomers.[11][12] The chemical shifts of the carbon atoms in the pyrazole ring and the newly formed ring are highly sensitive to the substitution pattern.[13][14] For instance, in substituted pyrazoles, the chemical shifts of C3 and C5 can vary significantly between tautomers and regioisomers.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule. HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can help to definitively assign the regiochemistry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons, providing definitive evidence for the spatial arrangement of substituents and confirming the correct regioisomer.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Fragmentation patterns in MS/MS experiments can provide additional structural information.
X-ray Crystallography:
-
When suitable crystals can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure, including stereochemistry and regiochemistry.[15][16][17]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 10. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsyn.org [pubs.rsyn.org]
A Researcher's Guide to Navigating the Selectivity of Ethynylpyrazole Probes
Introduction: The Promise and Peril of the Ethynylpyrazole Scaffold
The 5-Ethynyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the design of probes targeting the vast and therapeutically relevant protein kinase family.[1][2] The pyrazole core provides a robust and synthetically tractable framework for engaging the ATP-binding site of kinases, while the ethynyl group offers a versatile handle. It can serve as a reactive group, or "warhead," for creating covalent inhibitors that trap and identify target enzymes, or it can be functionalized with reporter tags via "click chemistry" for activity-based protein profiling (ABPP).[3][4]
However, the very features that make this scaffold attractive also necessitate a rigorous and objective assessment of its cross-reactivity. The ATP-binding site is highly conserved across the kinome, creating an inherent challenge for achieving selectivity.[5] Failure to thoroughly profile a new probe against a broad panel of potential off-targets can lead to misinterpretation of phenotypic effects, attributing a biological outcome to the intended target when, in fact, it is the result of engaging one or more unforeseen proteins.
This guide provides a framework for evaluating the cross-reactivity of ethynylpyrazole-based probes. We will compare the selectivity profiles of representative kinase inhibitors, detail robust experimental protocols for assessing cross-reactivity, and offer insights into the interpretation of the resulting data. Our goal is to equip you with the knowledge to validate your chemical tools, ensuring the scientific integrity of your research.
Comparative Analysis: The Selectivity Landscape of Kinase Inhibitor Scaffolds
To understand the potential cross-reactivity of an ethynylpyrazole probe, it is instructive to compare it with other well-characterized kinase inhibitors built on different chemical scaffolds. The following table summarizes the selectivity data for a representative, promiscuous pyrazole-based inhibitor alongside several other inhibitors with varying selectivity profiles. This data, synthesized from public kinome profiling databases, illustrates that while a scaffold influences selectivity, the specific decorations around the core structure are critical in defining the final cross-reactivity profile.[6][7][8][9]
Table 1: Comparative Cross-Reactivity of Selected Kinase Inhibitors
| Compound | Scaffold Type | Primary Target(s) | Kd (nM) for Primary Target(s) | Significant Off-Targets (Kd < 100 nM) | Selectivity Score (S10 @ 1µM)* | Data Source |
| Compound 1 | 3-Amino-1H-pyrazole | CDK2, CDK5, JNK3 | 4.6, 27.6, 26.1 | Targets 337 of 359 kinases tested | 0.939 | [8] |
| Dasatinib | Aminopyrimidine | BCR-ABL, SRC family | <1 | KIT, PDGFRβ, c-FMS, LCK, YES, FYN, EphA2 | 0.057 | [6] |
| Gefitinib | Quinazoline | EGFR | 2-37 | Limited off-targets at therapeutic doses | 0.011 | [10][11] |
| Sunitinib | Indolinone | VEGFRs, PDGFRs | 2-9 | KIT, FLT3, RET, CSF1R | 0.186 | [7] |
| Staurosporine | Indolocarbazole | Pan-Kinase | 0.1-20 | Most of the kinome | 0.814 | [12] |
*Selectivity Score (S10) is the fraction of kinases with >90% inhibition at 1 µM. A lower score indicates higher selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A self-validating research plan requires robust, unbiased methods to determine a probe's selectivity. We will detail two gold-standard, complementary approaches: a broad, cell-free biochemical screen and a cell-based assay to confirm target engagement and selectivity in a physiological context.
Protocol 1: In Vitro Kinome Profiling
The most direct way to assess cross-reactivity is to screen the probe against a large, representative panel of purified kinases. Commercial services like Eurofins DiscoverX's KINOMEscan™ offer a high-throughput competition binding assay platform that is an industry standard.[13][14]
Causality Behind Experimental Choices:
-
Why a competition binding assay? This format directly measures the interaction between the probe and the kinase's ATP-binding site, providing quantitative affinity data (Kd). It is less susceptible to artifacts that can affect enzyme activity assays.
-
Why a large panel (>400 kinases)? The human kinome is extensive. A broad screen is essential to uncover unexpected off-targets that would be missed with a smaller, focused panel.[15]
-
Why determine Kd? A single-point inhibition screen can be misleading. Determining the dissociation constant (Kd) provides a true measure of binding affinity, allowing for a more accurate comparison of on-target versus off-target potency.
Step-by-Step Methodology for KINOMEscan™ Profiling:
-
Compound Preparation: Prepare a high-concentration stock solution of the this compound probe in 100% DMSO (typically 10-20 mM). Ensure the compound is fully solubilized.
-
Submission to Service Provider: Ship the compound stock to the service provider according to their specifications. You will need to specify the desired screening format (e.g., scanMAX panel of 468 kinases) and the concentration for an initial single-point screen (typically 1 µM or 10 µM) or request a full Kd determination.
-
Assay Principle (Performed by Provider): The assay involves kinases tagged with DNA, an immobilized ligand that binds to the kinase active site, and the test compound. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. The test compound competes with the immobilized ligand for binding to the kinase.[16]
-
Data Analysis and Interpretation:
-
The primary data is often provided as '% of Control', where a low percentage indicates strong inhibition of the kinase-ligand interaction.
-
For Kd profiling, the provider will perform an 11-point dose-response curve and calculate the Kd value for each interaction.
-
Visualize the data using a kinome dendrogram (TREEspot™). This graphical representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual summary of the probe's selectivity. Hits are represented by colored circles, with the size of the circle indicating the strength of the interaction.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Cells
While in vitro profiling is essential, it does not guarantee that a probe will engage its target in the complex environment of a living cell. Competitive ABPP is a powerful method to assess a probe's target engagement and selectivity within the native proteome.[17][18]
Causality Behind Experimental Choices:
-
Why a cell-based assay? This approach accounts for cell permeability, target accessibility, and competition from endogenous ATP, providing a more physiologically relevant measure of a probe's functional selectivity.
-
Why use a broad-spectrum "chaser" probe? A well-characterized, promiscuous covalent probe (like a desthiobiotin-ATP probe) is used to label the active kinases in the proteome. The test inhibitor's ability to block the labeling of specific kinases by this chaser probe reveals its targets.[19]
-
Why use mass spectrometry? A quantitative, mass spectrometry-based readout allows for the unbiased identification and quantification of hundreds to thousands of proteins, providing a global view of the inhibitor's selectivity profile.[20]
Step-by-Step Methodology for Competitive ABPP:
-
Cell Culture and Treatment: Culture the cells of interest to ~80-90% confluency. Treat the cells with varying concentrations of the this compound test probe (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a defined period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) must be included.
-
Incubation with Broad-Spectrum Probe: After the inhibitor treatment, lyse the cells and incubate the proteome with a broad-spectrum, alkyne-functionalized covalent kinase probe (e.g., XO44) to label the active kinases that were not blocked by the test probe.[5]
-
Click Chemistry and Enrichment: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-functionalized chaser probe. Use streptavidin beads to enrich the biotinylated proteins (i.e., the active kinases).
-
Proteolytic Digestion: Perform an on-bead digestion of the enriched proteins, typically using trypsin, to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the peptides from each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated samples relative to the vehicle control.
-
A dose-dependent decrease in the abundance of a specific kinase indicates that the test probe is engaging that target in the cell, preventing its labeling by the chaser probe.
-
Plot the abundance ratios versus the inhibitor concentration to generate dose-response curves and determine the IC50 for each target.
-
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing complex experimental workflows and biological relationships. The following diagrams, generated using Graphviz, illustrate the competitive ABPP workflow and a hypothetical signaling pathway with on- and off-target interactions.
Caption: Competitive ABPP workflow for cellular target engagement.
Caption: On-target vs. off-target effects of a chemical probe.
Conclusion: A Commitment to Rigor
The this compound scaffold is a valuable starting point for the development of potent and versatile chemical probes. However, its utility is entirely dependent on a thorough, unbiased, and transparent evaluation of its selectivity. Relying solely on potency against a primary target is insufficient and scientifically unsound.
As senior scientists, we must champion a culture of rigor. This means embracing comprehensive profiling techniques like kinome scanning and competitive ABPP as standard practice. It means understanding the full spectrum of our tools' interactions and designing experiments that account for potential off-target effects, for instance, by using structurally distinct probes that share the same primary target. By committing to this level of validation, we can ensure that our research is built on a foundation of trustworthy data, accelerating the path to genuine biological insight and therapeutic innovation.
References
- 1. Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research - Figshare [aacr.figshare.com]
- 2. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. [repository.cam.ac.uk]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. youtube.com [youtube.com]
- 15. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
evaluating the efficiency of 5-Ethynyl-1H-pyrazole in bioconjugation
An In-Depth Guide to Evaluating the Efficiency of 5-Ethynyl-1H-pyrazole in Bioconjugation
Introduction: The Imperative for Precision in Molecular Linkage
In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to covalently link two molecules—at least one of which is a biomolecule—is a cornerstone technology.[1] This process, known as bioconjugation, enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for cellular imaging, and surface-modified nanoparticles for targeted delivery.[1][2] The ideal bioconjugation chemistry must be highly efficient, selective, and biocompatible, proceeding under mild, aqueous conditions without interfering with the complex functionality of the biological component.
Among the reactions that meet these demanding criteria, the azide-alkyne cycloaddition, a cornerstone of "Click Chemistry," stands out for its reliability and broad applicability.[3] This guide provides a comprehensive evaluation of this compound, a terminal alkyne, as a reagent for bioconjugation. We will dissect its performance by comparing the reaction modality it participates in, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with its primary metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, we will explore the unique contributions of the pyrazole moiety itself, moving beyond simple reaction efficiency to consider the functional implications for the final bioconjugate.
Pillar 1: Understanding the Landscape of Azide-Alkyne "Click" Chemistry
The formation of a stable triazole ring from an azide and an alkyne is the hallmark of this powerful ligation strategy.[3][4] However, the activation method for the alkyne fundamentally dictates the reaction's characteristics and suitability for a given biological system.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most prominent example of a click reaction, utilizing a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne (like this compound) and an azide.[5][] The reaction is characterized by its exceptional speed, high yields, and remarkable specificity; the azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs only between the intended partners.[5][7]
The mechanism involves the copper(I) ion coordinating with the terminal alkyne, lowering the activation energy for the cycloaddition and ensuring the specific formation of the 1,4-disubstituted triazole regioisomer.[3]
The primary drawback, however, is the catalyst itself. Copper ions can be cytotoxic and can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins.[8] This has led to the development of specialized ligands that protect the biomolecule and stabilize the Cu(I) oxidation state, mitigating but not entirely eliminating the issue of metal-induced damage.[7][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the toxicity associated with copper, the SPAAC reaction was developed. This ingenious approach uses a cyclooctyne, an eight-membered ring containing an alkyne bond. The high degree of ring strain in this molecule provides the necessary activation energy to drive the cycloaddition with an azide without any metal catalyst.[][11]
This "metal-free" nature makes SPAAC exceptionally well-suited for applications in living cells and organisms where the introduction of a toxic metal is undesirable.[][12][13]
The trade-offs for this biocompatibility are generally slower reaction kinetics compared to CuAAC and the synthetic complexity and larger size of the required cyclooctyne reagents.[14] The bulky, hydrophobic nature of many cyclooctynes can sometimes alter the solubility and pharmacological properties of the resulting bioconjugate.
Pillar 2: Comparative Analysis of Bioconjugation Strategies
When evaluating this compound, we are inherently choosing the CuAAC pathway. The decision to use this reagent over a strained alkyne for SPAAC depends on the specific requirements of the experiment.
| Feature | CuAAC (with this compound) | SPAAC (with Cyclooctynes) | Justification & Causality |
| Reaction Rate | Very Fast (10⁷-10⁸ fold acceleration over uncatalyzed)[3] | Fast, but generally slower than CuAAC[14] | The copper catalyst provides a highly efficient mechanistic pathway, whereas SPAAC relies solely on the inherent reactivity of the strained ring. |
| Biocompatibility | Moderate; potential for Cu(I) cytotoxicity and ROS damage.[8] | High; no metal catalyst required, ideal for live-cell applications.[][13] | The absence of a transition metal catalyst in SPAAC eliminates the primary source of cytotoxicity associated with CuAAC. |
| Reagent Size | Small, minimal perturbation. | Large and often hydrophobic. | The ethynyl-pyrazole moiety is significantly smaller than a dibenzocyclooctyne (DBCO) ring, minimizing its potential impact on the biomolecule's structure and function. |
| Reagent Accessibility | High; synthesis is often straightforward. | Moderate to Low; multi-step synthesis required for strained rings.[14] | Terminal alkynes are generally more synthetically accessible and commercially available than complex cyclooctynes. |
| Byproducts | Minimal, easily removed.[] | None (only dinitrogen in some related reactions). | Both reactions are highly clean, a key tenet of "click chemistry," generating minimal to no byproducts. |
Pillar 3: The Unique Advantage of the Pyrazole Moiety
Choosing this compound is not just about selecting a terminal alkyne; it's about incorporating the pyrazole heterocycle into the final conjugate. This is a critical consideration for drug development professionals. Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib and Rimonabant.[15][16]
Why is the pyrazole ring advantageous?
-
Pharmacological Activity: The pyrazole scaffold is associated with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[16][17][18] Incorporating it via bioconjugation could impart favorable biological properties to the resulting molecule.
-
Physicochemical Properties: The pyrazole ring can engage in hydrogen bonding and alter the solubility and pharmacokinetic profile of the conjugate. Its aromatic nature and nitrogen atoms can be pivotal for binding to biological targets.[19]
-
Metabolic Stability: The pyrazole ring is often metabolically stable, which is a desirable characteristic for therapeutic agents.
Therefore, the "efficiency" of this compound extends beyond reaction kinetics to include its potential to enhance the biological function of the final product.
Experimental Protocols & Workflows
General Workflow for Protein Bioconjugation using CuAAC
The following diagram illustrates a typical workflow for labeling a protein containing an azide group with an alkyne-functionalized molecule like this compound.
Detailed Protocol: Labeling of an Azide-Modified Protein
This protocol is a self-validating system for testing the efficiency of the conjugation reaction before committing expensive biological reagents.[9] It is adapted for use with this compound.
Materials:
-
Azide-modified biomolecule (e.g., Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Copper-stabilizing ligand (e.g., TBTA): 50 mM in DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional, to prevent side reactions): 100 mM in water.[9]
-
Procedure:
-
Causality: The order of addition is critical to prevent premature precipitation of copper salts and to ensure the reducing agent is present to generate the active Cu(I) catalyst. The ligand is pre-mixed with the copper source to form a complex that increases reaction speed and protects the biomolecule.[9] In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Biomolecule-azide solution (e.g., 430 µL of a 1 mg/mL protein solution).
-
This compound stock solution (e.g., 10 µL for a final concentration of ~200 µM).
-
(Optional) Aminoguanidine stock solution (25 µL).
-
-
Catalyst Preparation (Prepare immediately before use): In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand. Let it sit for 1 minute.
-
Initiate the Reaction:
-
Add the pre-mixed copper/ligand solution to the biomolecule/alkyne mixture.
-
Add the freshly prepared sodium ascorbate solution (25 µL) to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
-
Incubation: Gently mix the reaction by inverting the tube (do not vortex vigorously to avoid protein denaturation). Incubate at room temperature for 1-2 hours. Protect from light if using fluorescent pyrazole derivatives.
-
Workup and Purification: The purification method depends on the nature of the biomolecule.
-
For proteins: Use size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst components.
-
For small molecules: Standard chromatographic techniques can be employed.
-
-
Validation: Analyze the purified product using SDS-PAGE (for proteins, showing a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or UV-Vis/fluorescence spectroscopy if a chromophoric/fluorogenic pyrazole was used.
Conclusion
The evaluation of this compound for bioconjugation reveals it to be a highly efficient and functionally valuable reagent. Its utility is rooted in the robust and rapid kinetics of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier click chemistry reaction. While the requirement of a copper catalyst necessitates careful experimental design to mitigate potential cytotoxicity—a factor that makes the metal-free SPAAC reaction a superior choice for in-vivo applications—the CuAAC pathway offers unparalleled speed and is perfectly suited for a vast range of in-vitro applications.
The defining advantage of this compound lies not just in its small size and reactivity, but in the incorporation of the pyrazole moiety. As a well-established pharmacophore in drug discovery, the pyrazole ring offers the potential to impart desirable biological activity, metabolic stability, and physicochemical properties to the final bioconjugate. For researchers, scientists, and drug development professionals, this compound therefore represents a multifunctional tool, enabling not only the efficient linkage of molecules but also the intelligent design of next-generation therapeutics and biological probes.
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 7. researchgate.net [researchgate.net]
- 8. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity [ouci.dntb.gov.ua]
- 19. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
5-Ethynyl-1H-pyrazole: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology
A Comparative Guide to Applications and Efficacy
Introduction: The Privileged Pyrazole Core and the Power of the Ethynyl Group
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and neurological disorders.[2][3] The metabolic stability and the ability of the pyrazole ring to engage in various biological interactions have cemented its importance in drug design.[2] This guide focuses on a particularly intriguing derivative: 5-Ethynyl-1H-pyrazole. The introduction of the ethynyl group at the 5-position bestows unique reactivity upon the pyrazole core, opening up a new dimension of applications, particularly in the realm of "click chemistry" and bioorthogonal labeling.[4][5]
This guide provides a comprehensive literature review of the applications and efficacy of this compound and its derivatives. We will explore its potential in drug discovery as a building block for potent and selective inhibitors, its utility as a chemical probe for target identification and validation, and provide comparative analyses with other pyrazole-based compounds. While direct and extensive research on this compound itself is emerging, this guide will extrapolate from the vast body of knowledge on substituted pyrazoles to highlight its significant potential.
Part 1: The Synthetic Versatility of this compound
The primary utility of the ethynyl group on the pyrazole ring lies in its ability to participate in highly efficient and specific cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction allows for the covalent ligation of the pyrazole scaffold to a wide variety of molecules, including biomolecules, fluorescent dyes, and other pharmacophores, under mild, biocompatible conditions.
Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction using this compound.
Caption: General workflow for a CuAAC reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Dissolve the azide-containing molecule (1 equivalent) in the same solvent.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the azide.
-
Add the sodium ascorbate solution to the mixture.
-
Add the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.
-
The product is typically extracted into an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.[7]
-
Part 2: Applications in Drug Discovery
The pyrazole core is a common feature in a multitude of kinase inhibitors and other anticancer agents.[8] The ability to easily conjugate this compound to various molecular fragments via click chemistry makes it an invaluable tool for generating large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[9][10][11]
As a Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Numerous pyrazole-containing compounds have been developed as potent kinase inhibitors.[12][13][14] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that confer selectivity and potency.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publishatcj.com [publishatcj.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethynyl-1H-pyrazole
For researchers and scientists in drug development and other chemical sciences, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethynyl-1H-pyrazole, a heterocyclic building block. Synthesizing technical data with practical laboratory experience, this document will explain the causality behind each procedural choice, ensuring a self-validating and trustworthy safety protocol.
I. Hazard Assessment and Chemical Profile of this compound
Before any disposal procedures are initiated, a thorough understanding of the compound's chemical properties and associated hazards is essential. This compound (CAS No: 23486-70-6) is a solid, combustible heterocyclic compound.[1]
Structural Features and Reactivity:
The structure of this compound incorporates two key functional groups that dictate its reactivity and potential hazards: the pyrazole ring and a terminal alkyne (ethynyl group).
-
Pyrazole Moiety: Pyrazole derivatives are known for their diverse biological activities and, as a class, should be handled with care.
-
Terminal Alkyne: The C-H bond on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form acetylide anions.[2][3][4] These acetylides are strong nucleophiles but can also be highly reactive and potentially explosive, especially with certain metals. The high electron density of the triple bond also makes it susceptible to various addition reactions.[5][6]
Identified Hazards:
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards[7]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Based on this profile, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[8] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[8]
II. Personal Protective Equipment (PPE) and Safety Precautions
Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound for disposal.
-
Engineering Controls: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[8][9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[10][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10][12]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[13]
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste. This workflow is designed to comply with general laboratory safety standards and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15]
Step 1: Waste Segregation and Classification
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous reactions between incompatible chemicals.
-
Identify Waste Streams: Create distinct waste streams for solid and liquid waste containing this compound.
-
Solid Waste: This includes unused or expired pure compounds, and contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes solutions of this compound in organic solvents or aqueous media from experimental workups.
-
-
Classification: All waste containing this compound must be classified as Hazardous Waste .[16][17]
Step 2: Containerization and Labeling
The choice of container and the accuracy of its label are critical for safety and regulatory compliance.
-
Container Selection:
-
Use only containers that are in good condition, free of cracks or residue, and have a secure, tight-fitting lid.[8]
-
The container material must be chemically compatible with this compound and any solvents present. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Never use metal containers for waste containing terminal alkynes due to the potential for forming explosive metal acetylides.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as soon as waste is added.[18]
-
The label must include the words "Hazardous Waste" .[8][16][17]
-
List all chemical constituents by their full names (e.g., "this compound," "Methanol") and their approximate concentrations or percentages.
-
Indicate the relevant hazards using pictograms or written warnings (e.g., "Irritant," "Harmful," "Eye Damage").[17]
-
Include the name of the principal investigator and the laboratory location.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory before being collected by disposal professionals.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[14][17][19]
-
Storage Conditions:
-
Keep waste containers securely closed at all times, except when adding waste.[19]
-
Store the container in a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible materials (e.g., strong bases, oxidizing agents, and reactive metals).[8][10]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
IV. Spill Management and Emergency Procedures
In the event of an accidental release, a prompt and correct response is crucial.
-
Minor Spill (Solid):
-
If a small amount of solid is spilled within a fume hood, carefully sweep it up using a brush and dustpan, avoiding the generation of dust.[20]
-
Place the collected material into a designated hazardous waste container and decontaminate the area.
-
-
Minor Spill (Liquid):
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[21]
-
Prevent entry into the affected area until it has been cleared by trained professionals.
-
V. Final Disposal Arrangement
The ultimate disposal of hazardous waste must be handled by certified professionals to ensure compliance with all local, state, and federal regulations.[22]
-
Contact EHS: When your waste container is approaching full, or in accordance with your institution's policies, contact your EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[8][22]
-
Provide Documentation: Be prepared to provide a detailed inventory of the waste container's contents. Accurate labeling and record-keeping are essential for this process.
-
Regulatory Compliance: The generator of the waste (the laboratory) is legally responsible for its safe management from "cradle to grave."[15] Adhering to these procedures and working with your EHS department ensures you meet these obligations under regulations like the Resource Conservation and Recovery Act (RCRA).[15]
VI. Visual Workflow and Decision Logic
To clarify the disposal process, the following diagrams illustrate the workflow and the rationale behind the hazard classification.
Caption: Disposal workflow for this compound.
Caption: Rationale for hazardous waste classification.
VII. References
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. URL: --INVALID-LINK--
-
Reactions of Alkynes - Organic Chemistry Tutor. Organic Chemistry Tutor. URL: --INVALID-LINK--
-
Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem. URL: --INVALID-LINK--
-
Reactions of terminal alkynes regulated by precursor design. ResearchGate. URL: --INVALID-LINK--
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. URL: --INVALID-LINK--
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. URL: --INVALID-LINK--
-
Alkyne - Wikipedia. Wikipedia. URL: --INVALID-LINK--
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. URL: --INVALID-LINK--
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. URL: --INVALID-LINK--
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. The National Academies Press. URL: --INVALID-LINK--
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. URL: --INVALID-LINK--
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. URL: --INVALID-LINK--
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. URL: --INVALID-LINK--
-
How to Safely Dispose Hazardous Waste? HAZWOPER OSHA Training. URL: --INVALID-LINK--
-
Ethynyl Estradiol Safety Data Sheet. Santa Cruz Biotechnology. URL: --INVALID-LINK--
-
This compound AldrichCPR. Sigma-Aldrich. URL: --INVALID-LINK--
-
OSHA's Guidance on Dealing with Waste. Medical Systems. URL: --INVALID-LINK--
-
This compound. Sigma-Aldrich. URL: --INVALID-LINK--
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). URL: --INVALID-LINK--
-
SAFETY DATA SHEET Ethynyl Estradiol. Expert Synthesis Solutions. URL: --INVALID-LINK--
-
ethinyl estradiol (ee) Safety Data Sheet. Sevron Safety Solutions. URL: --INVALID-LINK--
-
Safety Data Sheet 5-Ethynyl-2'-deoxyuridine. Cayman Chemical. URL: --INVALID-LINK--
-
Safety Data Sheet 5-Ethynylindane. MedchemExpress.com. URL: --INVALID-LINK--
-
This compound | C5H4N2. PubChem. URL: --INVALID-LINK--
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. URL: --INVALID-LINK--
-
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... Benchchem. URL: --INVALID-LINK--
-
Safety Data Sheet 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals. URL: --INVALID-LINK--
-
Safety Data Sheet 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. CymitQuimica. URL: --INVALID-LINK--
-
Safety Data Sheet 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. FUJIFILM Wako Chemicals. URL: --INVALID-LINK--
-
Material Safety Data Sheet 3-ethynyl-1H-Pyrazole. Capot Chemical. URL: --INVALID-LINK--
-
Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. Benchchem. URL: --INVALID-LINK---and-compliant-practices/)
References
- 1. This compound AldrichCPR 23486-70-6 [sigmaaldrich.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H4N2 | CID 54014389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. esschemco.com [esschemco.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.com [capotchem.com]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. epa.gov [epa.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. medical-systems.com [medical-systems.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 22. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
